Product packaging for Ethyl 3-methoxybenzoate(Cat. No.:CAS No. 10259-22-0)

Ethyl 3-methoxybenzoate

Cat. No.: B084342
CAS No.: 10259-22-0
M. Wt: 180.2 g/mol
InChI Key: GSQLMBQLTPEPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-methoxybenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B084342 Ethyl 3-methoxybenzoate CAS No. 10259-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLMBQLTPEPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145343
Record name Ethyl m-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10259-22-0
Record name Benzoic acid, 3-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10259-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl m-anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010259220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl m-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl m-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of Ethyl 3-methoxybenzoate, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for professionals engaged in drug development and scientific investigation.

Key Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized in the table below for quick reference and comparison.

Identifier/PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₂O₃[1][2][3][4]
Molecular Weight 180.20 g/mol [1][2]
CAS Number 10259-22-0[1][3][4]
Synonyms Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester[1][3][5]
Density 1.099 g/cm³[2]

Molecular Structure

This compound is an ester characterized by a benzene ring substituted with an ethyl ester group and a methoxy group at the meta-position (C3).[1][2] This arrangement influences its chemical properties, including its reactivity and potential interactions in biological systems.

Structural Representations:

  • SMILES: CCOC(=O)C1=CC(=CC=C1)OC[1][2]

  • InChI: InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3[1][3]

  • InChIKey: GSQLMBQLTPEPHD-UHFFFAOYSA-N[1][3]

The structural formula provides a clear depiction of the atomic arrangement and bonding within the molecule.

Caption: 2D chemical structure of this compound.

Experimental Data and Protocols

While detailed experimental protocols and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, its properties can be inferred from standard analytical chemistry techniques. Hydrolysis of this ester under alkaline conditions is known to yield methoxybenzoic acid.[2]

Further research would be required to elucidate specific biological activities, metabolic pathways, or mechanisms of action relevant to drug development. Standard experimental workflows for similar small molecules would typically include:

  • Purity and Identity Confirmation: Assays such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • In Vitro Assays: Screening against specific biological targets (e.g., enzymes, receptors) to determine efficacy and potency.

  • In Vivo Studies: Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models to assess absorption, distribution, metabolism, excretion, and therapeutic effects.

The logical workflow for characterizing a compound like this compound is illustrated below.

Experimental_Workflow cluster_0 Compound Characterization cluster_1 Preclinical Evaluation A Synthesis / Procurement of this compound B Structural & Purity Analysis (NMR, MS, HPLC) A->B C In Vitro Target Screening (Enzyme/Receptor Assays) B->C Proceed if pure D Cell-Based Assays (Toxicity & Efficacy) C->D E In Vivo Animal Studies (PK/PD, Toxicology) D->E F Candidate for Further Development E->F Data Analysis & Reporting

References

Physical and chemical properties of ethyl m-anisate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl m-Anisate For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethyl m-anisate (also known as ethyl 3-methoxybenzoate), tailored for a scientific audience. The information is presented to facilitate research and development, with a focus on structured data, experimental context, and logical relationships.

General and Physical Properties

Ethyl m-anisate is an aromatic ester.[1] Its fundamental properties are summarized below.

Table 1: General Properties of Ethyl m-Anisate

IdentifierValueSource
IUPAC Name This compound[2]
Synonyms Ethyl m-anisate, this compound[2][3]
CAS Number 10259-22-0[2][3]
Molecular Formula C₁₀H₁₂O₃[2][3][4]
Molecular Weight 180.20 g/mol [2][3][4]
Appearance Solid / Liquid[5]

Table 2: Physical Properties of Ethyl m-Anisate

PropertyValueConditionsSource
Density 1.099 - 1.100 g/cm³[4][6]
Boiling Point 255-260 °C@ 760 mmHg (Normal Pressure)[7]
Refractive Index 1.515@ 20°C[6]
Molar Volume 163.8 mL/mol[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of ethyl m-anisate.

Mass Spectrometry

The mass spectrum of ethyl m-anisate shows a molecular ion peak and characteristic fragmentation patterns for aromatic esters.[2][8] The primary fragmentation involves the loss of the ethoxy group to form a stable acylium ion.[8]

Table 3: Key Mass Spectrometry Fragments for Ethyl m-Anisate

m/z ValueProposed Fragment IonDescriptionSource
180[C₁₀H₁₂O₃]⁺Molecular Ion (M⁺)[2][9]
135[C₈H₇O₂]⁺Loss of ethoxy radical (•OCH₂CH₃)[2][9]
107[C₇H₇O]⁺Loss of carbon monoxide (CO) from m/z 135[2][9]

Below is a diagram illustrating the primary fragmentation pathway.

fragmentation M Ethyl m-anisate [M]⁺˙ m/z = 180 F1 m-Methoxybenzoyl Cation [M - •OCH₂CH₃]⁺ m/z = 135 M->F1 - •OCH₂CH₃ F2 [M - CO]⁺ m/z = 107 F1->F2 - CO

Primary fragmentation pathway of Ethyl m-anisate.
NMR and IR Spectroscopy

Table 4: Predicted Key Spectral Data for Ethyl m-Anisate

Spectrum TypeKey FeaturesPredicted Region
¹H NMR Aromatic protons (Ar-H)δ 6.8-8.0 ppm
Methoxy protons (-OCH₃)δ ~3.8 ppm
Ethyl quartet (-OCH₂CH₃)δ ~4.3 ppm
Ethyl triplet (-OCH₂CH₃)δ ~1.3 ppm
¹³C NMR Carbonyl carbon (C=O)δ ~166 ppm
Aromatic carbons (Ar-C)δ 110-160 ppm
Methoxy carbon (-OCH₃)δ ~55 ppm
Ethyl carbons (-OCH₂CH₃)δ ~60, ~14 ppm
IR Carbonyl stretch (C=O)~1720 cm⁻¹
C-O stretch (ester)~1250-1300 cm⁻¹
Aromatic C-H stretch~3000-3100 cm⁻¹
Aromatic C=C stretch~1450-1600 cm⁻¹

Chemical Properties

Synthesis

Ethyl m-anisate is typically synthesized via Fischer-Speier esterification.[12] This method involves the acid-catalyzed reaction between m-anisic acid and ethanol.[13]

synthesis cluster_reactants Reactants cluster_products Products reactant1 m-Anisic Acid catalyst Acid Catalyst (e.g., H₂SO₄) reactant1->catalyst reactant2 Ethanol reactant2->catalyst product1 Ethyl m-anisate product2 Water catalyst->product1 catalyst->product2

Fischer-Speier esterification for Ethyl m-anisate.
Reactivity and Stability

Aromatic esters like ethyl m-anisate are generally characterized by high chemical stability and low reactivity due to the presence of the aromatic ring.[1][14]

  • Stability : The compound is stable under normal conditions. It should be stored in a well-closed container at temperatures between 10°C and 25°C.[4] Thermal decomposition can lead to the release of irritating gases and vapors.[5]

  • Reactivity : The primary reaction of interest is hydrolysis. Under acidic or alkaline conditions, the ester can be hydrolyzed back to m-anisic acid and ethanol.[4][15] This reaction is the reverse of the Fischer esterification.[15]

Experimental Protocols

This section outlines the methodologies for determining the key properties discussed.

Synthesis: Fischer-Speier Esterification

Objective: To synthesize ethyl m-anisate from m-anisic acid and ethanol.

Procedure:

  • Dissolve m-anisic acid in an excess of anhydrous ethanol in a round-bottom flask.[16]

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[12][17]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 1-10 hours).[12][13] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.[16]

  • Neutralize the remaining acid by washing the mixture with an aqueous solution of a weak base, such as sodium bicarbonate.[16][17]

  • Extract the ester into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt like sodium sulfate.[16]

  • Purify the final product, ethyl m-anisate, by distillation under reduced pressure.

workflow start Mix m-Anisic Acid, Ethanol, & H₂SO₄ reflux Reflux Reaction Mixture start->reflux workup Neutralization & Extraction reflux->workup purify Dry & Purify (Distillation) workup->purify end Pure Ethyl m-anisate purify->end

Experimental workflow for the synthesis of Ethyl m-anisate.
Property Determination

  • Boiling Point: Determined at a specified pressure (e.g., atmospheric or reduced) using distillation apparatus and a thermometer.

  • Density: Measured using a pycnometer or a digital density meter at a controlled temperature.

  • Refractive Index: Measured using a refractometer (e.g., an Abbe refractometer) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

  • Spectroscopy:

    • NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired on an NMR spectrometer (e.g., 400 MHz).

    • IR: The spectrum can be obtained from a neat liquid film between salt plates or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[9]

    • Mass Spectrometry: The sample is introduced into a mass spectrometer, often via Gas Chromatography (GC-MS), and ionized using techniques like Electron Ionization (EI) at a standard energy (e.g., 70 eV).[9]

Applications and Safety

  • Applications: Ethyl m-anisate and related aromatic esters are used as intermediates in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.

  • Safety: The compound is not considered hazardous under normal handling conditions.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. In case of fire, use extinguishing media appropriate for the surrounding environment.[5]

References

Spectroscopic Data Analysis of Ethyl 3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 3-methoxybenzoate, a key intermediate in various synthetic applications. This document outlines the methodologies for data acquisition and presents a summary of key spectroscopic data in a structured format to facilitate research and development.

Compound Information

ParameterValue
Compound Name This compound
Synonyms Ethyl m-anisate, 3-Methoxybenzoic acid ethyl ester
CAS Number 10259-22-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Structure
Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Coupling Constants

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.64d1H7.6Ar-H
7.56s1H-Ar-H
7.33t1H7.9Ar-H
7.09m1H-Ar-H
4.38q2H7.1-OCH₂CH₃
3.85s3H--OCH₃
1.39t3H7.1-OCH₂CH₃

Data sourced from a supplementary information file from The Royal Society of Chemistry.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ, ppm)Assignment
166.4C=O (Ester)
159.5Ar-C-OCH₃
131.5Ar-C
129.4Ar-CH
122.0Ar-CH
117.8Ar-CH
114.1Ar-CH
61.1-OCH₂CH₃
55.3-OCH₃
14.3-OCH₂CH₃

Data sourced from a supplementary information file from The Royal Society of Chemistry.

Mass Spectrometry

Table 3: Mass Spectrometry (Electron Ionization) Data

m/zInterpretation
180[M]⁺ (Molecular Ion)
151[M - C₂H₅]⁺
135[M - OC₂H₅]⁺
107[M - COOC₂H₅]⁺

Data referenced from NIST Mass Spectrometry Data Center and PubChem.[1]

Infrared (IR) Spectroscopy

Table 4: Key Infrared (IR) Absorption Bands (Vapor Phase)

Wavenumber (cm⁻¹)IntensityAssignment
~1725StrongC=O stretch (aromatic ester)[2][3]
~1280StrongAsymmetric C-O stretch[2]
~1100StrongSymmetric C-O stretch[2]
~3050-3000Medium-WeakAromatic C-H stretch
~2980-2850Medium-WeakAliphatic C-H stretch

Data interpreted from a vapor phase IR spectrum available on PubChem and general principles for aromatic esters.[1][2][3]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 3-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[4][5][6]

Materials:

  • 3-methoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • A mixture of 3-methoxybenzoic acid and an excess of absolute ethanol is placed in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated under reflux for a specified period to allow for ester formation.

  • After cooling, the excess ethanol is removed by distillation.

  • The residue is then poured into cold water and the aqueous solution is neutralized with a sodium bicarbonate solution.

  • The crude this compound is extracted with an organic solvent.

  • The organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Spectroscopic Analysis

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1 s

  • Spectral Width: -10 to 220 ppm

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-400 amu

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Neat Liquid):

  • A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

IR Acquisition Parameters (Typical):

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

  • A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Fischer Esterification of 3-Methoxybenzoic Acid Purification Extraction & Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Annotated structure of this compound showing key functional groups.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-methoxybenzoate. The document details the experimental parameters for spectral acquisition and offers a thorough interpretation of the spectral data, including chemical shift assignments and coupling constant analysis. This information is critical for the structural elucidation and quality control of this compound in research and development settings.

Data Presentation

The quantitative NMR data for this compound, acquired in Chloroform-d (CDCl₃), is summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.64d7.61HAr-H
7.56s-1HAr-H
7.33t7.91HAr-H
7.09m-1HAr-H
4.38q7.12H-OCH₂CH₃
3.85s-3H-OCH₃
1.39t7.13H-OCH₂CH₃

d = doublet, s = singlet, t = triplet, q = quartet, m = multiplet

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
166.4C=O
159.5Ar-C-OCH₃
131.5Ar-C-CO₂Et
129.4Ar-CH
122.1Ar-CH
119.3Ar-CH
114.1Ar-CH
61.1-OCH₂CH₃
55.3-OCH₃
14.3-OCH₂CH₃

Spectral Interpretation and Assignment

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum displays signals corresponding to the aromatic and aliphatic protons of the molecule.

  • Aromatic Region (7.09-7.64 ppm): The four protons on the benzene ring appear as distinct signals due to their different chemical environments. The proton ortho to the ester group is expected to be the most deshielded. The methoxy group, being an electron-donating group, will shield the ortho and para protons. A definitive assignment of each aromatic proton often requires two-dimensional NMR techniques such as COSY and NOESY. However, based on typical substituent effects, a tentative assignment is provided in Table 1.

  • Ethyl Group (4.38 and 1.39 ppm): The ethyl ester group gives rise to a quartet at 4.38 ppm and a triplet at 1.39 ppm. The quartet corresponds to the methylene protons (-OCH₂CH₃) which are split by the three adjacent methyl protons. The triplet corresponds to the methyl protons (-OCH₂CH₃) which are split by the two adjacent methylene protons. The coupling constant for both multiplets is 7.1 Hz.

  • Methoxy Group (3.85 ppm): The three protons of the methoxy group (-OCH₃) appear as a sharp singlet at 3.85 ppm, as there are no adjacent protons to cause splitting.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows ten distinct carbon signals, consistent with the ten carbon atoms in this compound.

  • Carbonyl Carbon (166.4 ppm): The ester carbonyl carbon is the most deshielded carbon, appearing at 166.4 ppm.

  • Aromatic Carbons (114.1-159.5 ppm): The six aromatic carbons appear in the range of 114.1 to 159.5 ppm. The carbon attached to the methoxy group (Ar-C-OCH₃) is the most deshielded among the ring carbons due to the electronegativity of the oxygen atom. The carbon attached to the ethyl ester group (Ar-C-CO₂Et) is also significantly deshielded. The remaining four are protonated aromatic carbons.

  • Aliphatic Carbons (14.3-61.1 ppm): The methylene carbon of the ethyl group (-OCH₂CH₃) appears at 61.1 ppm, deshielded by the adjacent oxygen atom. The methyl carbon of the ethyl group (-OCH₂CH₃) is found at 14.3 ppm. The methoxy carbon (-OCH₃) resonates at 55.3 ppm.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters

The spectra were acquired on a 400 MHz NMR spectrometer with the following general parameters:

  • Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

  • Solvent: CDCl₃

  • Internal Standard: TMS (δ 0.00 ppm)

  • Temperature: 298 K

For ¹H NMR:

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

For ¹³C NMR:

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.3 s

Mandatory Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Chemical structure of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire 1H NMR Spectrum transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum transfer->C13_NMR process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process integrate Integrate 1H Signals process->integrate assign Assign Peaks process->assign integrate->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a detailed examination of the mass spectrometric behavior of Ethyl 3-methoxybenzoate, this technical guide provides an in-depth analysis of its fragmentation pattern, catering to researchers, scientists, and professionals in drug development. This document outlines the core principles of its ionization and subsequent fragmentation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the fragmentation pathways.

This compound, a significant compound in various chemical syntheses, presents a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. Understanding this pattern is crucial for its identification and for the structural elucidation of related compounds.

Molecular Ion and Key Fragments

Upon electron ionization, this compound (C₁₀H₁₂O₃), with a molecular weight of 180.20 g/mol , forms a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 180.[1][2] The subsequent fragmentation of this molecular ion leads to a series of characteristic daughter ions, with the most abundant, or base peak, observed at m/z 135.[2] Other significant fragment ions are detected at m/z 107 and 77.[2]

Quantitative Fragmentation Data

The relative abundance of the major fragment ions of this compound provides a quantitative fingerprint for its identification. The data, compiled from spectral databases, is summarized below.

m/z Proposed Fragment Ion Relative Abundance (%)
180[C₁₀H₁₂O₃]⁺˙ (Molecular Ion)26.81
152[C₉H₁₂O₂]⁺˙16.63
135[C₈H₇O₂]⁺99.99 (Base Peak)
107[C₇H₇O]⁺13.97
92[C₆H₄O]⁺˙13.15
77[C₆H₅]⁺14.45

Source: Data compiled from PubChem and NIST Mass Spectrometry Data Center.[2]

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is initiated by the high energy of electron impact, leading to the cleavage of specific bonds to form stable carbocations. The primary fragmentation pathways are detailed below.

Formation of the Base Peak (m/z 135):

The most favorable fragmentation route involves the loss of an ethoxy radical (•OCH₂CH₃), a mass loss of 45 Da, from the molecular ion. This process results in the formation of the highly stable 3-methoxybenzoyl cation at m/z 135, which is observed as the base peak.

[M]⁺˙ (m/z 180) → [M - •OCH₂CH₃]⁺ (m/z 135)

A secondary pathway to an ion at m/z 135 can occur through the loss of an ethyl radical followed by the loss of a carbon monoxide molecule.

Formation of the m/z 107 Ion:

The fragment ion at m/z 107 is likely formed from the base peak (m/z 135) through the loss of a neutral carbon monoxide (CO) molecule, a mass loss of 28 Da. This results in the formation of the 3-methoxyphenyl cation.

[C₈H₇O₂]⁺ (m/z 135) → [C₇H₇O]⁺ (m/z 107) + CO

Formation of the m/z 77 Ion:

The ion at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺). This fragment can be formed by the loss of a methoxy radical (•OCH₃) from the 3-methoxyphenyl cation (m/z 107), a mass loss of 31 Da.

[C₇H₇O]⁺ (m/z 107) → [C₆H₅]⁺ (m/z 77) + •OCH₃

Alternatively, the phenyl cation can be formed from the benzoyl cation through the loss of CO, a common fragmentation pathway for benzoate esters.[3]

Experimental Protocol: GC-MS Analysis

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol that can be adapted for this purpose.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

This protocol provides a robust starting point for the analysis of this compound. Optimization of the temperature program and other parameters may be necessary depending on the specific instrument and desired separation.

Visualizing the Fragmentation

To further clarify the fragmentation process, the following diagrams illustrate the logical relationships in the fragmentation pathway and a typical experimental workflow.

Fragmentation_Pathway M This compound [M]⁺˙ m/z 180 F135 3-methoxybenzoyl cation [C₈H₇O₂]⁺ m/z 135 (Base Peak) M->F135 - •OCH₂CH₃ F107 3-methoxyphenyl cation [C₇H₇O]⁺ m/z 107 F135->F107 - CO F77 Phenyl cation [C₆H₅]⁺ m/z 77 F107->F77 - •OCH₃

Caption: Fragmentation pathway of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Prep Dissolve in Solvent Injection Injection Prep->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation

References

UV/Visible Spectrum Analysis of Ethyl 3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet/visible (UV/Vis) spectrum analysis of Ethyl 3-methoxybenzoate. This document outlines the core spectroscopic data, detailed experimental protocols for obtaining and quantifying the spectral characteristics, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The UV/Visible absorption characteristics of this compound are crucial for its identification, quantification, and analysis in various matrices. The primary absorption maxima (λmax) are attributed to π → π* electronic transitions within the aromatic ring and the carbonyl group.

ParameterValueSolventSource
λmax 1 252 nmNot SpecifiedRoyal Society of Chemistry
λmax 2 299 nmNot SpecifiedRoyal Society of Chemistry

Experimental Protocols

A standardized protocol is essential for reproducible and accurate UV/Vis spectroscopic analysis. The following sections provide a detailed methodology for the analysis of this compound.

Materials and Instrumentation
  • Analyte: this compound (CAS No: 10259-22-0)[1][2]

  • Solvent: Spectroscopic grade ethanol is a common choice for aromatic esters. Other solvents such as methanol, cyclohexane, or acetonitrile can also be used to investigate solvent effects. The solvent used should be transparent in the wavelength range of interest.

  • Instrumentation: A calibrated double-beam UV/Visible spectrophotometer capable of scanning in the range of 200-400 nm. The instrument used in the referenced NIST data was a Unicam SP 500.[1]

  • Cuvettes: 1 cm path length quartz cuvettes.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolve the weighed sample in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations. This is crucial for determining the molar absorptivity.

Instrumental Analysis
  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Baseline Correction: Fill a quartz cuvette with the spectroscopic grade solvent to be used for the sample analysis. Place the cuvette in both the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

  • Place the sample cuvette in the sample holder and acquire the UV/Visible absorption spectrum.

  • Record the absorbance at the determined λmax values.

Determination of Molar Absorptivity (ε)
  • Beer-Lambert Law: The relationship between absorbance, concentration, and path length is described by the Beer-Lambert Law: A = εbc

    • A = Absorbance (unitless)

    • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration of the analyte (mol L⁻¹)

  • Calibration Curve: Measure the absorbance of each of the prepared working standards at the determined λmax.

  • Plot a graph of absorbance (A) versus concentration (c).

  • Perform a linear regression analysis on the plotted data. The slope of the resulting line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the UV/Visible spectrum analysis of this compound.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output reagents Reagents & Instrumentation stock_sol Prepare Stock Solution reagents->stock_sol dilutions Prepare Serial Dilutions stock_sol->dilutions measure_abs Measure Absorbance of Standards & Sample dilutions->measure_abs instrument_setup Instrument Setup & Warm-up baseline Baseline Correction instrument_setup->baseline baseline->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data spectrum UV/Visible Spectrum measure_abs->spectrum linear_regression Perform Linear Regression plot_data->linear_regression determine_epsilon Determine Molar Absorptivity (ε) linear_regression->determine_epsilon quant_data Quantitative Data (λmax, ε) determine_epsilon->quant_data

Caption: Experimental workflow for UV/Visible spectrum analysis.

Signaling Pathways and Logical Relationships

In the context of UV/Visible spectroscopy, there are no biological signaling pathways directly involved. The logical relationship is a direct one between the molecular structure of this compound (the chromophore) and its interaction with ultraviolet and visible light. The substituted benzene ring and the ester functional group constitute the chromophore system. The absorption of photons of specific energies (wavelengths) promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in the characteristic absorption spectrum. The methoxy substituent on the benzene ring can influence the energy levels of these orbitals and thus the position and intensity of the absorption bands.

The following diagram illustrates this fundamental relationship.

logical_relationship cluster_molecule Analyte Properties cluster_interaction Spectroscopic Interaction cluster_output Observable Output molecule This compound (Molecular Structure) chromophore Chromophore (Aromatic Ring & Carbonyl) molecule->chromophore electron_transition π → π* Electron Transition (HOMO to LUMO) chromophore->electron_transition Absorption uv_light UV/Visible Light (Photons) uv_light->electron_transition absorption_spectrum UV/Visible Absorption Spectrum electron_transition->absorption_spectrum Results in

Caption: Analyte-light interaction leading to UV/Vis spectrum.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-methoxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the prevalent synthesis pathway, experimental protocols, and quantitative data to support research and development efforts.

Core Synthesis Pathway: Fischer-Speier Esterification

The most common and efficient method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of 3-methoxybenzoic acid with ethanol. The reaction is typically carried out under reflux conditions with a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the formation of the ester product.

The overall reaction is as follows:

Fischer_Esterification cluster_products Products reactant1 3-Methoxybenzoic Acid product This compound reactant1->product reactant2 Ethanol reactant2->product:n water Water catalyst + H₂SO₄ (cat.) heat Δ (Reflux)

Caption: Fischer-Speier esterification of 3-methoxybenzoic acid with ethanol.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • 3-Methoxybenzoic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 3-methoxybenzoic acid and an excess of anhydrous ethanol. A typical molar ratio is 1:5 to 1:10 (3-methoxybenzoic acid to ethanol) to drive the reaction equilibrium towards the product.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid). The addition should be done in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled reaction mixture to a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas, and the separatory funnel should be vented frequently.

    • Wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 74%[1]
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White solid[1]

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentReference
7.64d7.61HAr-H[1]
7.56s1HAr-H[1]
7.33t7.91HAr-H[1]
7.09dd8.2, 2.61HAr-H[1]
4.38q7.12H-OCH₂CH₃[1]
3.84s3H-OCH₃[1]
1.39t7.13H-OCH₂CH₃[1]

Note: The ¹H NMR spectrum was recorded in CDCl₃ at 400 MHz.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reaction_setup Reaction Setup (3-Methoxybenzoic Acid, Ethanol, H₂SO₄) start->reaction_setup reflux Reflux (2-4 hours) reaction_setup->reflux workup Aqueous Work-up (Extraction with Ether, NaHCO₃ wash, Brine wash) reflux->workup drying Drying of Organic Layer (Na₂SO₄ or MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation or Column Chromatography) solvent_removal->purification characterization Characterization (¹H NMR, etc.) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of this compound.

References

Starting materials for 3-methoxybenzoic acid ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary and alternative synthetic routes for 3-methoxybenzoic acid ethyl ester, a key intermediate in the synthesis of various pharmaceuticals. This document provides detailed experimental protocols, quantitative data, and logical workflows to assist researchers in the efficient preparation of this compound.

Primary Synthetic Route: Fischer-Speier Esterification of 3-Methoxybenzoic Acid

The most direct and widely employed method for synthesizing 3-methoxybenzoic acid ethyl ester is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3-methoxybenzoic acid with ethanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[1]

Experimental Protocol

Materials:

  • 3-Methoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid[2]

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[2]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methoxybenzoic acid and an excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 45 hours, the progress of which can be monitored by thin-layer chromatography (TLC).[2][3]

  • Work-up: After cooling the mixture to room temperature, transfer it to a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. The organic layer will contain the desired ester.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-methoxybenzoate.[2]

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure ester.[3]

Quantitative Data

The following table summarizes typical quantitative data for the Fischer esterification of a substituted benzoic acid, which can be adapted for 3-methoxybenzoic acid. Yields for Fischer esterification of substituted benzoic acids are generally high, often ranging from 74% to 97%.[1][5]

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass/VolumeRoleYield (%)
3-Methoxybenzoic acid152.151.015.2 gStarting Material-
Ethanol46.0710.058.4 mLReagent/Solvent-
Concentrated Sulfuric Acid98.08catalytic~1 mLCatalyst-
3-Methoxybenzoic acid ethyl ester180.20~0.85~15.3 gProduct~85%

Note: The quantities and yield are illustrative and can be optimized.

Alternative Synthetic Routes

While Fischer esterification is the most common method, 3-methoxybenzoic acid ethyl ester can also be prepared from other starting materials. These routes typically involve the initial synthesis of 3-methoxybenzoic acid, which is then esterified.

From 3-Methoxybenzaldehyde

This two-step synthesis involves the oxidation of 3-methoxybenzaldehyde to 3-methoxybenzoic acid, followed by Fischer esterification.

Step 1: Oxidation of 3-Methoxybenzaldehyde

Various oxidizing agents can be employed for this transformation. A common method involves the use of an oxidant like nitric acid in an aqueous medium.[6]

Step 2: Fischer Esterification

The resulting 3-methoxybenzoic acid is then subjected to the Fischer esterification protocol as described in Section 1.

From 3-Methoxybenzonitrile

This pathway requires the hydrolysis of the nitrile group in 3-methoxybenzonitrile to a carboxylic acid, which is subsequently esterified.

Step 1: Hydrolysis of 3-Methoxybenzonitrile

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically by heating with an aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

Step 2: Fischer Esterification

The obtained 3-methoxybenzoic acid is then esterified using the standard Fischer esterification procedure outlined in Section 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis and purification of 3-methoxybenzoic acid ethyl ester.

Fischer_Esterification cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Esterification Fischer-Speier Esterification 3-Methoxybenzoic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification  Excess Ethyl_Ester 3-Methoxybenzoic Acid Ethyl Ester Esterification->Ethyl_Ester  H₂SO₄ (cat.)  Reflux

Caption: Fischer-Speier Esterification of 3-Methoxybenzoic Acid.

Alternative_Routes cluster_aldehyde From Aldehyde cluster_nitrile From Nitrile cluster_esterification Esterification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Oxidation Oxidation 3-Methoxybenzaldehyde->Oxidation 3-Methoxybenzoic_Acid_A 3-Methoxybenzoic Acid Oxidation->3-Methoxybenzoic_Acid_A Esterification Fischer-Speier Esterification 3-Methoxybenzoic_Acid_A->Esterification 3-Methoxybenzonitrile 3-Methoxybenzonitrile Hydrolysis Hydrolysis 3-Methoxybenzonitrile->Hydrolysis 3-Methoxybenzoic_Acid_N 3-Methoxybenzoic Acid Hydrolysis->3-Methoxybenzoic_Acid_N 3-Methoxybenzoic_Acid_N->Esterification Product 3-Methoxybenzoic Acid Ethyl Ester Esterification->Product

Caption: Alternative Synthetic Pathways to the Target Ester.

Experimental_Workflow Start Start Reaction_Mixture Combine Reactants & Catalyst Start->Reaction_Mixture Reflux Heat to Reflux Reaction_Mixture->Reflux Cooling Cool to Room Temp. Reflux->Cooling Extraction Extraction with Organic Solvent Cooling->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Final_Product Pure Product Purification->Final_Product

Caption: General Experimental Workflow for Synthesis and Purification.

References

Ethyl 3-methoxybenzoate: An Examination of Its Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of research on the specific biological activities of Ethyl 3-methoxybenzoate. While this compound is commercially available and its chemical properties are documented, its pharmacological effects, mechanism of action, and potential therapeutic applications remain uninvestigated. This technical guide addresses this knowledge gap by summarizing the available information on this compound and exploring the documented biological activities of structurally similar compounds, which may offer insights into its potential areas of function.

Introduction to this compound

This compound, also known as ethyl m-anisate, is an organic compound with the chemical formula C₁₀H₁₂O₃.[1] It is an ester of 3-methoxybenzoic acid and ethanol. Its physical and chemical properties are well-documented in various chemical databases.[1][2][3] However, a thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles detailing its biological activities, pharmacological properties, or toxicological profile. The primary sources of information are limited to chemical suppliers and safety data sheets, which do not provide data on its biological effects.[4][5][6]

Analysis of Structurally Related Compounds

In the absence of direct data on this compound, an examination of structurally similar molecules can provide a basis for hypothetical biological activities and guide future research. The position of the methoxy group and the nature of the ester can significantly influence the biological effects of benzoate derivatives.

Ethyl 4-methoxybenzoate (Ethyl p-anisate)

The structural isomer, Ethyl 4-methoxybenzoate, has been investigated for some biological activities. Notably, studies suggest it may possess antifungal properties .[7] This compound is also utilized in the fragrance and flavoring industries.[7] The difference in the methoxy group's position from meta (in this compound) to para (in Ethyl 4-methoxybenzoate) can alter the molecule's electronic distribution and steric hindrance, which could lead to different biological targets and potencies.

Ethyl 3,4-dihydroxybenzoate (Protocatechuic acid ethyl ester)

A compound with a similar ethyl benzoate core but with hydroxyl groups instead of a methoxy group, Ethyl 3,4-dihydroxybenzoate (EDHB), exhibits a range of significant biological activities. It is a known competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs) .[8] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen.[8] Through this mechanism, EDHB has demonstrated antioxidant, anti-inflammatory, and neuroprotective effects .[8] It also possesses iron-chelating properties.[8] The presence of the hydroxyl groups is critical for these activities, and their replacement with a methoxy group in this compound would likely alter or eliminate these specific biological functions.

2-Ethyl-3-methoxybenzoic acid

The carboxylic acid analog, 2-Ethyl-3-methoxybenzoic acid, is noted as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[9] This suggests that compounds with this substitution pattern on the benzene ring may have the potential to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases. However, the esterification of the carboxylic acid to form this compound would significantly change its chemical properties and potential biological targets.

Postulated Biological Activities and Future Research Directions

Based on the activities of structurally related compounds, several avenues for future research on this compound can be proposed.

  • Antimicrobial Activity: Given the potential antifungal properties of its isomer, Ethyl 4-methoxybenzoate, it would be valuable to investigate the antimicrobial spectrum of this compound against various fungal and bacterial strains.

  • Enzyme Inhibition: The structural similarity to intermediates for NSAIDs and other enzyme inhibitors suggests that this compound could be screened against a panel of enzymes, such as cyclooxygenases, lipoxygenases, or other hydrolases.

  • Cytotoxicity and Anticancer Potential: Many simple phenolic and benzoic acid derivatives exhibit cytotoxic effects against cancer cell lines. Initial in vitro screening against a variety of cancer cell lines could reveal any potential anticancer activity.

To elucidate the biological activities of this compound, a systematic approach is required. The following workflow outlines a potential research strategy:

Caption: A proposed experimental workflow for the investigation of the biological activities of this compound.

Conclusion

References

Solubility Profile of Ethyl 3-methoxybenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxybenzoate, an aromatic ester, holds significance in various chemical and pharmaceutical research domains. Its utility as a building block in organic synthesis and its potential applications in drug discovery necessitate a thorough understanding of its physicochemical properties, particularly its solubility in different organic solvents. The solubility of a compound is a critical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information and quantitative data for structurally analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of organic compounds is provided, along with a visual representation of the experimental workflow, to empower researchers to ascertain precise solubility data for their specific applications.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Solid
CAS Number 10259-22-0

Solubility Data

Qualitative Solubility of this compound

General literature suggests that this compound, like many other simple esters, is soluble in a range of common organic solvents. This is attributed to its molecular structure, which contains both a polar ester group and a nonpolar benzene ring, allowing for interactions with a variety of solvent types.

Solvent ClassGeneral Solubility
Alcohols (e.g., Ethanol, Methanol)Soluble
Ethers (e.g., Diethyl ether)Soluble
Ketones (e.g., Acetone)Soluble
Esters (e.g., Ethyl acetate)Soluble
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Soluble
Aromatic Hydrocarbons (e.g., Toluene)Soluble
Aliphatic Hydrocarbons (e.g., Hexane)Sparingly Soluble to Insoluble
Water Sparingly Soluble to Insoluble
Quantitative Solubility of Structurally Similar Compounds

In the absence of specific quantitative data for this compound, the following tables provide solubility data for structurally related methoxybenzoate esters. This information can serve as a useful proxy for estimating the solubility of this compound.

Table 1: Solubility of Methyl 4-methoxybenzoate (Methyl p-anisate)

SolventTemperature (°C)Solubility
Water200.643 g/L[1]
EthanolRoom TemperatureSoluble[1]

Table 2: Solubility of Ethyl 4-methoxybenzoate (Ethyl p-anisate)

SolventTemperature (°C)Solubility
Water-Insoluble[2][3]
EthanolRoom TemperatureMiscible[2][3]
Organic Solvents (general)Room TemperatureSoluble[2][3]
OilsRoom TemperatureSoluble[2][3]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass flasks

  • Constant temperature shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable analytical instrument)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials or flasks.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Record the exact volume of the filtrate.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC, GC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

Data Analysis and Reporting:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Report the average solubility value and the standard deviation.

  • Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess Solute + Solvent) equilibration Agitate at Constant Temperature (24-72 hours) prep_solution->equilibration settling Allow Excess Solid to Settle (≥ 24 hours) equilibration->settling sampling Sample and Filter Supernatant settling->sampling dilution Dilute Sample sampling->dilution quantification Quantify Concentration (e.g., HPLC, GC) dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While specific quantitative data for this compound is scarce in the available literature, qualitative assessments and data from structurally similar compounds offer valuable insights for researchers. The detailed experimental protocol and workflow diagram presented herein provide a robust framework for scientists to determine the precise solubility of this compound in solvents relevant to their work, thereby facilitating more efficient and effective research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to Propylparaben (C10H12O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propylparaben, an isomer of the molecular formula C10H12O3. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its effects on biological signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

Propylparaben is a member of the paraben family, which are esters of p-hydroxybenzoic acid.[1] It is widely used as a preservative in the cosmetic, pharmaceutical, and food industries due to its antimicrobial properties.[1]

The IUPAC name for this compound is propyl 4-hydroxybenzoate .[2]

It is also known by a variety of synonyms, including:

  • Propyl paraben[1]

  • Propyl p-hydroxybenzoate[1]

  • Propyl parahydroxybenzoate[3]

  • 4-Hydroxybenzoic acid propyl ester[2]

  • Nipasol[1]

  • Nipazol[4]

  • Propagin[1]

  • Tegosept P[1]

  • E216 (as a food additive)[3]

Quantitative Data

The following tables summarize the key quantitative physicochemical properties of propylparaben.

Table 1: General and Physical Properties of Propylparaben

PropertyValueReference(s)
Molecular FormulaC10H12O3[1][2]
Molar Mass180.20 g/mol [2][4]
AppearanceWhite crystalline powder[2]
Melting Point96 to 99 °C[3]
Density1.0630 g/cm³[3]
OdorOdorless or faint aromatic odor[2]

Table 2: Solubility of Propylparaben

SolventSolubilityReference(s)
WaterSlightly soluble[5]
EthanolSoluble[5]
AcetoneSoluble[5]
EtherSoluble[5]

Table 3: Spectroscopic Data for Propylparaben

TechniqueWavelength/PeakReference(s)
UV Absorbance Maxima196 nm, 256 nm (in acidic mobile phase)[6]

Experimental Protocols: Synthesis of Propylparaben

Propylparaben is commercially synthesized via the Fischer esterification of p-hydroxybenzoic acid with n-propanol.[7][8] Below are detailed protocols for both a conventional and a microwave-assisted synthesis.

3.1. Conventional Synthesis via Acid Catalysis

This method involves the esterification of p-hydroxybenzoic acid with n-propanol using a strong acid catalyst, typically sulfuric acid, under reflux conditions.[7]

Materials:

  • p-Hydroxybenzoic acid

  • n-Propanol (in excess, e.g., 1:3 to 1:5 molar ratio to p-hydroxybenzoic acid)[7]

  • Concentrated sulfuric acid (catalytic amount, e.g., 2-3% of the mass of p-hydroxybenzoic acid)[7]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid in an excess of n-propanol.[7]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[7]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.[7]

  • Remove the excess n-propanol under reduced pressure using a rotary evaporator.[7]

  • Dissolve the residue in ethyl acetate.[7]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propylparaben.[7]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]

3.2. Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[7]

Materials:

  • p-Hydroxybenzoic acid

  • n-Propanol

  • NKC-9 macroporous resin (catalyst)

  • 10% Sodium carbonate solution

  • Distilled water

Procedure:

  • In a three-necked flask, add p-hydroxybenzoic acid, n-propanol, and NKC-9 type macroporous resin and mix homogeneously.

  • Place the flask in a microwave oven equipped with an electromagnetic stirrer and a water separator.

  • Start stirring and microwave irradiation. The reaction is typically carried out at a microwave power of 200-400 W, a temperature of 95-100 °C, for a duration of 20-50 minutes.

  • During the reaction, timely remove the water that separates in the water knockout drum.

  • After the reaction is complete, pour the reaction liquid into a clean flask and remove the excess n-propanol by steam distillation.[7]

  • Transfer the remaining residue to a beaker and cool to induce crystallization.[7]

  • Wash the crude product with a 10% sodium carbonate solution until the pH of the washings is between 7.0 and 8.0.[7]

  • Collect the crystals by suction filtration and wash the filter cake with distilled water.[7]

  • Dry the purified white solid propylparaben. A yield of approximately 89% can be expected.[7]

Mandatory Visualizations

4.1. Experimental Workflow for Propylparaben Synthesis

The following diagram illustrates the general workflow for the conventional synthesis of propylparaben.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reflux Reflux (2-4h) p_hydroxybenzoic_acid->reflux n_propanol n-Propanol n_propanol->reflux sulfuric_acid Sulfuric Acid (catalyst) sulfuric_acid->reflux rotovap Rotary Evaporation reflux->rotovap Cool extraction Extraction with Ethyl Acetate rotovap->extraction washing Washing (Water, NaHCO3, Brine) extraction->washing drying Drying over Na2SO4 washing->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization Crude Product filtration Filtration recrystallization->filtration drying_final Drying filtration->drying_final pure_propylparaben Pure Propylparaben drying_final->pure_propylparaben

Caption: Experimental workflow for the conventional synthesis of propylparaben.

4.2. Signaling Pathway: Endocrine Disruption by Propylparaben

Propylparaben is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormone signaling pathways, primarily by acting as a xenoestrogen.[9] It can bind to estrogen receptors (ERs) and influence downstream cellular processes.[10][11] Studies have also shown that propylparaben can affect the mitogen-activated protein kinase (MAPK) signaling pathway.[10] The following diagram illustrates a simplified model of propylparaben's interaction with the estrogen receptor pathway.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Dimerization Dimerization ER->Dimerization Propylparaben Propylparaben Propylparaben->ER Binds to ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocates and Binds Transcription Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Cellular_Response Altered Cellular Response (e.g., Proliferation) Proteins->Cellular_Response

Caption: Simplified signaling pathway of propylparaben as an endocrine disruptor.

References

In-Depth Technical Guide on the Thermochemical Properties of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 3-methoxybenzoate. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science. This document presents quantitative data in structured tables, details the experimental and computational methodologies used for their determination, and includes a visualization of the workflow for establishing these properties.

Core Thermochemical Data

This compound (CAS No: 10259-22-0), also known as ethyl m-anisate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃. Accurate thermochemical data is crucial for understanding its stability, reactivity, and behavior in various chemical processes, which is of significant interest in drug design and development where molecular interactions and stability are paramount.

PropertySymbolValueUnitSource
Molecular WeightMW180.20 g/mol --INVALID-LINK--
Standard Gibbs Free Energy of Formation (Calculated)ΔfG°-202.82kJ/molCheméo[1]
Phase Change Data
Normal Boiling PointTboil533.65KNIST WebBook

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be considered an estimation. Experimental verification is recommended for high-precision applications.

Experimental and Computational Protocols

The determination of thermochemical data for compounds like this compound typically involves a combination of experimental calorimetric techniques and computational quantum chemistry methods.

Experimental Methodologies

A common and highly accurate experimental technique for determining the enthalpy of formation of organic compounds is static-bomb combustion calorimetry .

Protocol for Static-Bomb Combustion Calorimetry:

  • Sample Preparation: A precisely weighed sample of the substance (in the order of 0.5 to 1.0 g) is placed in a crucible within a high-pressure vessel known as a "bomb." For liquids like this compound, the sample is typically encapsulated in a gelatin capsule or a similar combustible container with a known energy of combustion.

  • Bomb Assembly: A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The standard molar enthalpy of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter, after applying corrections for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation of the compound in the condensed phase (liquid or solid) is then derived from its standard molar enthalpy of combustion using Hess's law.

Computational Methodologies

Quantum chemical calculations are powerful tools for predicting the thermochemical properties of molecules. The Gaussian-n (Gn) theories , such as G3 and G4, are composite methods that provide high accuracy for the calculation of enthalpies of formation.

Protocol for G4 Composite Method Calculation:

  • Conformational Analysis: The first step involves a thorough search for the most stable conformer(s) of the molecule. This is typically done using a lower level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Geometry Optimization and Vibrational Frequencies: The geometries of the identified stable conformers are then optimized at a higher level of theory (e.g., B3LYP/6-31G(2df,p)). Vibrational frequency calculations are performed at the same level to confirm that the structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometries using progressively larger basis sets and higher levels of theory (e.g., MP4, CCSD(T)).

  • Extrapolation to the Complete Basis Set Limit: The calculated energies are extrapolated to the complete basis set (CBS) limit to reduce the basis set truncation error.

  • Core-Valence and Higher-Level Corrections: Additional corrections are applied to account for core-valence electron correlation and higher-level correlation effects.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization energy approach. This involves calculating the total atomization energy of the molecule and subtracting the experimental enthalpies of formation of the constituent atoms in their gaseous standard states.

Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, combining both experimental and computational approaches for robust data validation.

Thermochemical_Data_Workflow cluster_experimental Experimental Determination cluster_computational Computational Calculation cluster_validation Data Validation & Finalization sample Sample Preparation (this compound) comb_cal Static-Bomb Combustion Calorimetry sample->comb_cal exp_delta_hc Experimental ΔHc° comb_cal->exp_delta_hc exp_delta_hf Experimental ΔHf° (condensed) exp_delta_hc->exp_delta_hf comparison Comparison & Validation exp_delta_hf->comparison conf_search Conformational Search (B3LYP/6-31G(d)) g4_calc G4 Composite Method Calculation conf_search->g4_calc comp_delta_hf Computed ΔHf° (gas) g4_calc->comp_delta_hf comp_delta_hf->comparison final_data Final Thermochemical Data comparison->final_data

Caption: Workflow for determining thermochemical data.

This guide serves as a foundational resource for understanding the thermochemical properties of this compound. For critical applications, it is highly recommended to consult peer-reviewed scientific literature for the most accurate and up-to-date experimental data.

References

Ethyl 3-methoxybenzoate material safety data sheet (MSDS) overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Ethyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for this compound (CAS No. 10259-22-0). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of key procedures.

Chemical Identification and Physical Properties

This compound is an aromatic ester.[1] Its key identification and physical properties are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester
CAS Number 10259-22-0[2]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1]
InChI InChI=1S/C10H12O3/c1-3-13-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3
InChIKey GSQLMBQLTPEPHD-UHFFFAOYSA-N
SMILES CCOC(=O)c1cccc(OC)c1[1]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance No information available
Odor No information available
Density 1.099 g/cm³[1]
Boiling Point 255-260 °C
Solubility No data available
Flash Point Not applicable
Vapor Density No data available
Vapor Pressure No data available

Hazard Identification and Classification

According to the available safety data sheets, this compound is not classified as a hazardous substance.[2] However, it is recommended to handle it with caution as the toxicological properties have not been thoroughly investigated.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P262: Do not get in eyes, on skin, or on clothing.[2]

Handling and Storage

Proper handling and storage of this compound are crucial to ensure safety in a laboratory setting.

Safe Handling Protocols

General Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Use in a well-ventilated area.[3]

  • Wash hands thoroughly after handling.[2]

  • Remove contaminated clothing and wash it before reuse.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear compatible chemical-resistant gloves.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[2]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and in an upright position to prevent leakage.[2]

  • Recommended storage temperature is between 10°C and 25°C.[1][2]

  • Store away from incompatible materials, such as strong oxidizers.[2]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Remove the person to fresh air and keep them at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[2]
Skin Contact Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[2]
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[2]
Ingestion Wash out the mouth with water if the person is conscious. Call a physician.[2]
Firefighting Measures
  • Suitable Extinguishing Media: Use foam, dry extinguishing powder, carbon dioxide (CO₂), or a water spray jet.[3]

  • Special Hazards: Toxic fumes may be released during a fire.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus and chemical protective clothing.[3]

  • Further Advice: Do not inhale explosion and combustion gases. Contaminated fire extinguishing water should be collected separately and not discharged into drains.[3]

Accidental Release Measures
  • Personal Precautions: Wear breathing apparatus if exposed to vapors or dust. Ensure adequate ventilation.[3]

  • Environmental Precautions: Do not allow the substance to enter soil, subsoil, surface water, or drains.[2][3]

  • Containment and Cleaning: Collect the spilled material in closed and suitable containers for disposal. Clean the contaminated area thoroughly and ventilate the affected area.[2]

Toxicological and Ecological Information

The toxicological and ecotoxicological properties of this compound have not been extensively studied.[2][3] No quantitative data on acute toxicity, skin corrosion/irritation, or carcinogenicity is currently available. It is advised to handle the substance as potentially hazardous until more information is known.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust.[2]

Experimental Workflow and Safety Procedure Diagrams

The following diagrams illustrate the logical workflows for handling and emergency procedures related to this compound.

Handling_and_Storage_Workflow Figure 1: Safe Handling and Storage Workflow cluster_handling Handling Procedure cluster_storage Storage Procedure start_handling Start Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start_handling->ppe ventilation Ensure Adequate Ventilation ppe->ventilation handle Handle Substance (Avoid contact and inhalation) ventilation->handle wash Wash Hands Thoroughly After Use handle->wash decontaminate Decontaminate Work Area wash->decontaminate end_handling End Handling decontaminate->end_handling start_storage Prepare for Storage check_container Ensure Container is Tightly Closed and Upright start_storage->check_container storage_location Store in a Cool, Dry, Well-Ventilated Area check_container->storage_location check_compatibility Store Away From Incompatible Materials storage_location->check_compatibility end_storage Substance Stored check_compatibility->end_storage

Figure 1: Safe Handling and Storage Workflow

Emergency_Response_Workflow Figure 2: Emergency Response Workflow cluster_spill Accidental Release cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate wear_ppe Wear Protective Equipment ventilate->wear_ppe contain Contain Spill wear_ppe->contain collect Collect in Suitable Container contain->collect clean Clean and Decontaminate Area collect->clean dispose Dispose of Waste Properly clean->dispose exposure Exposure Occurs remove Remove from Source of Exposure exposure->remove first_aid Administer First Aid (as per exposure route) remove->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Figure 2: Emergency Response Workflow

References

Methodological & Application

Application Notes and Protocols for Ethyl 3-methoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxybenzoate is a versatile aromatic ester widely employed in organic synthesis as a key building block for a diverse range of molecules. Its chemical structure, featuring an electron-donating methoxy group and a reactive ester functionality, allows for various chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Chemical Structure and Properties [1][2]

PropertyValue
IUPAC Name This compound
Synonyms Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester
CAS Number 10259-22-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents, insoluble in water

Key Applications in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules. Its reactivity at the ester carbonyl group and the potential for electrophilic substitution on the aromatic ring make it a valuable tool for synthetic chemists.

Synthesis of Amides: Precursors for Bioactive Molecules

The ester functionality of this compound can be readily converted to an amide group. N,N-disubstituted benzamides are important structural motifs in many biologically active compounds and are often used as directing groups in ortho-lithiation reactions for further functionalization of the aromatic ring.

Protocol: Synthesis of N,N-Diethyl-3-methoxybenzamide [3][4]

This protocol describes the synthesis of N,N-Diethyl-3-methoxybenzamide from 3-methoxybenzoic acid, which can be obtained via the hydrolysis of this compound.

Step 1: Hydrolysis of this compound to 3-methoxybenzoic acid

  • Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add an aqueous solution of NaOH (2.0 eq) and heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a white precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-methoxybenzoic acid.

Step 2: Amide Formation via Mitsunobu Reaction [3][4]

  • Materials: 3-methoxybenzoic acid, Triphenylphosphine (PPh₃), Diethylamine (Et₂NH), Diisopropyl azodicarboxylate (DIAD), Toluene.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methoxybenzoic acid (1.0 eq), triphenylphosphine (1.2 eq), and diethylamine (1.2 eq) in anhydrous toluene.

    • Stir the solution at room temperature for 10 minutes.

    • Add diisopropyl azodicarboxylate (1.2 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux and stir overnight (approximately 18 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M NaOH solution followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain N,N-Diethyl-3-methoxybenzamide.

ReactantProductYieldReference
3-methoxybenzoic acidN,N-Diethyl-3-methoxybenzamide52%[3]

Amide_Synthesis EMB This compound MBA 3-methoxybenzoic acid EMB->MBA 1. NaOH, EtOH, Reflux 2. HCl Amide N,N-Diethyl-3-methoxybenzamide MBA->Amide PPh3, Et2NH, DIAD, Toluene, Reflux caption Synthesis of N,N-Diethyl-3-methoxybenzamide.

Grignard Reaction: Formation of Tertiary Alcohols

The ester group of this compound can react with two equivalents of a Grignard reagent to form a tertiary alcohol. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of complex molecular scaffolds.

Protocol: Synthesis of 1,1-diethyl-1-(3-methoxyphenyl)methanol (Conceptual)

This is a conceptual protocol adapted from standard procedures for Grignard reactions with esters.[5]

  • Materials: this compound, Magnesium turnings, Ethyl bromide, Anhydrous diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Preparation of Ethylmagnesium Bromide:

      • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 eq).

      • Add a small crystal of iodine to activate the magnesium.

      • Add a small portion of a solution of ethyl bromide (2.2 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

      • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with this compound:

      • Cool the Grignard reagent solution to 0 °C in an ice bath.

      • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Workup:

      • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

      • Extract the aqueous layer with diethyl ether (3x).

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Filter and concentrate the solution under reduced pressure.

      • Purify the crude product by column chromatography or distillation to yield the tertiary alcohol.

ReactantGrignard ReagentProductExpected Yield
This compoundEthylmagnesium Bromide1,1-diethyl-1-(3-methoxyphenyl)methanolModerate to high

Grignard_Reaction cluster_reactants Reactants EMB This compound Product 1,1-diethyl-1-(3-methoxyphenyl)methanol EMB->Product 1. Anhydrous Et2O 2. H3O+ workup Grignard 2 eq. EtMgBr Grignard->Product 1. Anhydrous Et2O 2. H3O+ workup caption Grignard reaction with this compound.

Reduction to Alcohols

The ester moiety of this compound can be reduced to a primary alcohol, (3-methoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is fundamental in synthetic routes where a benzyl alcohol is required.

Protocol: Reduction of this compound to (3-methoxyphenyl)methanol (Conceptual)

This protocol is based on standard procedures for the reduction of esters with LiAlH₄.

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Water, 15% NaOH solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to afford (3-methoxyphenyl)methanol.

ReactantReducing AgentProductExpected Yield
This compoundLiAlH₄(3-methoxyphenyl)methanolHigh

Reduction_Reaction EMB This compound Product (3-methoxyphenyl)methanol EMB->Product 1. LiAlH4, THF 2. Workup caption Reduction of this compound.

Potential Application in Agrochemicals

Esters of methoxybenzoic acids have been investigated for their insecticidal properties. For instance, mthis compound has shown toxicity against various insect pests.[6] This suggests that this compound and its derivatives could be valuable lead compounds in the development of new, environmentally safer pesticides. Further research in this area could involve the synthesis of a library of analogues by modifying the ester and methoxy groups to establish structure-activity relationships.

Conclusion

This compound is a readily available and versatile reagent in organic synthesis. Its utility is demonstrated in its conversion to amides, tertiary alcohols, and primary alcohols, which are key intermediates in the synthesis of pharmaceuticals and potentially agrochemicals. The protocols provided herein serve as a guide for researchers to utilize this compound in their synthetic endeavors. The straightforward reactivity of this compound, coupled with its potential for further functionalization, ensures its continued importance in the field of synthetic organic chemistry.

References

Application Notes and Protocols for Ethyl 3-Methoxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-methoxybenzoate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring an ethyl ester and a methoxy group on a benzene ring, allows for versatile chemical modifications, making it a key building block in the preparation of complex drug molecules. These application notes provide detailed protocols for the synthesis of this compound and its application in the synthesis of intermediates for the gastroprokinetic agent Mosapride and the antiplatelet drug Cilostazol.

Chemical Properties of this compound

PropertyValueReference
CAS Number 10259-22-0[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Solid[2]
Density 1.099 g/cm³[3]

Section 1: Synthesis of this compound via Fischer Esterification

This section details the synthesis of this compound from 3-methoxybenzoic acid and ethanol using an acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound by the esterification of 3-methoxybenzoic acid with ethanol.

Materials:

  • 3-Methoxybenzoic acid

  • Absolute ethanol (C₂H₅OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 5-10 eq), which also serves as the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
3-Methoxybenzoic Acid152.151.0-
Ethanol46.075.0 - 10.0-
Sulfuric Acid98.080.1 - 0.2-
This compound180.20-85-95

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Reflux Reflux (3-5 hours) 3-Methoxybenzoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Work-up (Neutralization, Extraction) Reflux->Workup Reaction Mixture Purification Purification (Vacuum Distillation) Workup->Purification Crude Product Ethyl_3-Methoxybenzoate This compound Purification->Ethyl_3-Methoxybenzoate Pure Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Section 2: Application in Mosapride Synthesis

This compound is a potential precursor for the synthesis of 2-ethoxy-4-amino-5-chlorobenzoic acid, a key intermediate in the production of Mosapride. A common route to this intermediate starts from p-aminosalicylic acid.[5][6]

Synthetic Pathway to Mosapride Intermediate

The synthesis of the key Mosapride intermediate, 2-ethoxy-4-amino-5-chlorobenzoic acid, is a multi-step process.[5]

Experimental Protocol: Synthesis of 2-Ethoxy-4-acetamidobenzoic acid ethyl ester (Intermediate 1)

Objective: To synthesize an acetylated and ethylated intermediate from p-aminosalicylic acid.

Materials:

  • p-Aminosalicylic acid

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃)

  • Bromoethane or Diethyl sulfate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Acetylation: React p-aminosalicylic acid with acetic anhydride in an aqueous medium to produce p-acetamidosalicylic acid.[6]

  • Ethylation: In a reaction flask, combine p-acetamidosalicylic acid (1.0 eq), potassium carbonate (2.0 eq), and DMF. Heat the mixture with stirring to 100 °C and add bromoethane (2.5 eq). Continue the reaction for 8 hours.[6]

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to obtain 2-ethoxy-4-acetamidobenzoic acid ethyl ester.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
p-Acetamidosalicylic acid195.161.0-
Potassium Carbonate138.212.0-
Bromoethane108.972.5-
2-Ethoxy-4-acetamidobenzoic acid ethyl ester251.27-~94
Experimental Protocol: Synthesis of 2-Ethoxy-4-amino-5-chlorobenzoic acid (Mosapride Intermediate)

Objective: To chlorinate and subsequently hydrolyze the intermediate to obtain the final Mosapride intermediate.

Materials:

  • 2-Ethoxy-4-acetamidobenzoic acid ethyl ester

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Chlorination: Dissolve 2-ethoxy-4-acetamidobenzoic acid ethyl ester (1.0 eq) in DMF and add N-chlorosuccinimide (1.0 eq). Heat the mixture to 70 °C for 1 hour.[5]

  • Isolation of Chlorinated Intermediate: Pour the reaction mixture into water to precipitate the chlorinated product. Filter, wash with water, and dry.

  • Hydrolysis: Reflux the chlorinated intermediate (1.0 eq) with sodium hydroxide (2.0 eq) in a mixture of ethanol and water for 3 hours.[7]

  • Acidification and Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the final product. Filter, wash with water, and dry to obtain 2-ethoxy-4-amino-5-chlorobenzoic acid.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
2-Ethoxy-4-acetamidobenzoic acid ethyl ester251.271.0-
N-Chlorosuccinimide133.531.0-
2-Ethoxy-4-acetamido-5-chlorobenzoic acid ethyl ester285.72-~96
Sodium Hydroxide40.002.0-
2-Ethoxy-4-amino-5-chlorobenzoic acid215.62-~96

Workflow Diagram: Mosapride Intermediate Synthesis

Mosapride_Intermediate_Synthesis p-Aminosalicylic_Acid p-Aminosalicylic Acid Acetylation Acetylation (Acetic Anhydride) p-Aminosalicylic_Acid->Acetylation p-Acetamidosalicylic_Acid p-Acetamidosalicylic Acid Acetylation->p-Acetamidosalicylic_Acid Ethylation Double Ethylation (Bromoethane, K₂CO₃, DMF) p-Acetamidosalicylic_Acid->Ethylation Intermediate_1 2-Ethoxy-4-acetamidobenzoic acid ethyl ester Ethylation->Intermediate_1 Chlorination Chlorination (NCS, DMF) Intermediate_1->Chlorination Intermediate_2 2-Ethoxy-4-acetamido-5-chlorobenzoic acid ethyl ester Chlorination->Intermediate_2 Hydrolysis Hydrolysis (NaOH, Ethanol/Water) Intermediate_2->Hydrolysis Mosapride_Intermediate 2-Ethoxy-4-amino-5-chlorobenzoic acid Hydrolysis->Mosapride_Intermediate

Caption: Synthetic pathway to a key intermediate for Mosapride.

Section 3: Application in Cilostazol Synthesis

This compound can be considered a potential starting material for the synthesis of the aniline-derived portion of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, a key intermediate for Cilostazol. The established synthesis of this quinolinone derivative starts from N-(4-methoxyphenyl)-3-chloropropanamide.[8]

Proposed Synthetic Pathway to Cilostazol Intermediate Precursor

A plausible, though not explicitly documented, route from this compound would involve several steps to introduce the necessary functional groups to form N-(4-methoxyphenyl)-3-chloropropanamide.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-chloropropanamide

Objective: To synthesize the precursor for the cyclization reaction to form the quinolinone ring.

Materials:

  • p-Anisidine

  • 3-Chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Methyl ethyl ketone (MEK)

Procedure:

  • Reaction Setup: In a three-necked flask, prepare a slurry of p-anisidine (1.0 eq) and triethylamine (1.0 eq) in methyl ethyl ketone.

  • Acylation: Cool the slurry to 10 °C and slowly add 3-chloropropionyl chloride (1.0 eq). Allow the temperature to rise to 60 °C during the addition.[8]

  • Reflux: After the addition is complete, reflux the mixture for 1 hour.

  • Work-up and Isolation: Cool the reaction mixture, filter, and wash the collected solid with water and toluene to obtain N-(4-methoxyphenyl)-3-chloropropanamide.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
p-Anisidine123.151.0-
3-Chloropropionyl chloride126.981.0-
Triethylamine101.191.0-
N-(4-methoxyphenyl)-3-chloropropanamide213.66-~96
Experimental Protocol: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Objective: To synthesize the core quinolinone structure for Cilostazol via intramolecular Friedel-Crafts reaction.

Materials:

  • N-(4-methoxyphenyl)-3-chloropropanamide

  • Aluminum chloride (AlCl₃)

  • Dimethyl sulfoxide (DMSO) or other high-boiling amide solvent

Procedure:

  • Reaction Setup: In a suitable reactor, combine N-(4-methoxyphenyl)-3-chloropropanamide (1.0 eq) with a Lewis acid such as aluminum chloride (3.0-5.0 eq) in DMSO.

  • Cyclization: Heat the reaction mixture to a high temperature (150-220 °C). The reaction is typically rapid at these temperatures.[8]

  • Work-up: Cool the reaction mixture and pour it into a slurry of ice and hydrochloric acid to decompose the aluminum salts.

  • Isolation: Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like methanol to obtain 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Molar RatioTypical Yield (%)
N-(4-methoxyphenyl)-3-chloropropanamide213.661.0-
Aluminum Chloride133.343.0 - 5.0-
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one163.17-High

Workflow Diagram: Proposed Cilostazol Intermediate Synthesis

Cilostazol_Intermediate_Synthesis cluster_proposed Proposed Pathway cluster_established Established Pathway Ethyl_3-Methoxybenzoate This compound Functional_Group_Interconversion Multi-step Functional Group Interconversion (e.g., Nitration, Reduction, etc.) Ethyl_3-Methoxybenzoate->Functional_Group_Interconversion Hypothetical p-Anisidine p-Anisidine Functional_Group_Interconversion->p-Anisidine Acylation Acylation (3-Chloropropionyl chloride, Et₃N) p-Anisidine->Acylation Propanamide_Intermediate N-(4-methoxyphenyl)-3-chloropropanamide Acylation->Propanamide_Intermediate Cyclization Intramolecular Friedel-Crafts (AlCl₃, DMSO) Propanamide_Intermediate->Cyclization Quinolinone_Intermediate 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Cyclization->Quinolinone_Intermediate

Caption: Synthesis of a key Cilostazol intermediate with a proposed route from this compound.

References

Application Note: Synthesis of Ethyl 3-methoxybenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental protocol for the synthesis of ethyl 3-methoxybenzoate from 3-methoxybenzoic acid and ethanol using an acid-catalyzed Fischer esterification reaction. The protocol covers the reaction setup, work-up, purification, and characterization of the final product.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely used in the pharmaceutical and chemical industries. The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid.[1] This process is reversible, and to achieve a high yield, the equilibrium must be shifted towards the product.[2] This is often accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[3] This protocol details the synthesis of this compound, a valuable building block in the synthesis of more complex molecules.

Reaction Scheme

The overall reaction is as follows:

  • Reactants: 3-methoxybenzoic acid and Ethanol

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Products: this compound and Water

Reaction scheme for the Fischer esterification of 3-methoxybenzoic acid with ethanol to form this compound and water, catalyzed by sulfuric acid.

Quantitative Data and Reagents

The following table summarizes the reagents and their quantities required for this protocol.

Compound Molecular Weight ( g/mol ) Amount Moles Equivalents Role
3-methoxybenzoic acid152.157.61 g0.051.0Reactant
Ethanol (Absolute)46.0735 mL~0.60~12Reactant/Solvent
Sulfuric Acid (Conc.)98.081.0 mL~0.0180.36Catalyst
Diethyl Ether74.12100 mL--Extraction Solvent
Sodium Bicarbonate (5% aq.)84.0150 mL--Neutralizing Agent
Brine (Saturated NaCl)58.4425 mL--Washing Agent
Anhydrous Sodium Sulfate142.04As needed--Drying Agent
Product
This compound180.20[4][5]9.01 g0.05-Theoretical Yield

Experimental Protocol

Reaction Setup and Reflux
  • Place 7.61 g (0.05 mol) of 3-methoxybenzoic acid and 35 mL of absolute ethanol into a 100 mL round-bottomed flask equipped with a magnetic stir bar.

  • Swirl the flask to dissolve the solid.

  • In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture while stirring.[2]

  • Attach a reflux condenser to the flask and ensure water is flowing through it.

  • Heat the mixture to a gentle reflux using a heating mantle. Let the reaction reflux for 1-2 hours.[3] The progress can be monitored using Thin Layer Chromatography (TLC).[6]

Work-up and Extraction
  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Rinse the reaction flask with ~40 mL of diethyl ether and transfer this rinsing to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate, then drain the lower aqueous layer.

  • Wash the organic layer with 25 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[7] Caution: CO₂ gas will evolve; swirl and vent the funnel frequently before shaking.[2]

  • Drain the aqueous layer and check its pH to ensure it is neutral or slightly basic (pH ≥ 7). If it is still acidic, repeat the bicarbonate wash.

  • Wash the organic layer with 25 mL of brine (saturated aqueous NaCl) to remove residual water and dissolved salts.[8]

  • Separate and discard the aqueous layer.

Purification
  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a few spatulas of anhydrous sodium sulfate to the solution to remove any remaining water.[8] Swirl the flask and let it stand for 10-15 minutes. The solution should be clear, not cloudy.

  • Decant or gravity filter the dried organic solution into a pre-weighed round-bottomed flask.

  • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Product Characterization
  • Determine the mass of the purified product and calculate the percent yield.

  • Confirm the identity and purity of the ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[4]

Experimental Workflow Diagram

The logical flow of the experimental protocol is illustrated in the diagram below.

Esterification_Workflow cluster_workup cluster_purification reagents 1. Reagent Mixing (3-methoxybenzoic acid, Ethanol, H₂SO₄) reflux 2. Reaction (Reflux for 1-2 hours) reagents->reflux workup 3. Work-up reflux->workup quench Quench with H₂O extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with 5% NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine purification 4. Purification wash_brine->purification dry Dry over Na₂SO₄ evaporate Solvent Removal (Rotary Evaporation) dry->evaporate distill Vacuum Distillation (Optional) evaporate->distill characterization 5. Characterization (Yield, NMR, IR) distill->characterization

References

Application Note and Protocol for the GC-MS Analysis of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the qualitative and quantitative analysis of Ethyl 3-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound (CAS No: 10259-22-0) is an aromatic ester with applications in various chemical syntheses and as a potential intermediate in the development of pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[2] This application note details the sample preparation, GC-MS instrumentation, and data analysis for this compound.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.20 g/mol [3]
IUPAC Name This compound[1]
Synonyms Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester[1][3]
Boiling Point 255-260 °C[3]

Experimental Protocol

This section outlines the detailed methodology for the GC-MS analysis of this compound.

The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step is necessary to remove interfering substances.

Protocol 1: Simple Dilution

This protocol is suitable for standard solutions or samples where this compound is present in a volatile organic solvent.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, ethanol, or dichloromethane.[4]

  • Perform serial dilutions of the stock solution to prepare calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Transfer an aliquot of the final solution to a 1.5 mL glass GC autosampler vial for analysis.[4] A minimum volume of 50 µL is recommended.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is recommended for aqueous samples or samples containing non-volatile impurities.

  • To 1 mL of the aqueous sample, add 1 mL of a water-immiscible organic solvent (e.g., dichloromethane or hexane).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the analyte.

  • If necessary, concentrate the organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent and transfer to a GC vial.

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.

GC Parameter Condition
Column Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness[5]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[2]
Inlet Temperature 250 °C[2][5]
Injection Volume 1 µL[5]
Injection Mode Splitless or a low split ratio (e.g., 10:1) for trace analysis[5]
Oven Temperature Program Initial temperature: 90°C (hold for 1 min)
Ramp: 20°C/min to 280°C
Final hold: 5 min at 280°C[2]
MS Parameter Condition
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Ion Source Temperature 230 °C[2]
Transfer Line Temperature 280 °C[2]
Mass Scan Range m/z 50-350[2]

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/z Relative Intensity Interpretation
180ModerateMolecular Ion [M]⁺
135High (Base Peak)[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
107Moderate[M - OCH₂CH₃ - CO]⁺ (Loss of ethoxy radical and carbon monoxide)
77Low[C₆H₅]⁺ (Phenyl cation)

Data is based on the NIST Mass Spectrometry Data Center.[1]

The primary fragmentation pathway involves the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion to form the stable 3-methoxybenzoyl cation at m/z 135, which is typically the base peak.[6]

Parameter Expected Value
Linearity (r²) > 0.995
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 5%
Limit of Detection (LOD) ~0.01 µg/mL

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Simple Dilution Sample->Dilution LLE Liquid-Liquid Extraction Sample->LLE GC_Vial Sample in GC Vial Dilution->GC_Vial LLE->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative Qualitative Analysis (Mass Spectrum) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Peak Area) Data_Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway M This compound [M]⁺ m/z = 180 F1 3-methoxybenzoyl cation [M - OCH₂CH₃]⁺ m/z = 135 M->F1 - •OCH₂CH₃ F2 [C₇H₅O]⁺ m/z = 107 F1->F2 - CO F3 Phenyl cation [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: Proposed fragmentation pathway.

References

Application of Ethyl Benzoate Derivatives in the Synthesis of Erlotinib, a Targeted Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-methoxybenzoate and its structural analogs, particularly substituted ethyl benzoates, are valuable building blocks in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of targeted cancer therapies. A prime example is the use of ethyl 3,4-dihydroxybenzoate, a close structural relative of this compound, as a key starting material in the multi-step synthesis of Erlotinib. Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3] This application note will detail the synthetic pathway from an ethyl benzoate derivative to Erlotinib, provide experimental protocols, and discuss the pharmacological significance of the final compound.

Application in Drug Synthesis

The synthesis of Erlotinib from ethyl 3,4-dihydroxybenzoate involves a series of chemical transformations to build the quinazoline core and introduce the necessary side chains for pharmacological activity. The ethyl benzoate moiety serves as a scaffold for the construction of the substituted aniline precursor required for the formation of the quinazoline ring system. A critical intermediate in this synthesis is Ethyl 3,4-bis(2-methoxyethoxy)benzoate.[1][4][5]

Experimental Protocols

The following protocols describe the key steps in the synthesis of Erlotinib starting from ethyl 3,4-dihydroxybenzoate.

Protocol 1: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate

This procedure outlines the O-alkylation of ethyl 3,4-dihydroxybenzoate.

  • Materials:

    • Ethyl 3,4-dihydroxybenzoate

    • 1-Bromo-2-methoxyethane

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • A mixture of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and K₂CO₃ (1.82 g, 13.0 mmol) in DMF (10 mL) is heated and stirred at 100 °C for 1 hour.[1]

    • The reaction mixture is cooled to 50 °C, and 1-bromo-2-methoxyethane (1 mL) is added.[1]

    • The mixture is then heated at 80 °C for 2 hours.[1]

    • After cooling to room temperature, the mixture is filtered, and the solid is washed with ethyl acetate (10 mL).[1]

    • The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield Ethyl 3,4-bis(2-methoxyethoxy)benzoate.[1]

Protocol 2: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

This protocol details the nitration of the benzene ring.

  • Materials:

    • Ethyl 3,4-bis(2-methoxyethoxy)benzoate

    • Nitric acid (concentrated)

    • Acetic acid (glacial)

  • Procedure:

    • Concentrated nitric acid (4.5 mL) is added dropwise to a solution of Ethyl 3,4-bis(2-methoxyethoxy)benzoate (500 mg, 2.0 mmol) in glacial acetic acid (1.9 mL) at 0–5 °C.[1]

    • The mixture is stirred at room temperature for 24 hours.[1]

    • The reaction mixture is then processed to isolate the nitrated product.

Protocol 3: Synthesis of Erlotinib

This protocol describes the final steps to produce Erlotinib.

  • Materials:

    • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (the product from the subsequent cyclization and chlorination of the nitro-reduced intermediate)

    • 3-Ethynylaniline

    • Isopropanol

  • Procedure:

    • 3-Ethynylaniline (1.2 g, 0.01 mol) is added to a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3 g, 0.01 mol) in isopropanol (50 mL).[6]

    • The mixture is stirred at 85°C for 6 hours under a nitrogen atmosphere.[6]

    • As the reaction proceeds, a solid gradually separates.[6]

    • Upon completion, the reaction mixture is poured into ice water and stirred for 30 minutes.[6]

    • The solid product, Erlotinib, is collected by filtration.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and activity of Erlotinib.

ParameterValueReference
Synthesis Yields
Ethyl 3,4-bis(2-methoxyethoxy)benzoate94.3%[1]
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate90.7%[1]
Overall Yield of Erlotinib HCl (from ethyl 3,4-dihydroxybenzoate)51%[1]
Pharmacological Data
Erlotinib IC₅₀ against EGFR2 nM[1]
Erlotinib IC₅₀ against EGFR (in another study)4.8 nM[6]
Erlotinib Bioavailability (oral)~60% (fasting), ~100% (with food)[7]
Erlotinib Half-life~36.2 hours[3][7]

Visualizations

Diagram 1: Synthetic Workflow for Erlotinib

G A Ethyl 3,4-dihydroxybenzoate B Ethyl 3,4-bis(2-methoxyethoxy)benzoate A->B O-Alkylation C Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate B->C Nitration D Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate C->D Reduction E 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one D->E Cyclization F 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline E->F Chlorination G Erlotinib F->G Nucleophilic Substitution G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds, including coumarins, quinolones, and pyrimidines, utilizing ethyl 3-methoxybenzoate as a versatile starting material. The following sections detail the necessary transformations of this compound into key intermediates and their subsequent cyclization to yield the target heterocyclic scaffolds.

I. Synthesis of Key Intermediates from this compound

The conversion of this compound into reactive intermediates is a prerequisite for the synthesis of the target heterocycles. This section outlines the protocols for the preparation of 3-methoxyphenol and 3-methoxyaniline.

A. Synthesis of 3-Methoxyphenol

3-Methoxyphenol is a crucial precursor for the synthesis of 7-methoxy-substituted coumarins. Its synthesis from this compound involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by a Curtius rearrangement and subsequent hydrolysis.

Experimental Protocol: Hydrolysis of this compound to 3-Methoxybenzoic Acid

This protocol is adapted from the general procedure for the alkaline hydrolysis of esters.[1][2]

  • Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Ethanol, Diethyl Ether.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (10.0 g, 55.5 mmol) in ethanol (50 mL).

    • Add a 2 M aqueous solution of sodium hydroxide (50 mL, 100 mmol).

    • Heat the mixture at reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated hydrochloric acid until a pH of 1-2 is reached, leading to the precipitation of 3-methoxybenzoic acid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Experimental Protocol: Conversion of 3-Methoxybenzoic Acid to 3-Methoxyphenol

This protocol employs a Curtius rearrangement of the corresponding acyl azide.

  • Materials: 3-Methoxybenzoic acid, Thionyl chloride (SOCl₂), Sodium azide (NaN₃), Dioxane, Water.

  • Procedure:

    • Convert 3-methoxybenzoic acid to 3-methoxybenzoyl chloride by reacting with an excess of thionyl chloride under reflux. Remove the excess thionyl chloride by distillation.

    • Dissolve the resulting 3-methoxybenzoyl chloride in acetone and add a solution of sodium azide in water dropwise at 0 °C.

    • Stir the mixture for 1-2 hours at room temperature to form the acyl azide.

    • Extract the acyl azide with toluene and heat the solution to induce the Curtius rearrangement to the isocyanate.

    • Hydrolyze the isocyanate by refluxing with aqueous acid (e.g., HCl) to yield 3-methoxyphenol.

    • Purify the product by distillation or column chromatography.

B. Synthesis of 3-Methoxyaniline

3-Methoxyaniline is a key building block for the synthesis of 7-methoxy-substituted quinolones and other nitrogen-containing heterocycles. The synthesis involves nitration of the aromatic ring followed by reduction of the nitro group.

Experimental Protocol: Nitration of this compound

This protocol is based on the standard nitration of aromatic esters.[3][4]

  • Materials: this compound, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice.

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add this compound (10.0 g, 55.5 mmol) to concentrated sulfuric acid (20 mL), keeping the temperature below 10 °C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 66.6 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

    • Pour the reaction mixture onto crushed ice, which will cause the nitro-substituted product to precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. A mixture of isomers (mainly 2-nitro, 4-nitro, and 6-nitro) is expected, which will require separation by column chromatography.

Experimental Protocol: Reduction of Nitro this compound to Ethyl 3-methoxy-X-aminobenzoate

This protocol describes a general method for the reduction of an aromatic nitro group using indium and ammonium chloride.[5]

  • Materials: Nitro derivative of this compound, Indium powder, Ammonium chloride (NH₄Cl), Ethanol, Water, Dichloromethane.

  • Procedure:

    • In a round-bottom flask, suspend the separated nitro-ethyl 3-methoxybenzoate isomer (e.g., ethyl 3-methoxy-4-nitrobenzoate) (1.0 g, 4.44 mmol) in a mixture of ethanol (25 mL) and a saturated aqueous solution of ammonium chloride (12.5 mL).

    • Add indium powder (2.0 g, 17.4 mmol) to the mixture.

    • Heat the reaction at reflux for 2-3 hours, monitoring by TLC.

    • After cooling, dilute the mixture with water and filter.

    • Extract the filtrate with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding aminobenzoate. The specific isomer of 3-methoxyaniline will be obtained after subsequent hydrolysis of the ester group.

II. Synthesis of Heterocyclic Compounds

This section provides protocols for the synthesis of coumarins, quinolones, and pyrimidines starting from the key intermediates derived from this compound.

A. Synthesis of 7-Methoxycoumarins via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-ketoesters.[6]

Experimental Protocol: Synthesis of 7-Methoxy-4-methylcoumarin

  • Materials: 3-Methoxyphenol, Ethyl acetoacetate, Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a flask, add 3-methoxyphenol (5.0 g, 40.3 mmol) and ethyl acetoacetate (5.5 g, 42.3 mmol).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (20 mL) with stirring.

    • Stir the mixture at room temperature for 12-18 hours.

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain 7-methoxy-4-methylcoumarin.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)ProductYield (%)
3-MethoxyphenolEthyl acetoacetateH₂SO₄NoneRoom Temp12-187-Methoxy-4-methylcoumarin~70-80
3-MethoxyphenolDiethyl malonateH₂SO₄NoneRoom Temp247-Methoxycoumarin-4-carboxylic acid ethyl ester~60-70

Note: Yields are estimated based on typical Pechmann condensation reactions.

Reaction Workflow:

Pechmann_Condensation EMB This compound Acid 3-Methoxybenzoic Acid EMB->Acid Hydrolysis Phenol 3-Methoxyphenol Acid->Phenol Curtius Rearrangement Coumarin 7-Methoxy-4-methylcoumarin Phenol->Coumarin Pechmann Condensation EAA Ethyl Acetoacetate EAA->Coumarin

Caption: Synthesis of 7-Methoxy-4-methylcoumarin.

B. Synthesis of 7-Methoxy-4-hydroxyquinolines

4-Hydroxyquinolines can be synthesized by the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Experimental Protocol: Synthesis of 7-Methoxy-4-hydroxy-2-methylquinoline

  • Materials: 3-Methoxyaniline, Ethyl acetoacetate, Dowtherm A (or diphenyl ether).

  • Procedure:

    • In a flask, mix 3-methoxyaniline (5.0 g, 40.6 mmol) and ethyl acetoacetate (5.3 g, 40.7 mmol).

    • Heat the mixture at 140-150 °C for 1 hour to form the intermediate ethyl 3-(3-methoxyphenylamino)crotonate.

    • Add the hot intermediate dropwise to a preheated solution of Dowtherm A (or diphenyl ether) at 250 °C.

    • Maintain the temperature for 30 minutes to effect cyclization.

    • Cool the reaction mixture and add petroleum ether to precipitate the product.

    • Collect the solid by filtration, wash with petroleum ether, and recrystallize from ethanol.

Reactant 1Reactant 2SolventCyclization Temp (°C)Time (h)ProductYield (%)
3-MethoxyanilineEthyl acetoacetateDowtherm A2500.57-Methoxy-4-hydroxy-2-methylquinoline~60-70
3-MethoxyanilineDiethyl malonateDowtherm A2500.57-Methoxy-4-hydroxyquinoline-2-carboxylic acid ethyl ester~50-60

Note: Yields are estimated based on typical Conrad-Limpach reactions.

Reaction Workflow:

Conrad_Limpach EMB This compound Nitro Nitro-ethyl 3-methoxybenzoate EMB->Nitro Nitration Aniline 3-Methoxyaniline Nitro->Aniline Reduction Quinoline 7-Methoxy-4-hydroxy-2-methylquinoline Aniline->Quinoline Conrad-Limpach Reaction EAA Ethyl Acetoacetate EAA->Quinoline

Caption: Synthesis of 7-Methoxy-4-hydroxy-2-methylquinoline.

C. Synthesis of 6-Methoxy-substituted Pyrimidines

Pyrimidines can be synthesized by the condensation of a β-dicarbonyl compound with a urea or a similar reagent. A suitable β-dicarbonyl precursor can be prepared from this compound via a Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

  • Materials: this compound, Ethyl acetate, Sodium ethoxide (NaOEt).

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • To this solution, add a mixture of this compound (9.0 g, 50 mmol) and ethyl acetate (5.3 g, 60 mmol).

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid).

    • Extract the product with diethyl ether, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting β-keto ester by vacuum distillation.

Experimental Protocol: Synthesis of 4-hydroxy-6-(3-methoxyphenyl)pyrimidin-2(1H)-one

  • Materials: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, Urea, Sodium ethoxide (NaOEt), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide (from 1.15 g of sodium, 50 mmol) in absolute ethanol (50 mL).

    • Add ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (11.1 g, 50 mmol) and urea (3.0 g, 50 mmol).

    • Heat the mixture at reflux for 6-8 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Acidify with acetic acid to precipitate the pyrimidine derivative.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol.

IntermediateReagentCatalystSolventTemperature (°C)Time (h)ProductYield (%)
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoateUreaNaOEtEthanolReflux6-84-hydroxy-6-(3-methoxyphenyl)pyrimidin-2(1H)-one~50-60
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoateGuanidineNaOEtEthanolReflux6-82-amino-4-hydroxy-6-(3-methoxyphenyl)pyrimidine~55-65

Note: Yields are estimated based on typical pyrimidine syntheses.

Reaction Workflow:

Pyrimidine_Synthesis EMB This compound Ketoester Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate EMB->Ketoester Claisen Condensation Pyrimidine 4-hydroxy-6-(3-methoxyphenyl)pyrimidin-2(1H)-one Ketoester->Pyrimidine Condensation Urea Urea Urea->Pyrimidine

Caption: Synthesis of a 6-methoxy-substituted pyrimidine.

These protocols provide a foundation for the synthesis of a diverse range of heterocyclic compounds starting from the readily available this compound. The modular nature of these synthetic routes allows for the introduction of various substituents, making this a valuable platform for the development of new chemical entities in drug discovery and materials science. Researchers should optimize the reaction conditions for each specific substrate to achieve the best possible yields and purity.

References

Application Notes: Ethyl 3-methoxybenzoate as a Versatile Building Block in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 3-methoxybenzoate as a starting material for the synthesis of complex molecules with significant biological activities. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutics, focusing on the synthesis of substituted benzophenones and hydrazones, which have shown promise as cytotoxic and anticonvulsant agents, respectively.

Introduction

This compound is a readily available and versatile aromatic ester that serves as a valuable building block in organic synthesis. Its chemical structure, featuring an ester functional group and a methoxy-substituted phenyl ring, allows for a variety of chemical transformations. This document outlines two key applications of this compound in the synthesis of:

  • (3-Methoxyphenyl)(phenyl)methanone , a benzophenone derivative with potential cytotoxic activity.

  • 3-Methoxy-N'-[phenyl(pyridin-2-yl)methylidene]benzohydrazide , a hydrazone derivative with potential anticonvulsant properties.

The following sections provide detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of synthetic workflows and relevant biological pathways.

Application 1: Synthesis of (3-Methoxyphenyl)(phenyl)methanone via Grignard Reaction

Substituted benzophenones are a class of compounds known for their diverse biological activities, including anti-cancer properties. Many benzophenone derivatives have been shown to induce apoptosis in cancer cells, making them attractive scaffolds for the development of new chemotherapeutic agents.[1][2][3][4][5] The synthesis of (3-methoxyphenyl)(phenyl)methanone from this compound can be achieved through a Grignard reaction with phenylmagnesium bromide.

Synthetic Workflow

cluster_0 Synthesis of (3-Methoxyphenyl)(phenyl)methanone Ethyl_3-methoxybenzoate This compound Reaction Grignard Reaction (Anhydrous THF) Ethyl_3-methoxybenzoate->Reaction Phenylmagnesium_bromide Phenylmagnesium bromide (Grignard Reagent) Phenylmagnesium_bromide->Reaction Product (3-Methoxyphenyl)(phenyl)methanone Reaction->Product

Figure 1: Synthetic workflow for (3-methoxyphenyl)(phenyl)methanone.
Quantitative Data

StepReactantsReagents/CatalystsSolventReaction TimeTemperature (°C)Yield (%)Reference
1This compound, Phenylmagnesium bromide-Anhydrous THF25 minReflux~70-80 (estimated)[6][7][8][9][10][11][12][13]
Experimental Protocol: Grignard Reaction

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, as initiator)

  • 10% Sulfuric acid

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous THF to the magnesium turnings. The reaction should initiate, indicated by bubbling and a cloudy appearance. Once initiated, continue the dropwise addition of the bromobenzene solution and then reflux the mixture until most of the magnesium is consumed.

  • Reaction with Ester: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of this compound in anhydrous THF to the Grignard reagent. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently reflux the reaction mixture for 25 minutes.[6]

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench with 10% sulfuric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (3-methoxyphenyl)(phenyl)methanone.

Biological Activity: Induction of Apoptosis

Benzophenone derivatives have been reported to induce apoptosis in various cancer cell lines through the intrinsic pathway, which involves the mitochondria.[1][4][5] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

cluster_1 Benzophenone-Induced Apoptosis Pathway Benzophenone (3-Methoxyphenyl)(phenyl)methanone ROS Increased ROS Production Benzophenone->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed apoptotic signaling pathway.

Application 2: Synthesis of 3-Methoxy-N'-[phenyl(pyridin-2-yl)methylidene]benzohydrazide

Hydrazone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[14][15][16] The synthesis of the target hydrazone from this compound involves a two-step process: formation of the corresponding hydrazide followed by condensation with a ketone.

Synthetic Workflow

cluster_2 Synthesis of a Novel Hydrazone Start This compound Hydrazide 3-Methoxybenzoic acid hydrazide Start->Hydrazide Hydrazine hydrate, Ethanol, Reflux Product 3-Methoxy-N'-[phenyl(pyridin-2-yl)methylidene]benzohydrazide Hydrazide->Product Ethanol, Acetic acid (cat.), Reflux Ketone 2-Benzoylpyridine Ketone->Product

Figure 3: Two-step synthesis of a hydrazone derivative.
Quantitative Data

StepReactantsReagents/CatalystsSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1This compound, Hydrazine hydrate-Ethanol48Reflux67-85 (estimated)[17]
23-Methoxybenzoic acid hydrazide, 2-BenzoylpyridineAcetic acid (catalytic)Ethanol3-5Reflux78-92 (estimated)[17]
Experimental Protocols

Protocol 2.1: Synthesis of 3-Methoxybenzoic acid hydrazide

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 48 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain 3-methoxybenzoic acid hydrazide.

Protocol 2.2: Synthesis of 3-Methoxy-N'-[phenyl(pyridin-2-yl)methylidene]benzohydrazide

Materials:

  • 3-Methoxybenzoic acid hydrazide

  • 2-Benzoylpyridine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-methoxybenzoic acid hydrazide and 2-benzoylpyridine in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry.

Biological Activity: Anticonvulsant Mechanism

The anticonvulsant activity of many hydrazone derivatives is thought to be mediated through their interaction with GABAergic systems, a major inhibitory neurotransmitter system in the central nervous system.[18] They may act by enhancing the effects of GABA at the GABA-A receptor, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

cluster_3 Proposed Anticonvulsant Mechanism of Hydrazones Hydrazone Hydrazone Derivative GABA_A_Receptor GABA-A Receptor Hydrazone->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Figure 4: Potential mechanism of anticonvulsant action.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-methoxybenzoate is a chemical intermediate used in the synthesis of various organic compounds. A reliable and robust analytical method is crucial for ensuring its purity and quality control during production and in research applications. This application note details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The described reverse-phase HPLC method is demonstrated to be simple, accurate, and precise, making it suitable for routine analysis in both research and industrial settings.

Analytical Method

A reverse-phase HPLC method was developed for the determination of this compound. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The detection of the analyte was performed using a UV detector.

Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound, from the initial preparation of solutions to the final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_output 4. Results MobilePhase Mobile Phase (Acetonitrile:Water) SystemSetup HPLC System Setup (Column, Flow Rate, Temp) MobilePhase->SystemSetup Standard Standard Solution (this compound) Injection Inject Standard/Sample Standard->Injection Sample Sample Solution Sample->Injection SystemSetup->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The parameters evaluated are summarized in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)0.8%

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
10125,340
25312,890
50624,560
1001,251,230
2002,503,450

The method demonstrated good linearity over the concentration range of 10-200 µg/mL with a correlation coefficient (R²) of 0.9998.

The developed HPLC method is rapid, specific, and reliable for the quantitative determination of this compound. The method exhibits excellent linearity and system suitability, making it a valuable tool for quality control and research purposes.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound (Reference Standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 analytical column (4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

3. Preparation of Solutions

3.1. Mobile Phase Preparation

  • Measure 600 mL of acetonitrile and 400 mL of HPLC grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using an ultrasonic bath for 15 minutes or by an appropriate online degasser.

3.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Add a small amount of acetonitrile to dissolve the standard.

  • Dilute to the mark with acetonitrile and mix well.

3.3. Working Standard Solutions for Linearity

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 100, and 200 µg/mL.

3.4. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the linearity range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC System Setup and Operation

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30°C.

  • Set the UV detector wavelength to 254 nm.

  • Perform a blank injection (mobile phase) to ensure the baseline is free from interfering peaks.

5. System Suitability Test

  • Inject the 100 µg/mL standard solution five times.

  • Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (RSD) of the peak areas.

  • Ensure the results meet the acceptance criteria specified in the System Suitability table.

6. Analysis Procedure

  • Inject the prepared standard solutions to generate the calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

7. Data Analysis

The concentration of this compound in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Peak Area of Sample / Slope of Calibration Curve) x Dilution Factor

This document provides a comprehensive guide for the HPLC analysis of this compound, intended for use by qualified laboratory personnel.

Handling and storage procedures for Ethyl 3-methoxybenzoate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling, storage, and use of Ethyl 3-methoxybenzoate in a laboratory setting. It is imperative to consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before working with this chemical.

Chemical and Physical Properties

This compound is an ester with applications in organic synthesis.[1] A summary of its key quantitative properties is provided below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [2]
CAS Number 10259-22-0[2]
Density 1.099 g/cm³[1]
Boiling Point 255-260 °CNIST WebBook
Appearance Not specified, likely a liquid or low-melting solid
Solubility Insoluble in water; soluble in alcohol and ether.[3]

Safety and Hazard Information

The toxicological properties of this compound have not been thoroughly investigated.[2][4] Therefore, it should be handled with caution, assuming it may be hazardous.

Hazard Statements:

  • May cause respiratory irritation.[2]

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Use only outdoors or in a well-ventilated area.[5]

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.To prevent eye contact with splashes or vapors.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider an impervious apron.To prevent skin contact and contamination of personal clothing.[4]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.To prevent inhalation of vapors or aerosols, especially in poorly ventilated areas.[2]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Use personal protective equipment as specified in Section 2.1.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

Storage
  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed and in an upright position to prevent leakage.[4]

  • Store at a temperature between 10°C and 25°C.[1]

  • Store away from incompatible materials.

Incompatible Materials:

  • Acids

  • Acid chlorides

  • Acid anhydrides

  • Oxidizing agents

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Consult a physician.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.1.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Do not let the product enter drains.[2]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Hazardous decomposition products include carbon dioxide and nitrogen oxides.[2]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Protocols

The following is a general protocol for a common reaction involving an ester like this compound, specifically alkaline hydrolysis. This should be adapted as needed for specific experimental goals.

Alkaline Hydrolysis of this compound

This procedure describes the hydrolysis of this compound to 3-methoxybenzoic acid.

Materials:

  • This compound

  • 2 M Sodium hydroxide (NaOH) solution

  • 5 M Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and flask

  • pH paper or pH meter

  • Anti-bumping granules

Procedure:

  • To a round-bottom flask, add a known quantity of this compound (e.g., 5 g).

  • Add approximately 50 cm³ of 2 M sodium hydroxide solution and a few anti-bumping granules.

  • Set up the apparatus for heating under reflux in a fume hood.

  • Heat the mixture to reflux until all the oily drops of the ester have disappeared, indicating the completion of the hydrolysis (this may take 45-60 minutes).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a beaker.

  • Slowly, and with stirring, add 5 M hydrochloric acid until the solution is acidic (test with pH paper). This will precipitate the 3-methoxybenzoic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold deionized water.

  • The crude 3-methoxybenzoic acid can be further purified by recrystallization from water or another suitable solvent.

Visual Workflows

The following diagrams illustrate key workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE FumeHood Ensure Fume Hood is Operational PPE->FumeHood Dispense Dispense Chemical in Fume Hood FumeHood->Dispense Reaction Perform Experiment Dispense->Reaction Waste Dispose of Waste in Designated Container Reaction->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate Store Store Chemical in Cool, Dry, Ventilated Area Decontaminate->Store

Caption: Safe Handling and Storage Workflow for this compound.

HydrolysisWorkflow start Start: Weigh Ethyl 3-methoxybenzoate add_naoh Add 2M NaOH and anti-bumping granules start->add_naoh reflux Heat under Reflux (approx. 45-60 min) add_naoh->reflux cool_down Cool to Room Temperature reflux->cool_down acidify Acidify with 5M HCl to precipitate product cool_down->acidify filter Collect solid by vacuum filtration acidify->filter purify Purify by Recrystallization filter->purify end End: Dry and analyze 3-methoxybenzoic acid purify->end

Caption: Experimental Workflow for Alkaline Hydrolysis.

References

Application Note: Ethyl 3-methoxybenzoate as a Reference Standard in Pharmaceutical Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rigorous landscape of pharmaceutical development and quality control, the use of well-characterized reference standards is paramount for ensuring the accuracy and reliability of analytical data. Ethyl 3-methoxybenzoate, a stable organic ester, serves as a valuable reference standard in various analytical applications within the pharmaceutical industry. Its defined purity and well-established physical and chemical properties make it suitable for the identification, quantification, and validation of analytical methods for active pharmaceutical ingredients (APIs) and related substances.

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in pharmaceutical testing, catering to researchers, scientists, and drug development professionals. The protocols herein describe its application in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common analytical techniques in the pharmaceutical industry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester[1][2]
CAS Number 10259-22-0[2][3]
Molecular Formula C₁₀H₁₂O₃[2][3]
Molecular Weight 180.20 g/mol [1][3]
Appearance Solid
Density 1.099 g/cm³[3]
Storage Store at 10°C - 25°C in a well-closed container.[3]

Applications in Pharmaceutical Analysis

This compound can be employed in several key areas of pharmaceutical analysis:

  • Method Development and Validation: As a well-characterized compound, it can be used to develop and validate new analytical methods for the quantification of APIs with similar structural motifs.

  • System Suitability Testing: It can be used to verify the performance of chromatographic systems before and during sample analysis, ensuring the precision and accuracy of the results.

  • Impurity Reference Standard: In cases where it is identified as a process impurity or a degradation product of a pharmaceutical compound, it can be used as a reference standard for its quantification.

  • Internal Standard: Due to its chemical stability and chromatographic behavior, it is a suitable candidate for use as an internal standard in quantitative analyses to correct for variations in sample preparation and instrument response.[4]

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard in HPLC and GC-MS analysis.

Protocol 1: Quantification of a Related Pharmaceutical Compound using HPLC with this compound as an External Standard

This protocol describes a reversed-phase HPLC method for the quantification of a hypothetical pharmaceutical compound, "Drug X," using this compound as an external reference standard.

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Drug X Sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solution:

  • Accurately weigh a quantity of the Drug X sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range of the this compound standards.

5. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of Drug X in the sample solution by comparing its peak area to the calibration curve.

Illustrative Data:

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Linearity (r²) ≥ 0.999
Protocol 2: Use of this compound as an Internal Standard in GC-MS Analysis

This protocol outlines the use of this compound as an internal standard for the quantification of a volatile impurity in a pharmaceutical product by GC-MS. The ideal internal standard mimics the physicochemical properties of the analyte.[4]

1. Materials and Reagents:

  • This compound Reference Standard (≥99.5% purity)

  • Analyte of Interest (Impurity)

  • Pharmaceutical Product Sample

  • Dichloromethane (GC grade)

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the Internal Standard Stock Solution to varying concentrations of the analyte of interest.

  • Sample Preparation: Extract a known amount of the pharmaceutical product with dichloromethane. Add a constant volume of the Internal Standard Stock Solution to the extract.

4. GC-MS Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 m/z

5. Data Analysis:

  • Monitor characteristic ions for both the analyte and this compound. For this compound, prominent ions in the mass spectrum include m/z 180, 135, and 107.[1]

  • Calculate the response factor (RF) using the calibration standards.

  • Quantify the analyte in the sample using the internal standard calibration method.

Expected Performance Metrics:

ParameterExpected ValueRationale
Linearity (r²) ≥ 0.999A high coefficient of determination indicates a strong correlation between the analyte/internal standard response ratio and the concentration.[4]
Precision (%RSD) < 15%Demonstrates the reproducibility of the method.
Accuracy (%Recovery) 85-115%Shows the closeness of the measured value to the true value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B Dissolve C Prepare Working Standards / Spiked Samples B->C Dilute E Inject Samples and Standards C->E D Instrument Setup (HPLC/GC-MS) D->E F Acquire Data E->F G Peak Integration F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for using a reference standard in pharmaceutical analysis.

Analytical_Process cluster_input Inputs cluster_method Analytical Method cluster_output Outputs Sample Pharmaceutical Sample Method HPLC or GC-MS Sample->Method RefStd This compound Reference Standard RefStd->Method Data Chromatographic Data (Peak Area, Retention Time) Method->Data Generates Result Quantitative Result (Concentration, Purity) Data->Result Leads to

Caption: Logical relationship in the analytical process.

Conclusion

This compound is a versatile and reliable reference standard for a range of applications in pharmaceutical testing. The protocols and data presented in this application note provide a solid foundation for its implementation in routine quality control and research and development settings. Adherence to these or similarly validated methods will contribute to the generation of accurate and reproducible analytical results, ultimately ensuring the quality and safety of pharmaceutical products.

References

Application Notes and Protocols: Chemical Reactions of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving the ester functional group of Ethyl 3-methoxybenzoate. This compound serves as a versatile building block in organic synthesis, and transformations of its ester group are fundamental for creating a variety of derivatives, including carboxylic acids, alcohols, amides, and more complex tertiary alcohols. The following sections detail the methodologies for hydrolysis, reduction, amidation, and Grignard reactions.

Hydrolysis (Saponification)

Application Note: Hydrolysis of the ester group in this compound is a fundamental transformation to yield 3-methoxybenzoic acid. Base-catalyzed hydrolysis, commonly known as saponification, is typically preferred over acid-catalyzed hydrolysis because the reaction is irreversible and proceeds to completion.[1] The process involves heating the ester with a strong base, such as sodium hydroxide, to form the sodium salt of the carboxylic acid (sodium 3-methoxybenzoate) and ethanol.[2] Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to precipitate the desired 3-methoxybenzoic acid, which can then be purified by recrystallization.[3][4]

Quantitative Data:

ReactionReagentsTemperatureTimeYield
SaponificationThis compound, 2 M NaOH(aq)Reflux45-60 min~95-99%
AcidificationSodium 3-methoxybenzoate, 5 M HCl(aq)0-5 °C30 minQuantitative

Experimental Protocol: Saponification of this compound

  • Reaction Setup: In a 100 mL round-bottomed flask, place approximately 5.0 g of this compound. Add 50 mL of 2 M sodium hydroxide solution and a few anti-bumping granules.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Continue heating for 45-60 minutes, or until the oily ester layer has completely disappeared, indicating the completion of hydrolysis.[5]

  • Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Transfer the solution to a 250 mL beaker and cool it in an ice-water bath.[4]

  • Slowly add 5 M hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (test with pH paper). A white precipitate of 3-methoxybenzoic acid will form.[3]

  • Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[5]

  • Purification: Wash the crude product with a small amount of cold deionized water. Purify the 3-methoxybenzoic acid by recrystallization from hot water.

  • Drying: Dry the purified crystals in a drying oven at 70-80°C to a constant weight. Determine the yield and characterize the product (e.g., by melting point).[4]

Workflow Diagram:

G Ester This compound Salt Sodium 3-methoxybenzoate Ester->Salt 1. NaOH (aq) 2. Reflux Acid 3-Methoxybenzoic Acid Salt->Acid 1. HCl (aq) 2. Cool G cluster_main Reaction Pathway Ester This compound Aldehyde 3-Methoxybenzaldehyde (Intermediate) Ester->Aldehyde 1. LiAlH₄ (1st Hydride Addition) Alkoxide Lithium (3-methoxyphenyl)methoxide Aldehyde->Alkoxide 2. LiAlH₄ (2nd Hydride Addition) Alcohol (3-Methoxyphenyl)methanol Alkoxide->Alcohol 3. H₂O Workup G cluster_two_step Two-Step Synthesis (Recommended) cluster_direct Direct Synthesis Ester This compound Acid 3-Methoxybenzoic Acid Ester->Acid Hydrolysis AcylCl 3-Methoxybenzoyl Chloride Acid->AcylCl SOCl₂ or (COCl)₂ Amide N-Alkyl-3-methoxybenzamide AcylCl->Amide Amine (R-NH₂) Ester2 This compound Amide2 N-Alkyl-3-methoxybenzamide Ester2->Amide2 Amine (R-NH₂) High Temp / Catalyst G Ester This compound Ketone 3-Methoxyacetophenone (Intermediate) Ester->Ketone 1. CH₃MgBr (1st Addition) Alkoxide Magnesium Alkoxide Salt Ketone->Alkoxide 2. CH₃MgBr (2nd Addition) Alcohol 2-(3-methoxyphenyl)propan-2-ol Alkoxide->Alcohol 3. H₃O⁺ Workup

References

Application Notes and Protocols: Derivatization of Ethyl 3-methoxybenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 3-methoxybenzoate, a versatile starting material for the synthesis of complex organic molecules. The following protocols detail key chemical transformations, including hydrolysis, nitration, bromination, reduction, and Grignard reactions. Furthermore, this document outlines subsequent reactions of the derivatized products, highlighting their utility in the development of pharmaceutical agents, particularly kinase inhibitors.

Overview of Derivatization Reactions

This compound can undergo a variety of chemical transformations to introduce new functional groups, paving the way for further molecular elaboration. The primary derivatization reactions covered in these notes are summarized below.

ReactionReagents and ConditionsProduct
Alkaline Hydrolysis 1. NaOH, Ethanol/H₂O, Reflux2. HCl (aq)3-Methoxybenzoic acid
Nitration Conc. HNO₃, Conc. H₂SO₄, 0-10°CEthyl 4-nitro-3-methoxybenzoate & Ethyl 2-nitro-3-methoxybenzoate
Bromination N-Bromosuccinimide (NBS), Acetonitrile, RefluxEthyl 4-bromo-3-methoxybenzoate
Reduction Lithium aluminum hydride (LiAlH₄), THF, 0°C to rt(3-Methoxyphenyl)methanol
Grignard Reaction Phenylmagnesium bromide, Dry Ether, 0°C to rt(3-Methoxyphenyl)diphenylmethanol

Experimental Protocols

Alkaline Hydrolysis of this compound

This protocol describes the saponification of the ester to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, beakers, separatory funnel, pH paper.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.

  • Collect the precipitated 3-Methoxybenzoic acid by vacuum filtration, wash with cold water, and dry.

Expected Yield: >90%

Nitration of this compound

This protocol details the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The methoxy group is an ortho-, para-director; however, the ester group is a meta-director. The directing effects lead to a mixture of isomers, with the 4-nitro and 2-nitro products being the major ones.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath, beaker, magnetic stirrer and stir bar, dropping funnel.

Procedure:

  • To a flask containing this compound (1 equivalent), slowly add concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) with cooling.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature between 0 and 10°C.[1]

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • The isomeric products can be separated by column chromatography.

Expected Yield: 80-90% (combined isomers).

Bromination of this compound

This protocol describes the regioselective bromination of the aromatic ring using N-Bromosuccinimide.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar.

Procedure:

  • Dissolve this compound (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05-1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Ethyl 4-bromo-3-methoxybenzoate.

Expected Yield: 85-95%[2].

Reduction of this compound

This protocol details the reduction of the ester functionality to a primary alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer and stir bar.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.0-1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (3-Methoxyphenyl)methanol.

Expected Yield: >90%[3].

Grignard Reaction of this compound

This protocol describes the reaction with an organometallic reagent to form a tertiary alcohol.

Materials:

  • This compound

  • Phenylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer and stir bar.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • Add the Phenylmagnesium bromide solution (2.2-2.5 equivalents) dropwise to the ester solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[4]

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield (3-Methoxyphenyl)diphenylmethanol.

Expected Yield: 70-85%[4][5].

Further Reactions of Derivatized Products

The derivatives of this compound are valuable intermediates for the synthesis of more complex molecules, particularly in the field of drug discovery.

Suzuki Coupling of Ethyl 4-bromo-3-methoxybenzoate

The bromo-derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Protocol Outline:

  • Reactants: Ethyl 4-bromo-3-methoxybenzoate (1 equivalent), an arylboronic acid (1.2-1.5 equivalents).

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of a non-polar organic solvent (e.g., toluene, dioxane) and water.

  • Procedure: The reactants, catalyst, and base are heated in the solvent system under an inert atmosphere until the reaction is complete. Work-up involves extraction and purification by column chromatography.

Buchwald-Hartwig Amination of Ethyl 4-bromo-3-methoxybenzoate

This reaction allows for the formation of a carbon-nitrogen bond, a key transformation in the synthesis of many pharmaceuticals.[6][7]

Protocol Outline:

  • Reactants: Ethyl 4-bromo-3-methoxybenzoate (1 equivalent), an amine (1.1-1.2 equivalents).

  • Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equivalents).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

  • Procedure: The components are heated under an inert atmosphere. The reaction is sensitive to air and moisture. Work-up typically involves quenching, extraction, and chromatographic purification.

Application in Drug Development: Synthesis of Kinase Inhibitors

Substituted methoxybenzoates are key starting materials in the synthesis of various kinase inhibitors used in cancer therapy. For instance, the core structures of drugs like Gefitinib and Bosutinib can be constructed from appropriately functionalized methoxybenzoic acid derivatives.[8][9][10][11] The derivatization of this compound provides access to a library of compounds that can be further elaborated into potential kinase inhibitors.

Visualizations

Experimental Workflow for Derivatization and Further Reactions

experimental_workflow cluster_start Starting Material cluster_derivatization Primary Derivatization cluster_further_reactions Further Reactions cluster_application Application This compound This compound 3-Methoxybenzoic acid 3-Methoxybenzoic acid This compound->3-Methoxybenzoic acid Hydrolysis Ethyl 4-nitro-3-methoxybenzoate Ethyl 4-nitro-3-methoxybenzoate This compound->Ethyl 4-nitro-3-methoxybenzoate Nitration Ethyl 4-bromo-3-methoxybenzoate Ethyl 4-bromo-3-methoxybenzoate This compound->Ethyl 4-bromo-3-methoxybenzoate Bromination (3-Methoxyphenyl)methanol (3-Methoxyphenyl)methanol This compound->(3-Methoxyphenyl)methanol Reduction (3-Methoxyphenyl)diphenylmethanol (3-Methoxyphenyl)diphenylmethanol This compound->(3-Methoxyphenyl)diphenylmethanol Grignard Reaction Amide Coupling Products Amide Coupling Products 3-Methoxybenzoic acid->Amide Coupling Products Suzuki Coupling Products Suzuki Coupling Products Ethyl 4-bromo-3-methoxybenzoate->Suzuki Coupling Products Buchwald-Hartwig Amination Products Buchwald-Hartwig Amination Products Ethyl 4-bromo-3-methoxybenzoate->Buchwald-Hartwig Amination Products Oxidation to Aldehyde Oxidation to Aldehyde (3-Methoxyphenyl)methanol->Oxidation to Aldehyde Kinase Inhibitor Scaffolds Kinase Inhibitor Scaffolds Amide Coupling Products->Kinase Inhibitor Scaffolds Suzuki Coupling Products->Kinase Inhibitor Scaffolds Buchwald-Hartwig Amination Products->Kinase Inhibitor Scaffolds

Caption: Derivatization workflow of this compound.

Logical Relationship of Synthetic Pathways in Drug Discovery

drug_discovery_pathway Start Starting Material Derivatization Derivatization Start->Derivatization Introduce Key Functionality Functional_Group_Interconversion Functional Group Interconversion Derivatization->Functional_Group_Interconversion Modify Functionality Cross_Coupling Cross-Coupling Reactions Functional_Group_Interconversion->Cross_Coupling Build Core Structure Scaffold_Elaboration Scaffold Elaboration Cross_Coupling->Scaffold_Elaboration Add Diversity Lead_Compound Lead Compound Scaffold_Elaboration->Lead_Compound Optimize Activity

Caption: Synthetic strategy for lead compound development.

References

Application Notes and Protocols: Ethyl 3-methoxybenzoate in Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 3-methoxybenzoate in fragrance research. Due to the limited publicly available data on the specific olfactory profile of this compound, this document outlines the standard protocols and considerations for evaluating a novel aromatic ester in fragrance applications. Data for isomeric and related compounds are provided for comparative context.

Introduction to this compound

This compound (CAS: 10259-22-0) is an aromatic ester with the molecular formula C10H12O3.[1][2] Esters are a critical class of compounds in the fragrance and flavor industry, often imparting fruity and floral notes.[3][4] The methoxy group on the benzene ring is known to influence the olfactory properties of aromatic compounds, often adding a sweet, phenolic, or anisic character. The specific position of the methoxy group (ortho, meta, or para) significantly alters the scent profile.

While detailed sensory data for this compound is not widely published, its isomers, ethyl 2-methoxybenzoate and ethyl 4-methoxybenzoate, are used in perfumery and can offer clues to its potential olfactory characteristics. The evaluation of this compound as a novel fragrance ingredient would follow established industry protocols for sensory analysis, stability, and safety.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for formulation, stability testing, and regulatory compliance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10259-22-0[1][2]
Molecular Formula C10H12O3[1][2]
Molecular Weight 180.20 g/mol [1][2]
Density 1.099 g/cm³[1]
Kovats Retention Index 1730 (HP-5 column)[5]
Solubility Insoluble in water; soluble in organic solvents and oils.[6] (for ethyl 4-methoxybenzoate)

Olfactory Profile and Application Potential

The specific odor profile of this compound is not well-documented in public literature. However, we can infer potential characteristics by examining its isomers (Table 2). The meta-position of the methoxy group in this compound is likely to result in a unique scent profile compared to its ortho and para counterparts.

Table 2: Olfactory Profiles of Isomeric and Related Methoxybenzoate Esters

CompoundCAS NumberOdor DescriptionReported Uses in Fragrance
Ethyl 2-methoxybenzoate 7335-26-4Sweet, floral, fruity, with notes of raspberry, grape, and ylang-ylang.Used in ylang-ylang, tuberose, and other floral compositions.[7]
Methyl 2-methoxybenzoate 606-45-1Mildly sweet, herbal, floral, with hyacinth and cananga notes.Perfumery, soaps, cosmetics.[8][9]
Ethyl 4-methoxybenzoate (Ethyl p-anisate) 94-30-4Light, fruity-floral, with an anise-like odor.Perfumes, cosmetics, and food flavorings.[6]
Methyl 4-methoxybenzoate 121-98-2Sweet, anise, and balsam-like.Found in star anise.[10]
Mthis compound 5368-81-0Not typically used for fragrance or flavor.[11]

Based on these related compounds, it is plausible that this compound could possess a sweet, floral, and potentially fruity or spicy character. Its evaluation would be necessary to determine its exact profile and potential applications in fine fragrance, personal care, and home care products.

Experimental Protocols

The following protocols are standard methodologies for the evaluation of a new fragrance ingredient like this compound.

This protocol outlines the steps for a systematic sensory evaluation of a novel fragrance ingredient.[12][13]

Objective: To characterize the olfactory profile of this compound, including its primary scent characteristics, intensity, and longevity.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass vials

  • Perfumer's smelling strips

  • Sensory evaluation booths with controlled ventilation[12]

  • Trained sensory panel

Procedure:

  • Sample Preparation: Prepare dilutions of this compound in the chosen solvent at various concentrations (e.g., 10%, 1%, 0.1%).

  • Panelist Selection: Recruit a panel of trained sensory evaluators or experienced perfumers.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-neutral environment.[12]

  • Blotter Dipping: Dip smelling strips into each dilution, ensuring a consistent amount of liquid is absorbed. Allow the solvent to evaporate for a few seconds.

  • Olfactory Assessment:

    • Top Notes: Panelists smell the strips immediately after dipping and record their initial impressions.

    • Heart/Mid Notes: Panelists evaluate the strips again after a set time (e.g., 10-15 minutes) to assess the development of the fragrance.

    • Base Notes/Dry Down: The strips are evaluated at extended intervals (e.g., 1 hour, 4 hours, 24 hours) to determine the tenacity and the final character of the scent.

  • Data Collection: Panelists will describe the odor using a standardized vocabulary (e.g., fruity, floral, woody, spicy, sweet) and rate the intensity on a defined scale.

  • Data Analysis: Compile and analyze the descriptions and ratings to create a comprehensive olfactory profile for this compound.

This protocol is designed to assess the stability of this compound in a finished product base (e.g., a fine fragrance in ethanol or a lotion base).

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound under various environmental conditions.

Materials:

  • Fragrance formulation containing this compound

  • Control formulation (without this compound)

  • Appropriate product bases (e.g., ethanol, lotion)

  • Glass containers for the final product

  • Stability chambers (temperature and humidity controlled)

  • UV light cabinet

  • Analytical instrumentation (GC-MS)

Procedure:

  • Sample Preparation: Prepare batches of the finished product containing a specified concentration of this compound. Package the samples in the intended final packaging.

  • Storage Conditions:

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

    • Real-Time Stability: Store samples under ambient conditions (e.g., 25°C/60% RH) for the intended shelf life of the product.

    • Light Exposure: Expose samples to controlled UV and visible light to assess photodegradation.

    • Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (e.g., -10°C) and thawing (room temperature) to assess physical stability.

  • Evaluation Intervals: At specified time points (e.g., 1 week, 1 month, 3 months), samples from each condition are evaluated.

  • Assessment Parameters:

    • Physical Properties: Color, clarity, viscosity, and phase separation.

    • Olfactory Properties: Changes in scent profile compared to the initial sample.

    • Chemical Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify any degradation products.[3][14][15][16]

  • Data Analysis: Compare the results from the stressed samples to the control and initial samples to determine the stability of the fragrance ingredient in the final product.

Visualizations

G Workflow for Olfactory Evaluation of a Novel Fragrance Ingredient cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Source High-Purity This compound B Prepare Dilutions (10%, 1%, 0.1% in solvent) A->B C Dip Smelling Strips B->C D Sensory Panel Evaluation (Trained Panelists) C->D E Assess Top Notes (t=0 min) D->E F Assess Heart Notes (t=15 min) E->F G Assess Base Notes (t=1h, 4h, 24h) F->G H Collect Descriptive Data and Intensity Ratings G->H I Compile and Analyze Results H->I J Generate Olfactory Profile I->J

Caption: Workflow for the sensory evaluation of a new fragrance ingredient.

G Logical Flow for Fragrance Stability Testing cluster_conditions Exposure Conditions cluster_assessment Periodic Assessment start Prepare Finished Product with this compound A Accelerated (40°C, 50°C) start->A B Real-Time (25°C/60% RH) start->B C Light Exposure (UV/Vis) start->C D Freeze-Thaw (-10°C to 25°C) start->D E Physical Evaluation (Color, Clarity) A->E B->E C->E D->E F Olfactory Evaluation (Scent Profile) E->F G Chemical Analysis (GC-MS) F->G end Determine Shelf Life and Stability Profile G->end

Caption: Logical flow diagram for comprehensive fragrance stability testing.

Safety and Regulatory Considerations

Any new fragrance ingredient must be assessed for safety. While specific safety data for this compound is limited, its isomers have been evaluated. For instance, ethyl p-anisate (ethyl 4-methoxybenzoate) is not expected to be genotoxic and is not a concern for skin sensitization at current use levels.[17] A full safety assessment for this compound would be required, including evaluation for skin sensitization, phototoxicity, and genotoxicity, following the guidelines of the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).

Conclusion

This compound represents an unexplored molecule in the perfumer's palette. While its exact olfactory profile remains to be characterized, its chemical structure suggests potential for a novel and interesting scent. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its fragrance properties, stability, and suitability for use in consumer products. Further research is necessary to fully elucidate its potential and establish its place within the fragrance industry.

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of Ethyl 3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the antimicrobial properties of ethyl 3-methoxybenzoate and its derivatives. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of potential mechanisms of action to guide researchers in this field.

Introduction

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized as preservatives in food and pharmaceuticals.[1][2] The core mechanism of action of benzoic acid involves disrupting the microbial cell membrane, leading to interference with amino acid absorption and inhibition of cellular respiratory enzymes.[3] this compound, an ester derivative, and related compounds are of interest for their potential as novel antimicrobial agents. Research into substituted benzoic acid esters, such as those with methoxy groups, has shown that these modifications can influence their antimicrobial efficacy.[4] Furthermore, some benzoic acid derivatives have been shown to act as efflux pump inhibitors, a mechanism that can restore the activity of existing antibiotics against resistant bacterial strains.[5][6]

Data Presentation: Antimicrobial Activity of Methoxybenzoate Derivatives

While specific quantitative antimicrobial data for this compound is not widely available in the cited literature, the following tables summarize the antimicrobial activity of closely related methoxy-substituted benzoate and cinnamate esters. This data can serve as a benchmark for comparative studies.

Table 1: Antibacterial Activity of Methyl Benzoate Derivatives against Pseudomonas aeruginosa and Staphylococcus aureus

CompoundConcentration (mg/mL)% Inhibition of P. aeruginosa% Inhibition of S. aureus
Methyl 4-methoxybenzoate 499.1298.65
2Not Reported98.19
1Not ReportedNot Reported
0.5Not ReportedNot Reported
0.25Not ReportedNot Reported
Methyl benzoate 498.6596.40
Methyl 4-nitrobenzoate 498.2893.88
Methyl 4-chlorobenzoate 499.93Not Reported
Data adapted from a study on the antibacterial properties of methyl benzoate esters.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ethyl p-methoxycinnamate (EPMC) and its Derivative

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
Ethyl p-methoxycinnamate (EPMC) Staphylococcus aureus>1000>1000
Bacillus cereus>1000>1000
Pseudomonas aeruginosa>1000>1000
Escherichia coli>1000>1000
Candida albicans>1000>1000
Ethyl p-hydroxycinnamate (EPHC) Staphylococcus aureus333>1000
Bacillus cereus3331000
Pseudomonas aeruginosa1111000
Escherichia coli1111000
Candida albicans111>1000
Data from a study on the antimicrobial activity of EPMC and its microbially transformed product, EPHC.[7]

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial twofold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA plates according to the manufacturer's instructions.

  • Inoculation:

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

    • Dip a sterile swab into the suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Test Compound:

    • Aseptically place sterile filter paper discs onto the inoculated agar surface.

    • Pipette a known concentration of the test compound solution onto each disc.

    • Include a control disc with the solvent only.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations: Potential Mechanisms of Action

Efflux Pump Inhibition

One potential mechanism of action for some benzoic acid derivatives is the inhibition of bacterial efflux pumps. These pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, the intracellular concentration of the antibiotic can be increased, restoring its efficacy. The AcrAB-TolC efflux pump system is a well-characterized example in Gram-negative bacteria.

EffluxPumpInhibition cluster_bacterium Gram-Negative Bacterium inner_membrane Inner Membrane periplasm Periplasm outer_membrane Outer Membrane AcrB AcrB (Inner Membrane Transporter) AcrA AcrA (Periplasmic Adaptor Protein) AcrB->AcrA TolC TolC (Outer Membrane Channel) AcrB->TolC Efflux AcrA->TolC Antibiotic_out Antibiotic (Extracellular) Antibiotic_out->TolC Entry Antibiotic_in Antibiotic (Intracellular) Antibiotic_in->AcrB Derivative This compound Derivative (Efflux Pump Inhibitor) Derivative->AcrB Inhibition

Caption: Inhibition of the AcrAB-TolC efflux pump by a benzoate derivative.

General Antimicrobial Workflow

The following workflow outlines the general steps for screening and characterizing the antimicrobial properties of novel compounds like this compound derivatives.

AntimicrobialScreeningWorkflow cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies start Synthesize/Acquire This compound Derivatives disk_diffusion Agar Disk Diffusion Assay start->disk_diffusion mic_determination Broth Microdilution (Determine MIC) disk_diffusion->mic_determination Active Compounds mbc_determination Determine MBC/MFC mic_determination->mbc_determination efflux_pump Efflux Pump Inhibition Assays mic_determination->efflux_pump Further Characterization membrane_permeability Membrane Permeability Assays mic_determination->membrane_permeability rna_polymerase RNA Polymerase Inhibition Assays mic_determination->rna_polymerase end Identify Lead Compounds efflux_pump->end membrane_permeability->end rna_polymerase->end

Caption: Workflow for antimicrobial screening and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 3-methoxybenzoate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as 3-methoxybenzoic acid and ethanol. Other potential impurities are residual acid catalyst (e.g., sulfuric acid), water formed during the reaction, and byproducts from potential side reactions like the hydrolysis of the ester back to the carboxylic acid.[1]

Q2: My purified this compound has a yellowish tint. How can I remove the color?

A2: A yellowish tint often indicates the presence of colored impurities or degradation products. Treatment with activated charcoal during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to crystallize. If color persists, column chromatography is a more rigorous method for removing colored impurities.

Q3: I am getting a low yield after purification. What are the possible reasons?

A3: Low recovery can be due to several factors depending on the purification method. In recrystallization, using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration can lead to significant loss of product in the mother liquor. During liquid-liquid extraction, incomplete extraction or emulsion formation can reduce yield. In column chromatography, improper solvent system selection or co-elution of the product with impurities can result in lower yields of pure fractions.

Q4: The boiling point of my purified product is lower than the literature value. What does this indicate?

A4: A boiling point that is lower than the literature value often suggests the presence of volatile impurities, such as residual ethanol or other solvents used in the reaction or workup. Ensure the product is thoroughly dried under vacuum to remove any remaining volatile components.

Q5: Can I use simple distillation instead of vacuum distillation?

A5: this compound has a relatively high boiling point (approximately 255-260 °C at atmospheric pressure).[2] Distillation at this temperature can risk thermal decomposition of the product. Vacuum distillation is highly recommended as it allows the compound to boil at a significantly lower temperature, minimizing the risk of degradation and improving the purity of the final product.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during specific purification techniques for this compound.

Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of an emulsion during extraction. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Poor separation of layers. The densities of the aqueous and organic layers are too similar.Dilute the organic layer with a low-density solvent like diethyl ether or the aqueous layer with water to increase the density difference.
Product remains in the aqueous layer after extraction. Incorrect pH of the aqueous layer.Ensure the aqueous layer is basic (pH > 8) when washing to remove acidic impurities (3-methoxybenzoic acid). Use a pH indicator paper to check.
Low recovery of product after solvent evaporation. Incomplete extraction from the aqueous phase.Perform multiple extractions (at least 2-3) with the organic solvent to ensure complete transfer of the product from the aqueous layer.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC and column. Inappropriate solvent system (eluent).The ideal Rf value for the product on a TLC plate is around 0.25-0.35 for good separation on a column. Adjust the polarity of the eluent. For this compound, a gradient of ethyl acetate in petroleum ether or hexanes is a good starting point.
Product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product does not move from the baseline. The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or tailing of spots on TLC and column. The sample is overloaded on the column, or the compound is interacting strongly with the stationary phase.Use a larger column or load less sample. Adding a small amount of a slightly more polar solvent to the eluent can sometimes reduce tailing.
Cracking of the silica gel bed. The column was allowed to run dry, or heat was generated during packing or running.Ensure the silica gel is always covered with solvent. Pack the column carefully to avoid air bubbles.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. An inappropriate solvent was chosen.The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test different solvents or solvent mixtures. For this compound, ethanol or a mixture of ethyl acetate and hexanes could be effective.[3][4][5]
No crystals form upon cooling. The solution is not saturated, or the solution is supersaturated.If too much solvent was added, evaporate some of it to concentrate the solution. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Use a lower boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of crystals. Too much solvent was used, or the crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent to dissolve the crude product. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring. The heating rate is too high.Add a few boiling chips or a magnetic stir bar before applying vacuum. Heat the flask slowly and evenly using a heating mantle and a stirrer.
The desired product is not distilling over. The vacuum is not low enough, or the temperature is too low.Check the vacuum system for leaks. Ensure the vacuum pump is pulling a sufficient vacuum. Gradually increase the heating mantle temperature.
Product solidifies in the condenser. The condenser water is too cold.Use room temperature water or turn off the water flow to the condenser temporarily to allow the solidified product to melt and flow into the receiving flask.
Darkening or decomposition of the product in the distillation flask. The heating temperature is too high.Reduce the heating mantle temperature. Ensure a good vacuum is achieved to allow distillation at a lower temperature.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₃[6][7]
Molecular Weight 180.20 g/mol [6][7]
CAS Number 10259-22-0[6][7][8]
Boiling Point (atm) 255-260 °C[2]
Boiling Point (reduced pressure) 110.2 °C at 7 mbar[9]
Appearance Colorless liquid or solid[10][11]
Density 1.099 g/cm³[10]

Table 2: Properties of Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
3-Methoxybenzoic acid152.15[12][13]273 (decomposes)Soluble in hot water, ethanol, ether.[14]
Ethanol46.0778.37Miscible with water and many organic solvents.
Water18.02100-

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Workup of Crude this compound

This protocol is designed to remove acidic impurities (unreacted 3-methoxybenzoic acid and catalyst) and water-soluble components from the crude reaction mixture.

  • Transfer Reaction Mixture: Transfer the cooled crude reaction mixture to a separatory funnel.

  • Dilute with Organic Solvent: Dilute the mixture with an immiscible organic solvent such as ethyl acetate or diethyl ether (approximately 2-3 volumes of the reaction mixture).

  • Aqueous Wash (Water): Add an equal volume of deionized water to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Aqueous Wash (Base): Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Invert gently and vent. This will neutralize and extract the acidic components. A 5% sodium carbonate (Na₂CO₃) solution can also be used.[15] Check the pH of the aqueous layer to ensure it is basic. Separate and discard the aqueous layer. Repeat this wash.

  • Aqueous Wash (Brine): Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove any remaining water and break up emulsions. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from less polar and more polar impurities.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent. A common rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude material.

  • Select the Eluent: A suitable eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate. Determine the optimal ratio by thin-layer chromatography (TLC), aiming for an Rf value of 0.25-0.35 for the product. A starting point could be 10% ethyl acetate in petroleum ether.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[16] Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[16]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in small fractions (e.g., 10-20 mL).

  • Analyze Fractions: Monitor the composition of the fractions by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This protocol is suitable if the crude product is a solid or can be induced to crystallize.

  • Choose a Solvent System: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. Ethanol is a potential single solvent. A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.[3][4][5] To use a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at its boiling point. Then, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Dissolve the Crude Product: In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound until it just dissolves.

  • Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry Crystals: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography cluster_distillation Vacuum Distillation cluster_recrystallization Recrystallization cluster_end Pure Product crude Crude Ethyl 3-methoxybenzoate extraction Dissolve in Organic Solvent Wash with NaHCO3(aq) Wash with Brine crude->extraction Initial Workup drying Dry with Na2SO4 extraction->drying evaporation1 Solvent Evaporation drying->evaporation1 chromatography Silica Gel Column (Petroleum Ether/Ethyl Acetate) evaporation1->chromatography For High Purity distillation Distill under Reduced Pressure evaporation1->distillation For Volatile Impurities recrystallization Dissolve in Hot Solvent Cool to Crystallize evaporation1->recrystallization If Solid collection Collect Fractions chromatography->collection analysis TLC Analysis collection->analysis evaporation2 Combine & Evaporate analysis->evaporation2 pure Pure Ethyl 3-methoxybenzoate evaporation2->pure distillation->pure filtration Vacuum Filtration recrystallization->filtration drying2 Dry Crystals filtration->drying2 drying2->pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Decision_Tree cluster_impurity_type Identify Impurity Type cluster_solutions Purification Strategy start Impure Product after Initial Purification check_tlc Analyze by TLC/NMR start->check_tlc is_acid Acidic Impurity (3-methoxybenzoic acid)? check_tlc->is_acid is_polar Other Polar Impurities? is_acid->is_polar No base_wash Repeat Liquid-Liquid Extraction with Base is_acid->base_wash Yes is_nonpolar Non-polar Impurities? is_polar->is_nonpolar No column Perform Column Chromatography is_polar->column Yes recrystallize Recrystallize from Appropriate Solvent is_nonpolar->recrystallize Yes distill Perform Vacuum Distillation is_nonpolar->distill No/Volatile

References

Technical Support Center: Synthesis of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3-methoxybenzoic acid with ethanol.[1][2][3]

Q2: What are the typical yields for the synthesis of this compound?

Reported yields for the synthesis of this compound can vary. One study reports a yield of 74%. For the structurally similar ethyl 3,5-dimethoxybenzoate, yields can be optimized to be significantly higher. Generally, yields for Fischer esterification can range from moderate to high, depending on the reaction conditions.

Q3: How can I drive the Fischer esterification reaction towards a higher yield of this compound?

The Fischer esterification is a reversible reaction. To shift the equilibrium towards the product and increase the yield, you can:

  • Use an excess of one reactant: Typically, ethanol is used in large excess, often serving as the solvent as well.[4][5]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[4][6]

Q4: What are some common side products in this synthesis?

The primary side reaction is the reverse reaction, the hydrolysis of the ester back to 3-methoxybenzoic acid and ethanol. Other potential side products can arise from impurities in the starting materials or from side reactions at high temperatures, though these are less common under typical Fischer esterification conditions.

Q5: What are the key purification steps for this compound?

After the reaction, the typical workup and purification involve:

  • Neutralization: Washing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted 3-methoxybenzoic acid.

  • Extraction: Using an organic solvent like ethyl acetate or diethyl ether to extract the ester from the aqueous layer.

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Evaporating the organic solvent.

  • Distillation or Chromatography: Purifying the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Troubleshooting Guide

Low or No Yield

Problem: The reaction has resulted in a low yield or no product at all.

Possible Cause Troubleshooting Step
Incomplete reaction Increase the reaction time and continue to monitor by TLC until the starting material is consumed.
Equilibrium not shifted towards products Use a larger excess of ethanol. If not already in use, employ a Dean-Stark apparatus to remove water.
Inactive catalyst Ensure the acid catalyst (e.g., sulfuric acid) is fresh and has not been deactivated by moisture.
Low reaction temperature Confirm that the reaction is being heated to the reflux temperature of ethanol.
Wet starting materials or glassware Ensure 3-methoxybenzoic acid and ethanol are anhydrous and that all glassware is thoroughly dried before use.
Product Contamination

Problem: The final product is impure, as indicated by analytical techniques (TLC, GC-MS, NMR).

Possible Cause Troubleshooting Step
Presence of unreacted 3-methoxybenzoic acid During the workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove all acidic components.
Presence of residual acid catalyst Perform additional washes with a weak base and then with brine.
Contamination from starting materials Check the purity of the starting 3-methoxybenzoic acid and ethanol and purify them if necessary.
Formation of byproducts Optimize reaction conditions (e.g., lower temperature or shorter reaction time) to minimize side reactions. Purify the product using column chromatography.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of 3-Methoxybenzoic Acid

This protocol is a standard method for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • 3-Methoxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (or diethyl ether)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the 3-methoxybenzoic acid) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

Quantitative Data

Optimizing reaction parameters is crucial for maximizing the yield of this compound. While specific comparative data for this exact molecule is limited in the available literature, the following tables provide data for the closely related synthesis of ethyl benzoate, which can serve as a valuable guide for optimization.

Table 1: Effect of Catalyst on Ethyl Benzoate Yield
CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Benzoic Acid Conversion (%)Ethyl Benzoate Yield (%)
Expandable Graphite8851.5-80.1
Sulfuric Acid-851.5-63.8
Amberlyst 151075-7.8 (at 65°C)-
Ionic Liquid1075-19.6 (at 65°C)-

Data for ethyl benzoate synthesis, a similar process to that of this compound.[7]

Table 2: Effect of Reaction Temperature on Ethyl Benzoate Yield
Temperature (°C)Yield (%)
< 690
8555.1 (stable)

This data suggests that the reaction should be carried out at or above the azeotropic temperature of the water-cyclohexane mixture (if used for water removal) to achieve a reasonable yield.[7]

Table 3: Effect of Molar Ratio of Reactants on Ethyl Benzoate Yield
Benzoic Acid : Ethanol (molar ratio)Yield (%)
1:1-
1:3-
1:5-
1:7(yield begins to decrease)

Using a significant excess of ethanol generally pushes the equilibrium towards the product. The optimal ratio for ethyl benzoate was found to be 1:5.[7]

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound Reactants 3-Methoxybenzoic Acid + Ethanol (excess) Catalyst Add H2SO4 (catalyst) Reactants->Catalyst Reflux Reflux (4-6 hours) Catalyst->Reflux Workup Workup: - Evaporate excess ethanol - Dissolve in Ethyl Acetate - Wash with NaHCO3 & Brine Reflux->Workup Purification Purification: - Dry over Na2SO4 - Evaporate solvent - Vacuum Distillation or Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis Start Low or No Yield Observed Check_Reaction_Time Was reaction time sufficient? Start->Check_Reaction_Time Check_Water_Removal Was water effectively removed? Check_Reaction_Time->Check_Water_Removal Yes Increase_Time Increase reaction time and monitor by TLC. Check_Reaction_Time->Increase_Time No Check_Catalyst Is the acid catalyst active? Check_Water_Removal->Check_Catalyst Yes Use_Dean_Stark Use a Dean-Stark apparatus or add a drying agent. Check_Water_Removal->Use_Dean_Stark No Check_Temperature Was the reflux temperature reached? Check_Catalyst->Check_Temperature Yes Use_Fresh_Catalyst Use fresh, anhydrous sulfuric acid. Check_Catalyst->Use_Fresh_Catalyst No Ensure_Proper_Heating Ensure adequate heating to maintain reflux. Check_Temperature->Ensure_Proper_Heating No Success Yield Improved Check_Temperature->Success Yes Increase_Time->Success Use_Dean_Stark->Success Use_Fresh_Catalyst->Success Ensure_Proper_Heating->Success

Caption: A logical guide to troubleshooting low yields.

References

Preventing hydrolysis of Ethyl 3-methoxybenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the unwanted hydrolysis of Ethyl 3-methoxybenzoate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern with this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved into its parent carboxylic acid and alcohol in the presence of water. For this compound, this means the compound breaks down into 3-methoxybenzoic acid and ethanol. This is a significant concern as it reduces the yield of the desired product and introduces impurities that may be difficult to separate.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

A2: Hydrolysis of esters like this compound can occur under both acidic and basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: This reaction is reversible and requires a catalytic amount of a strong acid. The equilibrium can be shifted towards hydrolysis by using an excess of water.[1][2]

  • Base-Promoted Hydrolysis (Saponification): This process is effectively irreversible because it uses a full equivalent of a base (like NaOH or KOH) to form a carboxylate salt.[1][3] This reaction is generally faster and more problematic than acid-catalyzed hydrolysis. Saponification is a common method for cleaving esters when desired.[3]

Q3: How does the 3-methoxy substituent affect the rate of hydrolysis?

A3: The methoxy group at the meta-position (position 3) has an electron-withdrawing inductive effect, which can make the carbonyl carbon slightly more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Studies on substituted methyl benzoates have shown that a meta-methoxy group can lead to a higher rate of hydrolysis compared to unsubstituted or para-methoxy substituted esters.[4] This is because the meta position does not allow for resonance donation to the carbonyl group, which would decrease its reactivity.

Q4: What are the primary strategies to prevent the hydrolysis of this compound?

A4: The key to preventing hydrolysis is the rigorous exclusion of water from the reaction environment and careful control of pH. This includes using anhydrous solvents and reagents, performing reactions under an inert atmosphere (e.g., nitrogen or argon), and avoiding strongly acidic or basic conditions unless the reaction chemistry absolutely requires it.[5] If harsh conditions are unavoidable, protecting the ester or using alternative synthetic routes may be necessary.

Troubleshooting Guide: Unwanted Hydrolysis Detected

This guide helps you identify and resolve issues with the hydrolysis of this compound in your experiments.

TroubleshootingWorkflow start Problem: 3-Methoxybenzoic Acid Detected as Byproduct check_water Step 1: Verify Anhydrous Conditions start->check_water Is water present? check_ph Step 2: Assess Reaction pH check_water->check_ph No sol_water Solution: - Dry solvents (e.g., over molecular sieves). - Use freshly opened, anhydrous reagents. - Perform reaction under inert atmosphere (N2 or Ar). check_water->sol_water Yes check_temp_time Step 3: Evaluate Temperature & Time check_ph->check_temp_time No sol_ph Solution: - If basic, use non-nucleophilic bases (e.g., DBU, Hunig's base) instead of hydroxides. - If acidic, use milder Lewis acids or ensure no water is present. - Buffer the reaction if possible. check_ph->sol_ph Is pH strongly acidic/basic? check_workup Step 4: Review Workup Procedure check_temp_time->check_workup No sol_temp_time Solution: - Run reaction at the lowest effective temperature. - Monitor reaction closely (TLC, GC/MS) and stop as soon as starting material is consumed. check_temp_time->sol_temp_time Are they excessive? sol_workup Solution: - Use a non-aqueous workup. - Quench with saturated NH4Cl (mildly acidic) instead of strong acids. - Minimize contact time with aqueous layers. - Use brine washes to remove water. check_workup->sol_workup Does it promote hydrolysis? end_node Hydrolysis Minimized check_workup->end_node No sol_water->check_ph sol_ph->check_temp_time sol_temp_time->check_workup sol_workup->end_node

Data Presentation

Table 1: Relative Stability of Ester Protecting Groups to Base-Catalyzed Hydrolysis

This table provides a qualitative comparison of the stability of common ester protecting groups under basic (nucleophilic) conditions. Pivaloyl esters are significantly more resistant to hydrolysis due to steric hindrance.

Ester Group (R-COOR')Relative Rate of HydrolysisKey Characteristics
ChloroacetylFastestVery labile, easily cleaved.
Acetyl (Ac)FastCommon, but offers minimal protection against strong bases.[6]
Benzoyl (Bz) Moderate More stable than acetyl; relevant comparison for this compound. [6]
Pivaloyl (Piv)SlowestSterically hindered, providing good stability against nucleophilic attack.[6]

Table 2: Comparative Half-Life (t₁/₂) of Substituted Ethyl Benzoates Under Alkaline Hydrolysis

While specific data for this compound is not available in the cited literature, the following data for related compounds illustrates how substituents on the aromatic ring influence hydrolytic stability. Electron-withdrawing groups generally decrease stability.

CompoundHalf-Life (t₁/₂) in minutes
Ethyl benzoate14
Ethyl 4-bromobenzoate (electron-withdrawing)12[7]
Ethyl 2-bromobenzoate (steric & electronic effects)15[7]
Ethyl 3-bromobenzoate (electron-withdrawing)25[7]

Note: Data is from a specific study and conditions; relative trends are more important than absolute values.[7]

Key Hydrolysis Mechanisms

Understanding the mechanisms of ester hydrolysis is crucial for designing strategies to prevent it.

HydrolysisMechanisms

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Ester Hydrolysis

This protocol outlines best practices for running a reaction with this compound where hydrolysis is a potential side reaction.

  • Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents, either from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.

    • Liquid reagents should be distilled or dried over appropriate drying agents.

    • Solid reagents should be dried in a vacuum oven.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas.

    • Add the anhydrous solvent to the reaction flask via cannula or a dry syringe.

    • Add this compound and other reagents. For temperature-sensitive reactions, cool the flask to the desired temperature before adding reagents.

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC, LC-MS). Avoid unnecessarily long reaction times.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • If an aqueous workup is necessary, use degassed, deionized water or brine.

    • To neutralize, prefer a buffered solution or a mild reagent like saturated aqueous ammonium chloride over strong acids or bases.

    • Promptly extract the product into a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Non-Aqueous Workup Procedure

This method is suitable for reactions where the product is sensitive to water and aqueous basic/acidic conditions.

  • Quenching: Cool the reaction mixture in an ice bath. If the reaction contains highly reactive reagents (e.g., organometallics, hydrides), quench by the slow, dropwise addition of a non-aqueous protic source like isopropanol or tert-butanol, followed by a minimal amount of a saturated solution of NH₄Cl in methanol if necessary.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Extraction/Filtration:

    • Add a dry, non-polar solvent (e.g., hexane, dichloromethane) to the residue.

    • If inorganic salts have precipitated, remove them by filtration through a pad of celite or silica gel. Wash the filter cake with more dry solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product directly via column chromatography, distillation, or recrystallization without exposure to an aqueous environment.

References

Troubleshooting peak splitting in Ethyl 3-methoxybenzoate NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak splitting in the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-methoxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the aromatic region of my ¹H NMR spectrum for this compound show a more complex splitting pattern than expected?

Unexpected complexity in the aromatic region of an NMR spectrum can arise from several factors. The most common culprits are second-order effects, magnetic non-equivalence of protons, and issues with sample preparation or data acquisition.

Q2: Could the complex splitting be due to second-order effects?

A2: Yes, this is a likely cause, especially on lower-field spectrometers. Second-order effects occur when the chemical shift difference (in Hz) between two coupled protons is not significantly larger than the coupling constant (J) between them.[1][2] This leads to non-intuitive splitting patterns where the peak spacing does not directly reflect the coupling constants and the multiplets may appear to "lean" towards each other.[1][2]

  • Solution: Acquiring the spectrum on a higher-field NMR spectrometer can often simplify these patterns, making them appear more "first-order" and easier to interpret.[1] This is because a higher field strength increases the chemical shift dispersion in Hz while the coupling constants remain the same.[1]

Q3: What is magnetic inequivalence and could it be affecting my spectrum?

A3: Protons that are chemically equivalent (i.e., can be interchanged by a symmetry operation) may not be magnetically equivalent. This happens when they have different coupling relationships with another nucleus in the molecule.[1] In this compound, the protons on the benzene ring are all chemically distinct, but their close proximity in chemical shift can lead to complex overlapping patterns that are difficult to resolve, a phenomenon often simply labeled as a "multiplet".[3]

Q4: My peaks are broad and poorly resolved. What could be the cause?

A4: Broad peaks can result from several issues:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening.[4] Diluting the sample may improve resolution.

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.

  • Chemical Exchange: If there are exchangeable protons (like -OH or -NH) from impurities or the compound itself, they can broaden signals.[1]

Q5: Can the choice of NMR solvent affect the peak splitting?

A5: Absolutely. Different deuterated solvents can alter the chemical shifts of protons due to varying solvent-solute interactions.[1][4] Sometimes, changing the solvent (e.g., from chloroform-d to benzene-d₆ or acetone-d₆) can resolve overlapping multiplets by shifting the signals of different protons to a greater or lesser extent.[1][4]

Quantitative Data

¹H and ¹³C NMR Data for this compound

The following tables provide expected chemical shifts (δ) and coupling constants (J) for this compound. Actual values may vary depending on the solvent, concentration, and spectrometer field strength.

Table 1: ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ethyl -CH₃1.38Triplet (t)7.13H
Methoxy -OCH₃3.84Singlet (s)N/A3H
Ethyl -CH₂4.34Quartet (q)7.12H
Aromatic H6.91 - 8.00Multiplet (m)Various4H
Data sourced from The Royal Society of Chemistry.[5]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
Ethyl -CH₃~14
Methoxy -OCH₃~55
Ethyl -CH₂~61
Aromatic C~110 - 160
Carbonyl C=O~166
Note: These are approximate values. The aromatic region will show multiple distinct signals.[6]

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small, clean vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Shimming: Insert the tube into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Poor shimming can lead to broad or distorted peaks.

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). For a standard ¹H spectrum, 8 to 16 scans are often sufficient.

  • Processing: After acquisition, Fourier transform the Free Induction Decay (FID), and then phase and baseline correct the spectrum.

Visualizations

Troubleshooting Workflow for NMR Peak Splitting

G start Unexpected Peak Splitting Observed cause1 Potential Cause: Second-Order Effects start->cause1 cause2 Potential Cause: Sample Issues start->cause2 cause3 Potential Cause: Instrumental Issues start->cause3 sol1 Action: Acquire spectrum on a higher-field spectrometer. cause1->sol1 sol2a Action: Check sample concentration. Dilute if necessary. cause2->sol2a sol2b Action: Try a different NMR solvent (e.g., Benzene-d6). cause2->sol2b sol3 Action: Re-shim the spectrometer. cause3->sol3 outcome1 Result: Simpler, first-order spectrum. sol1->outcome1 outcome2 Result: Improved peak shape and resolution. sol2a->outcome2 sol2b->outcome2 sol3->outcome2

Caption: A troubleshooting workflow for addressing unexpected peak splitting in NMR spectra.

¹H-¹H Coupling in this compound

G cluster_ethyl Ethyl Group CH2 CH₂ CH3 CH₃ CH2->CH3 J ≈ 7.1 Hz H2 H2 H4 H4 H2->H4 J-para H6 H6 H2->H6 J-meta H5 H5 H4->H5 J-ortho H5->H6 J-meta OCH3 OCH₃ (Singlet)

References

Technical Support Center: Ethyl 3-methoxybenzoate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and degradation of Ethyl 3-methoxybenzoate. It includes troubleshooting guides for common experimental issues and frequently asked questions, presented in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the handling, storage, and experimental use of this compound.

Problem Possible Causes Recommended Solutions
Unexpected decrease in purity of this compound over time. 1. Improper storage conditions: Exposure to moisture, light, high temperatures, or incompatible materials. 2. Hydrolysis: Reaction with water, especially under acidic or basic conditions. 3. Oxidation: Reaction with atmospheric oxygen or other oxidizing agents.1. Verify storage conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place, away from incompatible substances. 2. Use of desiccants: Store in a desiccator to minimize exposure to moisture. 3. Inert atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.
Appearance of a new peak in HPLC analysis during a stability study. 1. Degradation of the compound: A new peak likely represents a degradation product. 2. Contamination: The sample may have been contaminated during preparation or analysis.1. Characterize the new peak: Use techniques like LC-MS or GC-MS to identify the structure of the degradation product. This will help in elucidating the degradation pathway. 2. Review experimental protocol: Carefully check all steps of the sample preparation and analysis to rule out any source of contamination. 3. Perform forced degradation studies: Subject the compound to controlled stress conditions (acid, base, oxidation, light, heat) to systematically generate and identify potential degradation products.
Inconsistent results in stability-indicating assays. 1. Non-validated analytical method: The HPLC or other analytical method may not be stability-indicating, meaning it cannot separate the parent compound from its degradation products. 2. Sample preparation issues: Inconsistent extraction, dilution, or handling of samples. 3. Instrument variability: Fluctuations in instrument performance.1. Method validation: Validate the analytical method according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The method must be able to resolve this compound from all potential degradation products. 2. Standardize sample preparation: Develop and strictly follow a standard operating procedure (SOP) for sample preparation. 3. System suitability tests: Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.
Discoloration or change in the physical appearance of the compound. 1. Photodegradation: Exposure to UV or visible light can cause photochemical reactions. 2. Oxidative degradation: Reaction with oxygen can lead to colored byproducts.1. Protect from light: Store the compound in amber-colored vials or in the dark. 2. Inert atmosphere: As mentioned earlier, storing under an inert atmosphere can prevent oxidation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

Q1: What are the optimal storage conditions for ensuring the long-term stability of this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress.[1] It should be protected from light and kept away from heat sources, sparks, and open flames. The recommended storage temperature is typically between 10°C and 25°C.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage. This can be catalyzed by both acids and bases. Alkaline hydrolysis is generally faster and irreversible, leading to the formation of 3-methoxybenzoic acid and ethanol.[3][4] Other potential degradation pathways, especially under forced conditions, could include photodegradation and thermal decomposition.

Q3: What are the likely degradation products of this compound?

A3: Based on its structure, the most common degradation products are:

  • Hydrolysis: 3-methoxybenzoic acid and ethanol.

  • Oxidative stress: While specific products are not documented, oxidation could potentially occur on the aromatic ring or the methoxy group.

  • Photodegradation: Aromatic esters can undergo complex photochemical reactions, including cleavage of the ester bond or reactions involving the aromatic ring.[1][5]

  • Thermal degradation: At elevated temperatures, benzoate esters can decompose. For example, the thermal decomposition of benzoic acid, a related compound, yields primarily carbon dioxide and benzene.[6]

Q4: Which materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[7] Such a method should be capable of separating the intact this compound from all its potential degradation products, allowing for accurate quantification of the parent compound and the formation of impurities over time.

Experimental Protocols

Below are detailed methodologies for key experiments related to the stability testing of this compound.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 1N HCl.

    • Heat the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent.

    • Add an equal volume of 1N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat it in an oven at a high temperature (e.g., 100°C) for 48 hours.

    • At specified time points, cool the sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC at the end of the exposure period.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Conditions (Illustrative Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Initial conditions: 30% Acetonitrile.

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH Q2(R1) guidelines. Specificity is demonstrated by showing that the method can resolve the main peak from peaks of degradation products generated during forced degradation studies.

Visualizations

The following diagrams illustrate key processes related to the stability and analysis of this compound.

Primary Hydrolysis Pathway of this compound This compound This compound 3-methoxybenzoic Acid 3-methoxybenzoic Acid This compound->3-methoxybenzoic Acid Hydrolysis Ethanol Ethanol This compound->Ethanol Hydrolysis H2O (Acid or Base) H2O (Acid or Base) H2O (Acid or Base)->this compound

Caption: Primary Hydrolysis Pathway.

Experimental Workflow for Stability Testing cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Hydrolysis Acid Hydrolysis HPLC Method Development HPLC Method Development Acid Hydrolysis->HPLC Method Development Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Method Development Oxidation Oxidation Oxidation->HPLC Method Development Thermal Thermal Thermal->HPLC Method Development Photochemical Photochemical Photochemical->HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation Stability Sample Analysis Stability Sample Analysis Method Validation->Stability Sample Analysis Identify Degradation Products Identify Degradation Products Stability Sample Analysis->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways Establish Shelf-life Establish Shelf-life Elucidate Degradation Pathways->Establish Shelf-life

Caption: Stability Testing Workflow.

References

Technical Support Center: Safe Disposal of Ethyl 3-methoxybenzoate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the safe disposal of Ethyl 3-methoxybenzoate waste.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and disposal of this compound waste.

Issue Possible Cause Recommended Solution
Spill of this compound Accidental dropping of container; Improper handling.Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal. Do not let the product enter drains.[1]
Crystallization of Waste Storage at low temperatures.Gently warm the waste container in a water bath to redissolve the crystals. Ensure the container is loosely capped during warming to prevent pressure buildup.
Unexpected Reaction in Waste Container Mixing with incompatible chemicals.Do not add any more waste to the container. If safe to do so, move the container to a fume hood. Consult the Safety Data Sheet (SDS) for incompatible materials. Contact your institution's Environmental Health and Safety (EHS) office for guidance on managing the reactive waste. Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
Leaking Waste Container Corrosion or degradation of the container material.Place the leaking container into a larger, chemically resistant secondary container. Transfer the waste to a new, appropriate container if possible. Label the new container clearly. Dispose of the contaminated secondary container and the original leaking container as hazardous waste.
Uncertainty about Disposal Regulations Lack of familiarity with local, state, and federal regulations.Always consult your institution's EHS office for specific guidance on hazardous waste disposal. Chemical waste generators are responsible for correctly classifying and disposing of waste according to regulations.[2]

Frequently Asked Questions (FAQs)

1. What is the primary recommended method for disposing of this compound waste?

The primary and most recommended method for the disposal of this compound waste is incineration.[1][3] This should be carried out by a licensed professional waste disposal service. The material can be dissolved or mixed with a combustible solvent to facilitate burning in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

2. Can I dispose of small quantities of this compound waste down the drain?

No, you should not dispose of this compound waste down the drain.[1][3] It is important to prevent this chemical from entering soil, surface water, or drains.[3] All wastewater containing this chemical should be collected and treated via a wastewater treatment plant.[4]

3. What personal protective equipment (PPE) should I wear when handling this compound waste?

When handling this compound waste, you should wear appropriate PPE, including:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary, especially in case of spills or inadequate ventilation.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

4. How should I store this compound waste before disposal?

Store this compound waste in a tightly closed, suitable container.[1] The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Storage temperatures should be between 10°C and 25°C.[4]

5. What are the known hazards of this compound?

The toxicological properties of this compound have not been thoroughly investigated.[1] However, it may cause respiratory irritation upon inhalation.[1] Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[1] It is crucial to handle this chemical with care and avoid direct contact.

Experimental Protocols

For laboratories that generate significant quantities of this compound waste, chemical degradation through hydrolysis can be a viable pre-treatment step before final disposal. Incineration remains the ultimate disposal method.

Protocol 1: Alkaline Hydrolysis of this compound Waste

This protocol describes the lab-scale hydrolysis of this compound to 3-methoxybenzoic acid and ethanol, which may be easier to dispose of according to institutional guidelines. This procedure is adapted from a similar protocol for ethyl benzoate.[5]

Materials:

  • This compound waste

  • 2 M Sodium Hydroxide (NaOH) solution

  • Anti-bumping granules

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Concentrated Hydrochloric Acid (HCl)

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Distilled water

Procedure:

  • Place the this compound waste into a round-bottom flask.

  • For every 1 part of waste, add approximately 10 parts of 2 M NaOH solution and a few anti-bumping granules.[5]

  • Set up the apparatus for heating under reflux in a fume hood.

  • Gently reflux the mixture using a heating mantle until all the oily ester droplets have disappeared. This may take 45-60 minutes.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully transfer the cooled solution to a beaker.

  • Slowly add concentrated HCl to the solution while stirring until the solution is acidic (pH ~2). A precipitate of 3-methoxybenzoic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid 3-methoxybenzoic acid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold distilled water.

  • The filtrate, containing ethanol and salts, and the solid 3-methoxybenzoic acid should be collected and disposed of as separate hazardous waste streams according to your institution's guidelines.

Protocol 2: Preparation for Incineration

This protocol outlines the steps for preparing this compound waste for off-site incineration by a licensed disposal company.

Materials:

  • This compound waste

  • A suitable combustible solvent (e.g., ethanol, isopropanol)

  • A designated and properly labeled hazardous waste container

Procedure:

  • If the this compound waste is in a solid or highly viscous state, it can be dissolved in a combustible solvent.

  • Carefully transfer the waste to a designated hazardous waste container.

  • If using a solvent, slowly add the combustible solvent to the waste container in a well-ventilated area or fume hood.

  • Ensure the final mixture is homogeneous.

  • Securely close the waste container.

  • Properly label the container with the chemical name, concentration, and any other information required by your institution's EHS office.

  • Store the container in a designated hazardous waste accumulation area until it is collected by the licensed disposal service.

Visualizations

Waste_Disposal_Workflow cluster_onsite On-Site Waste Management cluster_offsite Off-Site Disposal A This compound Waste Generation B Segregate from Incompatible Chemicals A->B C Store in Labeled, Closed Container B->C D Lab-Scale Pre-treatment (Optional) (e.g., Hydrolysis) C->D If applicable E Package for Shipment C->E Direct to Disposal D->E F Transport by Licensed Contractor E->F G Incineration at Approved Facility F->G Decision_Tree Start Waste Generated IsSpill Is it a spill? Start->IsSpill IsSmallQuantity Is it a small, incidental amount? Containerize Collect in a labeled hazardous waste container IsSmallQuantity->Containerize Yes IsSmallQuantity->Containerize No IsSpill->IsSmallQuantity No FollowSpillProtocol Follow spill cleanup protocol IsSpill->FollowSpillProtocol Yes Store Store in designated area Containerize->Store FollowSpillProtocol->Containerize ContactEHS Contact EHS for pickup Store->ContactEHS

References

Technical Support Center: Scaling Up Ethyl 3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 3-methoxybenzoate, with a focus on scaling up the process for pilot plant operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and industrially viable method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3-methoxybenzoic acid with ethanol.[1] The reaction is reversible, so specific conditions are employed to drive it towards the formation of the desired ester.[1][2]

Q2: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?

A2: The primary challenges in scaling up Fischer esterification include:

  • Heat Management: The reaction is typically conducted at elevated temperatures, and ensuring uniform heat distribution in a large reactor can be difficult.[3] Localized overheating can lead to side reactions and impurity formation.

  • Mass Transfer: Inefficient mixing in a large vessel can result in incomplete reactions and lower yields.[4]

  • Water Removal: As water is a byproduct of the reaction, its efficient removal is crucial to drive the equilibrium towards the product.[2][5] Techniques that work well in the lab, like using a Dean-Stark apparatus, may need to be adapted for a pilot plant setting.[5]

  • Purification: Isolating the pure ester from unreacted starting materials, the catalyst, and byproducts can be more complex at a larger scale.

Q3: What are the typical impurities I should expect in my final product?

A3: Common impurities include unreacted 3-methoxybenzoic acid, excess ethanol, residual acid catalyst (e.g., sulfuric acid), and water.[6][7] Side products such as diethyl ether (from the dehydration of ethanol at high temperatures) can also be present.[8]

Q4: How can I purify this compound at a pilot scale?

A4: A typical workup and purification process at a pilot scale involves:

  • Neutralization: After the reaction, the mixture is cooled and washed with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acid catalyst and remove any unreacted 3-methoxybenzoic acid.[5][9]

  • Washing: The organic layer is then washed with water or brine to remove any remaining salts and water-soluble impurities.[9]

  • Drying: The crude ester is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]

  • Distillation: The final purification is typically achieved by fractional distillation under reduced pressure to isolate the pure this compound.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the final product is significantly lower than expected.

Possible Causes and Solutions:

Potential CauseRecommended Action
Incomplete Reaction Due to Equilibrium The Fischer esterification is a reversible reaction.[2] To drive the equilibrium towards the product, use a large excess of ethanol (it can also serve as the solvent) or actively remove water as it is formed using a Dean-Stark trap or by operating under vacuum.[1][5]
Insufficient Catalyst Ensure the correct catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[1]
Low Reaction Temperature The reaction rate is temperature-dependent. Ensure the reaction mixture is heated to a sufficient reflux temperature to achieve a reasonable reaction rate.[3]
Poor Mixing in the Reactor On a larger scale, inefficient mixing can lead to poor contact between reactants.[4] Ensure the agitation in the pilot plant reactor is sufficient to maintain a homogeneous mixture.
Presence of Water in Starting Materials Water in the 3-methoxybenzoic acid or ethanol will inhibit the forward reaction.[2] Ensure all reactants are anhydrous.
Issue 2: Product Discoloration (Yellow or Brown Tint)

Symptom: The final this compound product is not colorless as expected.

Possible Causes and Solutions:

Potential CauseRecommended Action
Reaction Temperature Too High Excessive heat can cause decomposition of the starting materials or the product, leading to colored impurities.[2] Carefully control the reaction temperature and avoid localized overheating in the reactor.
Extended Reaction Time Prolonged heating can also lead to the formation of colored byproducts. Monitor the reaction progress by techniques like TLC or GC and stop the reaction once it has reached completion.
Oxidation If the reaction is exposed to air at high temperatures, oxidation of phenolic impurities or the starting material could occur. Consider running the reaction under an inert atmosphere (e.g., nitrogen).
Residual Acidic Impurities Incomplete neutralization during the workup can leave acidic impurities that may cause degradation over time. Ensure thorough washing with a basic solution.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is for a typical lab-scale synthesis and can be used as a basis for pilot-plant scale-up.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxybenzoic Acid152.1515.2 g0.1
Ethanol (anhydrous)46.0770 mL~1.2
Sulfuric Acid (conc.)98.081 mL~0.018

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 15.2 g of 3-methoxybenzoic acid and 70 mL of anhydrous ethanol.

  • Stir the mixture until the 3-methoxybenzoic acid is dissolved.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and wash with 50 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

  • Separate the layers and wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Pilot-Plant Scale-Up Considerations

When scaling up the synthesis to a pilot plant, the following adjustments and considerations are crucial:

  • Reactor: A glass-lined or stainless steel reactor with overhead stirring and a heating/cooling jacket is recommended.[4]

  • Reagent Addition: For large-scale reactions, the concentrated sulfuric acid should be added slowly and with efficient stirring to control the initial exotherm.

  • Water Removal: A side-arm with a condenser (similar to a Dean-Stark setup) can be used to remove the water azeotropically with a suitable solvent like toluene, or the reaction can be run under vacuum.[5]

  • Temperature Control: The reactor's heating jacket should be used to maintain a steady reflux temperature. Accurate temperature monitoring is essential to prevent overheating.

  • Workup: The neutralization and washing steps will require larger vessels and a system for separating the aqueous and organic layers.

  • Purification: A pilot-scale distillation setup with a vacuum system will be necessary for the final purification.

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound reagents 3-Methoxybenzoic Acid + Excess Ethanol catalyst Add Sulfuric Acid Catalyst reagents->catalyst reflux Heat to Reflux (60-80°C) Remove Water (e.g., Dean-Stark) catalyst->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor monitor->reflux Incomplete workup Cool and Quench monitor->workup Reaction Complete neutralize Wash with NaHCO3 Solution workup->neutralize wash Wash with Water/Brine neutralize->wash dry Dry over MgSO4/Na2SO4 wash->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed check_equilibrium Is water being effectively removed? start->check_equilibrium check_reagents Are reactants anhydrous? check_equilibrium->check_reagents Yes solution_water Implement/Optimize water removal (e.g., Dean-Stark, vacuum) check_equilibrium->solution_water No check_temp Is reflux temperature optimal? check_reagents->check_temp Yes solution_reagents Use anhydrous reagents check_reagents->solution_reagents No check_mixing Is agitation sufficient? check_temp->check_mixing Yes solution_temp Increase/stabilize heating check_temp->solution_temp No solution_mixing Increase stirrer speed/use appropriate impeller check_mixing->solution_mixing No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Avoiding common pitfalls in the esterification of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the esterification of substituted benzoic acids.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Ester Yield in Fischer Esterification

Question: I performed a Fischer esterification of my substituted benzoic acid with an alcohol and a strong acid catalyst (like H₂SO₄), but I obtained a very low yield or only recovered my starting material. What went wrong?

Answer: Low conversion is the most common pitfall in Fischer esterification. This is typically due to the reversible nature of the reaction and other inhibiting factors.

Potential Causes & Solutions:

Potential Cause Explanation Solution
Equilibrium Limitation Fischer esterification is an equilibrium process. Without driving the reaction forward, it may stall with significant amounts of starting material remaining.[1][2][3]1. Use Excess Alcohol: Employ a large excess of the alcohol (it can often be used as the solvent) to shift the equilibrium towards the product side according to Le Châtelier's principle.[1][2] 2. Remove Water: Water is a byproduct, and its presence can hydrolyze the ester back to the starting materials.[1][2]
Presence of Water Any water present in the reactants (acid or alcohol) or from atmospheric moisture will inhibit the reaction.[1]1. Use Anhydrous Reagents: Ensure your alcohol and solvents are anhydrous. 2. Dry Glassware: Flame-dry or oven-dry all glassware before use.[4] 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Insufficient Catalyst Activity The acid catalyst may be old, hydrated, or used in an insufficient quantity, leading to a slow reaction rate.[1]Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).[1] Ensure you are using an appropriate catalytic amount (typically 1-5 mol%).
Steric Hindrance Bulky substituents on the benzoic acid (especially at the ortho positions) or a bulky alcohol can physically block the reaction site, dramatically slowing the reaction rate.[2][5]1. Prolong Reaction Time: For hindered substrates, a much longer reflux time may be necessary. 2. Alternative Methods: If steric hindrance is significant, Fischer esterification may not be suitable. Consider alternative methods like Steglich or Mitsunobu esterification.[6][7]
Suboptimal Temperature If the reaction temperature is too low, the rate will be very slow. If it's too high, it can lead to side reactions like the dehydration of the alcohol.[1][2]Ensure the reaction is heated to a gentle reflux appropriate for the alcohol being used. Monitor the reaction temperature closely.

Below is a general workflow for troubleshooting low yields in Fischer esterification.

G start Low / No Ester Yield check_water Was water actively removed? (e.g., Dean-Stark) start->check_water check_excess Was a large excess of alcohol used? check_water->check_excess Yes solution_water Implement water removal: Use a Dean-Stark trap or add molecular sieves. check_water->solution_water No check_hindrance Is the benzoic acid or alcohol sterically hindered? check_excess->check_hindrance Yes solution_excess Re-run reaction using the alcohol as the solvent or increase to >10 equivalents. check_excess->solution_excess No check_catalyst Was the acid catalyst fresh and anhydrous? check_hindrance->check_catalyst No solution_hindrance Consider alternative methods: Steglich or Mitsunobu Esterification. check_hindrance->solution_hindrance Yes solution_catalyst Use fresh, anhydrous H₂SO₄ or p-TsOH. check_catalyst->solution_catalyst No end_node Improved Yield Expected check_catalyst->end_node Yes solution_water->end_node solution_excess->end_node solution_hindrance->end_node solution_catalyst->end_node

Troubleshooting workflow for low esterification yield.

Issue 2: Difficulty Purifying the Ester from Unreacted Benzoic Acid

Question: My reaction seems to have worked, but I'm having trouble separating my final ester product from the unreacted substituted benzoic acid. How can I purify my product?

Answer: This is a common purification challenge. The acidic nature of the unreacted starting material can be exploited for its removal.

Solution: Perform an acid-base extraction during the aqueous work-up.

  • After the reaction, quench the mixture and extract it with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[8][9]

  • The unreacted benzoic acid will be deprotonated to its water-soluble carboxylate salt and will move into the aqueous layer. The neutral ester product will remain in the organic layer.

  • Separate the layers. The organic layer now contains your ester, free from the acidic starting material.

  • You can then wash the organic layer with brine, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[8]

  • Optional Recovery: The unreacted benzoic acid can be recovered by acidifying the aqueous wash with a strong acid (e.g., concentrated HCl) until a precipitate forms, which can then be collected by filtration.[9][10]

Issue 3: Side Product Formation

Question: I see multiple spots on my TLC plate after the reaction. What side products might be forming?

Answer: Besides unreacted starting materials, several side reactions can occur.

Potential Side Products & Causes:

Side Product Cause Solution
Anhydride If the reaction conditions are too harsh or if a coupling agent (like DCC in Steglich esterification) is used improperly, two molecules of the benzoic acid can react to form an anhydride.Use milder conditions. If using a coupling agent, ensure the alcohol is present to react with the activated acid.
Ether At high temperatures with a strong acid catalyst, the alcohol can undergo dehydration to form an ether (R-O-R). This is more common with secondary and tertiary alcohols.[1]Maintain careful temperature control during the reaction. Avoid excessively high temperatures.
N-acylurea In Steglich esterification, a slow reaction can allow the O-acylisourea intermediate to rearrange into a stable N-acylurea, which will not react further.[6][7]This side reaction is suppressed by the use of a DMAP catalyst, which acts as an acyl-transfer agent.[6][7]

Frequently Asked Questions (FAQs)

Q1: How do substituents on the benzoic acid ring affect the rate of Fischer esterification?

A1: Substituents have a significant electronic effect on the reactivity of the carboxylic acid.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens deactivate the ring but make the carboxylic acid more acidic. This increased acidity can sometimes facilitate protonation of the carbonyl, but the strong deactivation of the carbonyl carbon towards nucleophilic attack is the dominant effect, generally slowing the reaction.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and methoxy (-OCH₃) activate the ring. They slightly decrease the acidity of the carboxylic acid but increase the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, which can increase the reaction rate.

Q2: What is the "ortho-effect" and how does it impact esterification?

A2: The ortho-effect refers to the unique behavior of ortho-substituted benzoic acids. A bulky group at the position adjacent to the carboxylic acid creates significant steric hindrance.[5] This blockage makes it very difficult for the alcohol nucleophile to approach the carbonyl carbon, drastically reducing the rate of Fischer esterification. In many cases, di-ortho-substituted benzoic acids fail to give any ester product under standard Fischer-Speier conditions.

Q3: When should I choose an alternative to Fischer esterification?

A3: You should consider an alternative method under the following circumstances:

  • Sterically Hindered Substrates: If your benzoic acid is heavily substituted (especially at the ortho positions) or your alcohol is bulky (secondary or tertiary), Fischer esterification is often too slow or fails completely.

  • Acid-Sensitive Functional Groups: If your molecule contains functional groups that are not stable to strong acid (e.g., certain protecting groups, acetals), the harsh conditions of Fischer esterification will cause decomposition or side reactions.

  • Tertiary Alcohols: Tertiary alcohols are prone to elimination (dehydration) under strong acid catalysis to form alkenes.[1]

The following decision tree can help guide your choice of esterification method.

G start Start: Choose Esterification Method q_hindrance Is the acid or alcohol sterically hindered? start->q_hindrance q_acid_sensitive Does the substrate have acid-sensitive groups? q_hindrance->q_acid_sensitive No method_steglich Use Steglich Esterification: - DCC or EDC coupling agent - DMAP catalyst - Mild, neutral conditions q_hindrance->method_steglich Yes q_tertiary_alcohol Is the alcohol tertiary? q_acid_sensitive->q_tertiary_alcohol No q_acid_sensitive->method_steglich Yes method_fischer Use Fischer Esterification: - Excess alcohol - Acid catalyst (H₂SO₄, p-TsOH) - Reflux with water removal q_tertiary_alcohol->method_fischer No q_tertiary_alcohol->method_steglich Yes method_mitsunobu Use Mitsunobu Reaction: - DEAD/DIAD and PPh₃ - Inversion of stereochemistry - Mild, neutral conditions

Decision tree for selecting an esterification method.

Data Presentation: Comparative Yields

The yield of esterification is highly dependent on the substrate and reaction conditions. The following tables summarize representative data.

Table 1: Effect of Alcohol Type on Yield (Microwave Conditions) Reaction of 4-fluoro-3-nitrobenzoic acid with various alcohols using 4% H₂SO₄ at 130°C in a sealed-vessel microwave.

AlcoholTypeYield (%)
MethanolPrimary85
EthanolPrimary78
PropanolPrimary88
ButanolPrimary98
Iso-propanolSecondary65
tert-ButanolTertiary25
Data adapted from a study on microwave-assisted esterification. Primary alcohols consistently give higher yields than secondary or tertiary alcohols due to lower steric hindrance.[5][11]

Table 2: Esterification of Various Substituted Benzoic Acids (Solvent-Free) Reaction with methanol using a phosphoric acid-modified Montmorillonite K10 clay catalyst at 120°C for 5 hours.

Benzoic Acid SubstituentSubstituent TypeYield (%)
H (Benzoic Acid)-92
p-chloroEWG94
p-nitroEWG96
p-hydroxyEDG90
p-methylEDG93
p-methoxyEDG91
Data adapted from a study using a solid acid catalyst. Under these specific solvent-free conditions, both electron-donating and electron-withdrawing groups gave high yields.[12]

Table 3: Mitsunobu Esterification of Substituted Benzoic Acids with Phenols Reaction of various benzoic acids with 4-methoxyphenol using triphenylphosphine (PPh₃) and DIAD in THF.

Benzoic Acid SubstituentYield (%)
H (Benzoic Acid)95
o-methyl91
m-methyl94
p-methyl95
p-methoxy96
p-nitro94
Data adapted from a study on Mitsunobu reactions. This method is highly effective for a wide range of substituted benzoic acids, including ortho-substituted ones, which are challenging for Fischer esterification.[13]

Experimental Protocols

Protocol 1: Fischer Esterification (General Procedure)

This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol.

  • Setup: To a round-bottom flask, add benzoic acid (e.g., 6.1 g). Add a large excess of methanol (e.g., 25 mL).[8]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 - 2 mL).[8][9] Add a few boiling chips.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-2 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing water (e.g., 50 mL).[9]

  • Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane (e.g., 40 mL).

  • Washing: Wash the organic layer sequentially with water (25 mL), 5% sodium bicarbonate solution (2 x 25 mL) to remove unreacted acid, and finally with brine (25 mL).[8][9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be further purified by distillation if necessary.

Protocol 2: Steglich Esterification (General Procedure)

This protocol is suitable for acid-sensitive or sterically hindered substrates.

  • Setup: Dissolve the substituted benzoic acid (1.0 equiv.), the alcohol (1.0-1.5 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere.[6][7][14]

  • Coupling Agent: Cool the solution in an ice bath (0 °C). Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in DCM dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.

Protocol 3: Mitsunobu Reaction (General Procedure)

This method is excellent for converting primary and secondary alcohols with inversion of stereochemistry.

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the substituted benzoic acid (1.0 equiv.), the alcohol (1.05 equiv.), and triphenylphosphine (PPh₃, 1.05 equiv.) in anhydrous tetrahydrofuran (THF).[13][15]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.05 equiv.) dropwise. The reaction often develops a characteristic orange or red color that may fade over time.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The main challenge with the Mitsunobu reaction is removing the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography on silica gel.[16]

References

Technical Support Center: Solvent Effects on Ethyl 3-methoxybenzoate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the synthesis of Ethyl 3-methoxybenzoate. The information is tailored for researchers, scientists, and professionals in drug development to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the formation of this compound?

In the Fischer esterification of 3-methoxybenzoic acid with ethanol, the solvent plays a critical role in influencing both the reaction rate and the equilibrium position.[1][2] The reaction is reversible, meaning the formation of the ester and water can revert to the starting materials.[3] The solvent can help drive the reaction toward the product side by either acting as a reactant (using excess ethanol) or by helping to remove the water byproduct.[3][4]

Q2: Why is my reaction yield consistently low?

Low yields in Fischer esterification are a common problem and can be attributed to several factors, with the reaction equilibrium being a primary cause.[5]

  • Unfavorable Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water has an equilibrium constant that is often close to 1, meaning a significant amount of starting material will remain unreacted.[1]

  • Water Presence: The water produced during the reaction can hydrolyze the ester, pushing the equilibrium back towards the reactants.[3]

  • Suboptimal Conditions: Incorrect temperature, reaction time, or insufficient catalyst can lead to an incomplete reaction.[6]

Q3: How does the choice of a polar versus a non-polar solvent affect the reaction?

The polarity of the solvent can significantly impact the reaction.

  • Polar Protic Solvents: Using a large excess of the alcohol reactant (ethanol) as the solvent is a highly effective strategy.[1][3] According to Le Chatelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products, thereby increasing the yield.[3]

  • Aprotic Solvents: Inert aprotic solvents can influence reaction rates and equilibria.[4] For instance, in studies of similar esterifications, acetonitrile was found to promote the reaction, whereas dimethylformamide (DMF) suppressed it.[4]

  • Non-Polar Solvents: Non-polar solvents like toluene or hexane are often used in conjunction with a Dean-Stark apparatus.[3][5] Their primary role is not to dissolve the reactants but to form an azeotrope with the water produced, allowing for its physical removal from the reaction mixture and driving the reaction to completion.[3]

Q4: I'm having difficulty with the product workup and separation. Could the solvent be the issue?

Yes, the solvent choice can complicate product isolation. If you use a large excess of ethanol as the solvent, your desired product, this compound, may be highly soluble in the remaining reaction mixture. This can lead to poor separation during the aqueous workup phase.[7] It is crucial to use an immiscible organic solvent, such as diethyl ether or ethyl acetate, for extraction to effectively separate the ester from the water-soluble components like residual acid and ethanol.[6][8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Conversion Rate / Poor Yield The reaction is reversible and has reached equilibrium without a high product yield.[1]Option A: Use Excess Reactant. Employ a large excess of ethanol to serve as both the reactant and the solvent. This shifts the equilibrium towards the formation of the ethyl ester.[3]
Water produced during the reaction is hydrolyzing the ester product, shifting the equilibrium back to the reactants.[3]Option B: Remove Water. Use a non-polar solvent such as toluene in combination with a Dean-Stark apparatus to continuously remove water as it is formed via azeotropic distillation.[3][5]
The catalyst (e.g., sulfuric acid) is inactive or used in an insufficient amount.[9]Ensure the acid catalyst is fresh and used in an appropriate catalytic amount (typically 1-5 mol%).
Difficult Product Isolation The ester product is soluble in the excess ethanol used as a solvent, preventing clear separation during aqueous extraction.[7]During workup, dilute the reaction mixture with a sufficient volume of an immiscible organic solvent like diethyl ether. Perform multiple extractions and wash thoroughly with water and saturated sodium bicarbonate solution to remove impurities.[6][8]
Side Reaction Formation Reaction temperature is too high, or the reaction time is excessively long, potentially leading to byproducts.[6]Optimize the reaction conditions by monitoring its progress using Thin Layer Chromatography (TLC). Reflux at the boiling point of the alcohol or azeotrope and stop the reaction once the starting material is consumed.[6]

Data Presentation

Table 1: Qualitative Effect of Solvent Choice on Reaction Rate and Yield

Solvent StrategyTypical Solvent(s)Primary Mechanism of ActionExpected Impact on YieldKey Considerations
Excess Alcohol Ethanol (large excess)Shifts equilibrium to products (Le Chatelier's Principle).[3]Good to ExcellentMay complicate product isolation due to solubility.[7]
Azeotropic Water Removal Toluene, HexaneContinuously removes water, preventing the reverse reaction.[3]ExcellentRequires a Dean-Stark apparatus; toluene is a common choice.[5]
Inert Polar Aprotic Acetonitrile (ACN)Can promote the reaction through favorable solvation of intermediates.[4]Moderate to GoodSolvent must be anhydrous. The effect is highly dependent on the specific solvent.[4]
Suppressing Polar Aprotic Dimethylformamide (DMF)May strongly solvate reactants or intermediates in a way that inhibits the reaction.[4]PoorGenerally not recommended for this reaction.

Experimental Protocols

Protocol 1: Esterification Using Excess Ethanol as Solvent

This protocol utilizes an excess of the alcohol reactant to drive the reaction equilibrium towards the product.

  • Materials:

    • 3-methoxybenzoic acid

    • Absolute Ethanol (reagent grade, anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Diethyl ether or Ethyl acetate (for extraction)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 3-methoxybenzoic acid and a 5- to 10-fold molar excess of absolute ethanol.

    • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-3% of the moles of carboxylic acid).

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction's progress via TLC until the starting carboxylic acid spot is no longer visible.

    • Cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and finally with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Esterification Using Toluene with a Dean-Stark Apparatus

This protocol is designed to maximize yield by continuously removing the water byproduct.[3]

  • Materials:

    • 3-methoxybenzoic acid

    • Ethanol (1.5 to 2 equivalents)

    • Toluene

    • p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)

    • (Workup reagents are the same as in Protocol 1)

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Add 3-methoxybenzoic acid, ethanol, and toluene to the flask.

    • Add the acid catalyst (p-TsOH is often preferred as it is a solid).

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.

    • As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[5]

    • Continue the reaction until the theoretical amount of water has been collected in the trap or TLC indicates the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or diethyl ether.

    • Perform the same aqueous workup as described in Protocol 1 (steps 8-10) to isolate and purify the product.

Visualizations

Workflow start_end start_end process process workup workup decision decision product product A Start: Combine Reactants (3-Methoxybenzoic Acid, Ethanol, Catalyst) & Solvent B Heat to Reflux A->B C Monitor Reaction (e.g., TLC) B->C D Reaction Complete? C->D D->B No E Workup: Quench, Extract, Wash D->E Yes F Dry & Concentrate E->F G Purification (Distillation/Chromatography) F->G H Final Product: This compound G->H EquilibriumFactors cluster_main Reaction Equilibrium reactants reactants products products factor factor equilibrium equilibrium R 3-Methoxybenzoic Acid + Ethanol Eq R->Eq P This compound + Water Eq->P F1 Increase [Ethanol] (Use as Solvent) F1->Eq Shifts Right F2 Remove [Water] (Dean-Stark/Azeotrope) F2->Eq Shifts Right F3 Increase Temperature F3->Eq Affects Rate & Position F4 Add Acid Catalyst F4->Eq Increases Rate

References

Technical Support Center: Optimizing Ethyl 3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting the optimal catalyst for the synthesis of Ethyl 3-methoxybenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 3-methoxybenzoic acid with ethanol using an acid catalyst. This is an equilibrium reaction, and various techniques can be employed to drive it towards the product side.

Q2: Which type of catalyst is better for this synthesis: homogeneous or heterogeneous?

A2: Both homogeneous and heterogeneous catalysts can be effective. Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are often highly active and require milder reaction conditions. However, they can be difficult to separate from the reaction mixture, leading to corrosive waste and challenging purification. Heterogeneous catalysts, like Amberlyst-15, are easily separable, reusable, and less corrosive, though they may exhibit lower activity and require higher reaction temperatures. The choice depends on the specific experimental constraints and scalability requirements.

Q3: How can I increase the yield of my this compound synthesis?

A3: To improve the yield, you can:

  • Use an excess of ethanol: This shifts the reaction equilibrium towards the formation of the ester.

  • Remove water: As water is a byproduct, its removal will drive the reaction forward. This can be achieved using a Dean-Stark apparatus during reflux.

  • Optimize reaction time and temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature for the chosen catalyst.

  • Select an appropriate catalyst: The choice of catalyst significantly impacts the reaction rate and yield.

Q4: What are potential side reactions to be aware of?

A4: With substrates containing electron-donating groups like the methoxy group, there is a possibility of electrophilic substitution on the aromatic ring under strongly acidic conditions, although this is generally not a major concern under typical Fischer esterification conditions. Another potential side reaction is the formation of diethyl ether from the dehydration of ethanol, especially at higher temperatures with a strong acid catalyst.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low to No Product Formation - Inactive catalyst- Insufficient heating- Water present in reactants or solvent- Use fresh or properly stored catalyst.- Ensure the reaction reaches and maintains the target reflux temperature.- Use anhydrous ethanol and dry glassware.
Low Yield - Reaction has not reached equilibrium- Inefficient water removal- Suboptimal catalyst amount- Increase the reaction time.- Use a Dean-Stark apparatus to remove water azeotropically.- Optimize the catalyst loading based on literature for similar esters.
Presence of Unreacted 3-methoxybenzoic Acid in Product - Incomplete reaction- Insufficient catalyst- Extend the reflux time.- Increase the catalyst loading.
Product Contaminated with a Dark-colored Impurity - Decomposition of starting material or product at high temperatures- Side reactions catalyzed by strong acid- Lower the reaction temperature and extend the reaction time.- Consider using a milder catalyst, such as Amberlyst-15.
Difficulty in Isolating the Product - Inefficient extraction procedure- Emulsion formation during workup- Ensure proper pH adjustment during the workup to separate the acidic starting material from the neutral ester.- Break emulsions by adding brine or filtering through celite.

Catalyst Performance Comparison

The following table summarizes the performance of common catalysts for the synthesis of ethyl benzoate, a structurally similar compound. While these results provide a good starting point, optimization for this compound is recommended.

Catalyst Catalyst Type Catalyst Loading Temperature (°C) Reaction Time Benzoic Acid Conversion (%) Ethyl Benzoate Yield (%) Selectivity (%)
Sulfuric Acid (H₂SO₄) HomogeneousNot Specified851.5 h-Lower than EG-
Amberlyst-15 Heterogeneous (Ion Exchange Resin)10 wt%75Not Specified7.8 (at 65°C)--
Expandable Graphite (EG) Heterogeneous8 wt%851.5 h-80.1-

Note: '-' indicates data not specified in the source. The data presented is for the synthesis of ethyl benzoate and should be used as a guideline.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid

Materials:

  • 3-methoxybenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Synthesis of this compound using Amberlyst-15

Materials:

  • 3-methoxybenzoic acid

  • Anhydrous ethanol

  • Amberlyst-15 resin

  • Diethyl ether

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-methoxybenzoic acid, an excess of anhydrous ethanol, and Amberlyst-15 resin (e.g., 10-20 wt% of the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by filtration and wash it with ethanol. The catalyst can be dried and reused.

  • Remove the excess ethanol from the filtrate using a rotary evaporator.

  • The remaining residue is the crude this compound, which can be purified by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3_methoxybenzoic_acid 3-Methoxybenzoic Acid Reflux Reflux 3_methoxybenzoic_acid->Reflux Ethanol Ethanol Ethanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Acid_Catalyst->Reflux Extraction Extraction Reflux->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Distillation) Drying->Purification Ethyl_3_methoxybenzoate This compound Purification->Ethyl_3_methoxybenzoate

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic Start Catalyst Selection High_Activity High Activity & Mild Conditions? Start->High_Activity Easy_Separation Easy Separation & Reusability? High_Activity->Easy_Separation No Homogeneous Homogeneous Catalyst (e.g., H₂SO₄, p-TsOH) High_Activity->Homogeneous Yes Easy_Separation->Homogeneous No Heterogeneous Heterogeneous Catalyst (e.g., Amberlyst-15) Easy_Separation->Heterogeneous Yes Homogeneous_Cons Cons: - Difficult Separation - Corrosive - Waste Generation Homogeneous->Homogeneous_Cons Heterogeneous_Cons Cons: - Lower Activity - May require higher temperatures Heterogeneous->Heterogeneous_Cons

Caption: Decision logic for selecting a catalyst for this compound synthesis.

Technical Support Center: Ethyl 3-methoxybenzoate Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper decontamination procedures for Ethyl 3-methoxybenzoate spills.

Troubleshooting Guide

IssuePossible CauseSolution
Persistent sweet odor after cleanup Incomplete removal of spilled material or inadequate ventilation.Re-clean the affected area following the detailed decontamination protocol below. Ensure proper ventilation by opening sashes or using local exhaust ventilation.
Staining or damage to surfaces This compound is a solvent and may affect certain materials.Consult the lab surface chemical resistance chart to understand material compatibility. For unknown surfaces, test the cleaning solutions on a small, inconspicuous area first. Epoxy resin and phenolic resin generally offer good resistance.[1]
Contaminated Personal Protective Equipment (PPE) Improper removal or handling of used PPE.Follow the detailed PPE removal protocol. Dispose of all contaminated items as hazardous waste.[2]
Spill has spread to a large area (>1 liter) Delayed response or improper containment.Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.[3]

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures in case of skin or eye contact with this compound?

A1: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Always show the Safety Data Sheet to the doctor in attendance.

Q2: What type of personal protective equipment (PPE) is required for handling a spill?

A2: At a minimum, wear a lab coat, safety goggles or a face shield, and chemical-resistant gloves (such as nitrile or Silver Shield). For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[2]

Q3: How should I dispose of the waste generated from the spill cleanup?

A3: All contaminated materials, including absorbents, used PPE, and cleaning materials, must be collected in a sealed, labeled, and compatible waste container. Dispose of the waste as hazardous chemical waste through your institution's EHS office.[2][4]

Q4: Can I use a neutralizing agent for an this compound spill?

A4: While some universal neutralizers for organic compounds exist, for a small laboratory spill, the primary approach is absorption followed by decontamination of the surface. Using a neutralizing agent may not be necessary and could complicate the cleanup process.

Q5: What should I do if the spill occurs in a fume hood?

A5: Keep the fume hood sash at the proper working height. Contain the spill within the fume hood. Follow the standard cleanup procedure, ensuring all contaminated materials are bagged inside the hood before removal.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃--INVALID-LINK--
Molecular Weight 180.20 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Odor Sweet--INVALID-LINK--
Boiling Point 251 °C--INVALID-LINK--
Density 1.100 g/mL--INVALID-LINK--
Solubility in Water Slightly soluble--INVALID-LINK--
Occupational Exposure Limits Not established

Detailed Experimental Protocol: Decontamination of a Minor Spill (<1 Liter)

This protocol details the steps for cleaning and decontaminating a minor spill of this compound on a laboratory benchtop.

Materials:

  • Spill kit containing:

    • Chemical absorbent pads or loose absorbent material (e.g., vermiculite, sand)

    • Chemical-resistant gloves (nitrile or similar)

    • Safety goggles or face shield

    • Lab coat

    • Plastic scoop and dustpan (for loose absorbent)

    • Heavy-duty plastic bags for waste disposal

    • Hazardous waste labels

  • Mild laboratory detergent

  • 70% Ethanol or Isopropanol

  • Paper towels

  • Warning signs

Procedure:

  • Immediate Response & Spill Containment:

    • Alert personnel in the immediate area of the spill.

    • If the substance is volatile or the area is poorly ventilated, evacuate non-essential personnel and increase ventilation (e.g., open fume hood sash).[5]

    • Don the appropriate PPE (lab coat, goggles, and gloves).

    • Contain the spill by placing absorbent pads around the perimeter, working from the outside in to prevent spreading.[6]

  • Absorption of Spilled Material:

    • Cover the entire spill with absorbent material.

    • Allow the absorbent to fully soak up the liquid.

    • Using a plastic scoop, carefully collect the saturated absorbent material and place it into a heavy-duty plastic bag.[2]

  • Surface Decontamination:

    • Prepare a solution of mild laboratory detergent and warm water.

    • Using paper towels soaked in the detergent solution, wipe the spill area from the outer edge towards the center.

    • Dispose of the used paper towels in the hazardous waste bag.

    • Wipe the area with paper towels soaked in clean water to remove any detergent residue. Dispose of these paper towels in the waste bag.

    • Finally, wipe the area with 70% ethanol or isopropanol as a final decontamination step and allow it to air dry.[7] Dispose of these paper towels in the waste bag.

  • Waste Disposal & Final Steps:

    • Seal the hazardous waste bag securely.

    • Label the bag clearly as "Hazardous Waste: this compound spill debris".

    • Arrange for disposal through your institution's EHS department.

    • Remove PPE carefully, avoiding contact with contaminated surfaces, and dispose of gloves in the hazardous waste bag.

    • Wash hands thoroughly with soap and water.

    • Restock the spill kit.

Visualizations

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup & Decontamination cluster_Post_Cleanup Post-Cleanup Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill with Absorbents Don_PPE->Contain Absorb Absorb Spilled Liquid Contain->Absorb Collect Collect Contaminated Absorbent Absorb->Collect Decontaminate Decontaminate Surface (Detergent -> Water -> 70% Alcohol) Collect->Decontaminate Dispose Package & Label Hazardous Waste Decontaminate->Dispose Remove_PPE Remove & Dispose of PPE Dispose->Remove_PPE Wash Wash Hands Remove_PPE->Wash Restock Restock Spill Kit Wash->Restock

Caption: Workflow for this compound Spill Response.

Spill_Decision_Tree Spill_Occurs Spill of this compound Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Minor_Spill < 1 Liter Assess_Size->Minor_Spill Minor Major_Spill > 1 Liter Assess_Size->Major_Spill Major Follow_Protocol Follow Laboratory Spill Decontamination Protocol Minor_Spill->Follow_Protocol Evacuate Evacuate Immediate Area Major_Spill->Evacuate Contact_EHS Contact EHS/Emergency Response Evacuate->Contact_EHS

Caption: Decision Tree for this compound Spill Response.

References

Interpreting unexpected results in Ethyl 3-methoxybenzoate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 3-methoxybenzoic acid with ethanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This is an equilibrium-driven reaction where the use of excess ethanol and/or removal of water helps to drive the reaction towards the product.[3]

Q2: What are the expected spectroscopic data for pure this compound?

A2: The expected analytical data for pure this compound are summarized in the table below. These values are essential for assessing the purity of the synthesized product.

Analytical Data Value
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance White solid[5]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.64 (d, J=7.6 Hz, 1H), 7.56 (s, 1H), 7.33 (t, J=7.9 Hz, 1H), 7.09 (m, 1H), 4.38 (q, J=7.1 Hz, 2H), 3.85 (s, 3H), 1.39 (t, J=7.1 Hz, 3H)[5]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 166.3, 159.6, 131.9, 129.4, 122.0, 119.3, 114.3, 61.1, 55.4, 14.3
Mass Spectrum (EI) m/z = 180 (M+), 135, 107[6]

Q3: What are some common side reactions to be aware of during the Fischer esterification of 3-methoxybenzoic acid?

A3: Common side reactions include the formation of diethyl ether from the ethanol reactant, especially at higher temperatures, and incomplete reaction leading to the presence of unreacted 3-methoxybenzoic acid in the final product.[7] Under harsh acidic conditions, there is also a small possibility of demethylation of the methoxy group to form ethyl 3-hydroxybenzoate.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[3] Insufficient reaction time or catalyst can lead to low conversion.

  • Loss During Workup: The product may be lost during the aqueous workup if the pH is not carefully controlled or if emulsions form during extraction.

  • Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid and alcohol if exposed to acidic or basic conditions for a prolonged period, especially at elevated temperatures.[4]

Solutions:

  • Drive the Equilibrium: Use a large excess of ethanol (it can also serve as the solvent) and/or remove the water byproduct using a Dean-Stark apparatus.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Refluxing for several hours is typically required.[2]

  • Careful Workup: During the aqueous wash, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution. Avoid vigorous shaking to prevent emulsion formation.

Problem 2: Unexpected Peaks in the ¹H NMR Spectrum

Possible Impurities and their ¹H NMR Signatures:

Impurity Potential ¹H NMR Signals (in CDCl₃)
3-methoxybenzoic acid (starting material) A broad singlet for the carboxylic acid proton (>10 ppm), and aromatic signals slightly different from the ester.
Ethanol (reactant) A quartet around 3.7 ppm and a triplet around 1.2 ppm, with a broad singlet for the hydroxyl proton.
Diethyl ether (side product) A quartet around 3.5 ppm and a triplet around 1.2 ppm.[7]
Ethyl 3-hydroxybenzoate (demethylation product) A broad singlet for the phenolic proton and shifts in the aromatic signals.

Troubleshooting Steps:

  • Identify the Impurity: Compare the unexpected peaks with the known spectra of the potential impurities listed above.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can remove many impurities.[8]

    • Column Chromatography: For difficult separations, column chromatography on silica gel is an effective purification method.

Problem 3: Product is an Oil or Fails to Crystallize

Possible Causes:

  • Presence of Impurities: Even small amounts of impurities can significantly lower the melting point of a compound and cause it to exist as an oil.

  • Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent can prevent crystallization.

Solutions:

  • Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: Add a small crystal of pure this compound to the solution.

    • Cooling: Slowly cool the solution in an ice bath or refrigerator.

  • Purification: If the product remains an oil, it is likely impure and requires purification by column chromatography.

Experimental Protocols

Fischer Esterification of 3-Methoxybenzoic Acid

Materials:

  • 3-methoxybenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, combine 3-methoxybenzoic acid, a 5-10 fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Fischer_Esterification RCOOH 3-Methoxybenzoic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ ROH Ethanol H_plus H⁺ (catalyst) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + Ethanol Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Water_elimination Elimination of Water Proton_transfer->Water_elimination Protonated_ester Protonated Ester Water_elimination->Protonated_ester - H₂O Water Water Water_elimination->Water Ester This compound Protonated_ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Troubleshooting_Workflow Start Unexpected Experimental Result Analyze_Data Analyze Spectroscopic Data (NMR, GC-MS, IR) Start->Analyze_Data Identify_Problem Identify Problem (Low Yield, Impurity, Physical State) Analyze_Data->Identify_Problem Low_Yield Low Yield Identify_Problem->Low_Yield Low Yield Impurity Impurity Detected Identify_Problem->Impurity Impurity Physical_State Product is an Oil Identify_Problem->Physical_State Oily Product Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Optimize_Reaction Improve_Workup Improve Workup/ Purification Low_Yield->Improve_Workup Purify Purify Product (Recrystallization, Chromatography) Impurity->Purify Physical_State->Purify Dry_Thoroughly Dry Product Thoroughly Physical_State->Dry_Thoroughly Induce_Crystallization Induce Crystallization Physical_State->Induce_Crystallization End Problem Resolved Optimize_Reaction->End Improve_Workup->End Purify->End Dry_Thoroughly->End Induce_Crystallization->End

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of Ethyl 3-methoxybenzoate and Ethyl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the isomeric purity and predictable reactivity of chemical intermediates are paramount. Ethyl 3-methoxybenzoate and Ethyl 4-methoxybenzoate, while structurally similar, exhibit distinct chemical behaviors due to the differential placement of the methoxy group on the benzene ring. This guide provides an objective comparison of their chemical reactivity, supported by established principles of organic chemistry and analogous experimental data, to aid researchers in selecting the appropriate isomer for their specific synthetic needs.

Introduction to the Isomers

This compound and Ethyl 4-methoxybenzoate are aromatic esters with the chemical formula C₁₀H₁₂O₃. Their core structure consists of a benzene ring attached to an ethyl ester group and a methoxy group. The point of differentiation lies in the substitution pattern of the methoxy group relative to the ester functionality.

  • This compound (meta-isomer): The methoxy group is at the meta-position (C3) relative to the ethyl carboxylate group.

  • Ethyl 4-methoxybenzoate (para-isomer): The methoxy group is at the para-position (C4) relative to the ethyl carboxylate group.

This seemingly minor structural variance leads to significant differences in the electron density distribution within the aromatic ring and the reactivity of the ester carbonyl group.

Comparative Chemical Reactivity

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The reactivity of the benzene ring towards electrophiles is highly dependent on the nature of the substituents it carries.

Theoretical Analysis:

The methoxy group (-OCH₃) is a strongly activating group in electrophilic aromatic substitution. This is due to its ability to donate electron density to the ring through a resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I).

  • Ethyl 4-methoxybenzoate (para-isomer): The methoxy group is in a position to donate electron density directly to the carbons ortho to it (C3 and C5) and para to it (the carbon bearing the ester group, C1) via resonance. This significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles. The substitution is strongly directed to the positions ortho to the methoxy group (C3 and C5).

  • This compound (meta-isomer): The methoxy group at the meta position cannot donate electron density to the positions ortho and para to the ester group via resonance. Its activating effect on the ring is less pronounced compared to the para-isomer. Electrophilic attack will be directed to the positions ortho and para to the methoxy group (C2, C4, and C6).

Ethyl 4-methoxybenzoate is predicted to be more reactive towards electrophilic aromatic substitution than this compound.

Supporting Experimental Data (Analogous Compounds):

While direct comparative data for the title compounds is unavailable, the relative rates of nitration of anisole (methoxybenzene) and toluene (methylbenzene) provide a strong analogy. The methoxy group in anisole is a more powerful activating group than the methyl group in toluene, leading to a faster reaction rate for anisole.[1]

CompoundRelative Rate of Nitration (vs. Benzene)
Anisole1 x 10⁴
Toluene25
Benzene1

This table illustrates the powerful activating effect of a methoxy group, which would be more pronounced in the para-isomer compared to the meta-isomer where the resonance effect is not as effectively directed.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon of the ester group. The reactivity of the carbonyl group is influenced by the electronic nature of the substituents on the aromatic ring.

Theoretical Analysis:

The reactivity of the ester towards nucleophilic attack is enhanced by electron-withdrawing groups and diminished by electron-donating groups.

  • Ethyl 4-methoxybenzoate (para-isomer): The methoxy group, being strongly electron-donating through resonance, increases the electron density at the carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles.

  • This compound (meta-isomer): The methoxy group at the meta position exerts a weaker electron-donating effect on the carbonyl group, primarily through its inductive effect. Consequently, the carbonyl carbon in the meta-isomer is more electrophilic and thus more reactive towards nucleophiles compared to the para-isomer.

This compound is predicted to be more reactive towards nucleophilic acyl substitution (e.g., hydrolysis, saponification) than Ethyl 4-methoxybenzoate.

Supporting Experimental Data (Hammett Equation):

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. For the alkaline hydrolysis of substituted ethyl benzoates, the reaction is accelerated by electron-withdrawing groups (positive ρ value).[2] The Hammett substituent constant (σ) for a para-methoxy group is more negative (more electron-donating) than for a meta-methoxy group.

SubstituentHammett Constant (σ)Predicted Relative Rate of Hydrolysis
4-methoxy-0.27Slower
3-methoxy+0.12Faster

This data from Hammett correlations for substituted benzoic acid derivatives strongly supports the prediction that the meta-isomer will undergo nucleophilic acyl substitution more readily than the para-isomer.[3]

Summary of Predicted Reactivity

Reaction TypeMore Reactive IsomerRationale
Electrophilic Aromatic Substitution Ethyl 4-methoxybenzoateStronger activating effect of the para-methoxy group due to resonance.
Nucleophilic Acyl Substitution This compoundThe meta-methoxy group has a weaker deactivating (electron-donating) effect on the ester carbonyl.

Experimental Protocols (Hypothetical)

The following are detailed methodologies for key experiments that could be performed to obtain direct comparative data for the two isomers.

Competitive Nitration for Electrophilic Aromatic Substitution

Objective: To determine the relative reactivity of this compound and Ethyl 4-methoxybenzoate towards nitration.

Materials:

  • This compound

  • Ethyl 4-methoxybenzoate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask cooled in an ice bath, prepare a nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid.

  • In a separate flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound and Ethyl 4-methoxybenzoate in 10 mL of DCM.

  • Slowly add the nitrating mixture dropwise to the solution of the esters while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Quench the reaction by carefully adding 10 mL of ice-cold water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of each isomer.

Comparative Alkaline Hydrolysis for Nucleophilic Acyl Substitution

Objective: To compare the rates of alkaline hydrolysis of this compound and Ethyl 4-methoxybenzoate.

Materials:

  • This compound

  • Ethyl 4-methoxybenzoate

  • 0.1 M Sodium Hydroxide solution in 50:50 Ethanol/Water

  • 0.1 M Hydrochloric Acid

  • Phenolphthalein indicator

  • Constant temperature water bath

Procedure:

  • Prepare two separate reaction flasks, each containing 50 mL of 0.1 M sodium hydroxide solution, and place them in a constant temperature water bath (e.g., 25°C).

  • To the first flask, add a known amount (e.g., 1 mmol) of this compound and start a timer.

  • To the second flask, add the same molar amount of Ethyl 4-methoxybenzoate and start a separate timer.

  • At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot from each reaction mixture and quench it in a flask containing 10 mL of 0.1 M hydrochloric acid.

  • Titrate the excess hydrochloric acid in each quenched sample with standardized 0.1 M sodium hydroxide solution using phenolphthalein as an indicator.

  • Continue taking aliquots for at least 6-8 time points or until the reaction is approximately 70% complete.

  • Plot the concentration of the remaining ester versus time for both isomers to determine the rate constants and compare their values.

Visualizing the Reactivity Differences

The following diagrams illustrate the underlying electronic effects and a hypothetical experimental workflow.

electronic_effects cluster_para Ethyl 4-methoxybenzoate cluster_meta This compound p_ring Aromatic Ring (Electron Rich) p_ester Ester Carbonyl (Less Electrophilic) p_methoxy -OCH3 (+R > -I) p_methoxy->p_ring Strong Activation (EAS) p_methoxy->p_ester Strong Deactivation (NAS) m_ring Aromatic Ring (Less Electron Rich) m_ester Ester Carbonyl (More Electrophilic) m_methoxy -OCH3 (-I > +R effect at carbonyl) m_methoxy->m_ring Weaker Activation (EAS) m_methoxy->m_ester Weaker Deactivation (NAS)

Caption: Electronic effects of the methoxy group on reactivity.

experimental_workflow start Start: Equimolar mixture of isomers reagents Add Limiting Amount of Electrophile (e.g., NO2+) start->reagents reaction Competitive Reaction reagents->reaction quench Quench Reaction & Workup reaction->quench analysis GC-MS Analysis quench->analysis result Determine Product Ratio analysis->result

Caption: Workflow for a competitive electrophilic substitution experiment.

This guide provides a framework for understanding and predicting the chemical reactivity of this compound and Ethyl 4-methoxybenzoate. For critical applications, it is recommended that researchers perform direct comparative experiments, such as those outlined in the hypothetical protocols, to validate these predictions under their specific reaction conditions.

References

A Comparative Spectroscopic Analysis of Ethyl 2-, 3-, and 4-Methoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and pharmaceutical development, the precise identification and differentiation of isomeric compounds are of paramount importance. This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of ethyl methoxybenzoate: ethyl 2-methoxybenzoate, ethyl 3-methoxybenzoate, and ethyl 4-methoxybenzoate. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to distinguish between these closely related compounds.

Spectroscopic Data Summary

The key to differentiating these isomers lies in the unique electronic environment of the methoxy and ethyl ester groups as dictated by their position on the benzene ring. These differences manifest as distinct chemical shifts in NMR spectroscopy, characteristic absorption bands in IR spectroscopy, and specific fragmentation patterns in mass spectrometry. The following tables summarize the key spectroscopic data for the three isomers.

¹H NMR Spectral Data (CDCl₃)
Proton AssignmentEthyl 2-methoxybenzoate (δ ppm)This compound (δ ppm)[1]Ethyl 4-methoxybenzoate (δ ppm)[1]
-OCH₂CH₃ (quartet)4.377.64 (d, J=7.6 Hz, 1H), 7.56 (s, 1H)4.34 (q, J=7.1 Hz)
-OCH₂CH₃ (triplet)1.391.38 (t, J=7.1 Hz)1.38 (t, J=7.1 Hz)
-OCH₃ (singlet)3.90Not explicitly stated in snippet3.84
Aromatic Protons6.96-7.80 (m)7.09-7.33 (m)6.91 (d, J=8.8 Hz), 8.00 (d, J=8.8 Hz)
¹³C NMR Spectral Data (CDCl₃)
Carbon AssignmentEthyl 2-methoxybenzoate (δ ppm)This compound (δ ppm)Ethyl 4-methoxybenzoate (δ ppm)[1]
C=O~166.7Not available in snippets166.29
Aromatic CarbonsNot available in snippetsNot available in snippets113.41, 122.77, 131.42, 163.11
-OCH₂CH₃~61.3Not available in snippets60.55
-OCH₃~56.0Not available in snippets55.30
-OCH₂CH₃~14.3Not available in snippets14.30
Infrared (IR) Spectroscopy Data
Functional GroupEthyl 2-methoxybenzoate (cm⁻¹)This compound (cm⁻¹)Ethyl 4-methoxybenzoate (cm⁻¹)
C=O Stretch (Ester)~1729Data not available in snippetsData not available in snippets
C-O Stretch~1228Data not available in snippetsData not available in snippets
Csp²-H Stretch~3065Data not available in snippetsData not available in snippets
Csp³-H Stretch2843, 2965Data not available in snippetsData not available in snippets
Mass Spectrometry (MS) Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl 2-methoxybenzoate180[2]165, 137, 45, 29, 15[3]
This compound180[4]135, 107[4]
Ethyl 4-methoxybenzoate180[1][5]135, 107 (from different source than 3-isomer)

Experimental Protocols

The following are general methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the ethyl methoxybenzoate isomer is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 400 MHz).

  • Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: A background spectrum is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron ionization (EI) is a common method for these types of molecules.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the ethyl methoxybenzoate isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Ethyl Methoxybenzoate Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Isomer2 Ethyl 2-methoxybenzoate NMR NMR Spectroscopy (¹H and ¹³C) Isomer2->NMR IR IR Spectroscopy Isomer2->IR MS Mass Spectrometry Isomer2->MS Isomer3 This compound Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 Ethyl 4-methoxybenzoate Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Molecular Ion & Fragmentation Patterns MS->MS_Data Comparison Identification and Differentiation of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison.

References

A Comparative Guide to the Synthetic Routes of Ethyl 3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for Ethyl 3-Methoxybenzoate, Complete with Experimental Data and Protocols.

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and other specialty chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness in research and development. This guide provides a comparative analysis of the most common and alternative methods for the preparation of this compound, supported by experimental data to inform your synthetic strategy.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways. The traditional and most widely employed method is the Fischer-Speier esterification. However, alternative routes involving the activation of the carboxylic acid or the use of coupling agents offer milder conditions and may be preferable for sensitive substrates. This guide focuses on a comparison of three primary methods: Fischer-Speier Esterification, synthesis via an Acyl Chloride Intermediate, and Steglich Esterification.

Synthetic Route Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Fischer-Speier Esterification 3-Methoxybenzoic acid, Ethanol, Sulfuric acidReflux, 1.5 - 3 hoursHigh (typically >90%)Inexpensive reagents, simple procedure, high yielding.Harsh acidic conditions, requires high temperatures, reversible reaction.
Via Acyl Chloride 3-Methoxybenzoic acid, Thionyl chloride, Ethanol, PyridineTwo steps: 1) Reflux with SOCl₂, 2) Room temperature with ethanol/pyridineHigh (typically >95%)High yield, irreversible reaction, avoids strong acid catalysis in the final step.Use of hazardous reagents (thionyl chloride), generation of HCl, two-step process.
Steglich Esterification 3-Methoxybenzoic acid, Ethanol, DCC, DMAPRoom temperature, 2 - 12 hoursVariable, generally good to highMild reaction conditions, suitable for acid-sensitive substrates.[1]Use of expensive coupling agents, formation of dicyclohexylurea byproduct which can be difficult to remove.

Experimental Protocols

Route 1: Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of 3-methoxybenzoic acid with ethanol.[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Route 2: Synthesis via 3-Methoxybenzoyl Chloride

This two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with ethanol.

Step 2a: Synthesis of 3-Methoxybenzoyl Chloride

  • In a round-bottom flask fitted with a reflux condenser and a gas trap, place 3-methoxybenzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (e.g., 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-methoxybenzoyl chloride.

Step 2b: Synthesis of this compound

  • Dissolve the crude 3-methoxybenzoyl chloride (1 equivalent) in a dry, inert solvent such as dichloromethane or diethyl ether.

  • Cool the solution in an ice bath and add absolute ethanol (1.1 equivalents) followed by the slow addition of a base like pyridine (1.1 equivalents) to neutralize the HCl formed.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with water, dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 3: Steglich Esterification

This method utilizes a carbodiimide coupling agent to facilitate the esterification under mild, neutral conditions.[1]

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzoic acid (1 equivalent), ethanol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in a dry aprotic solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of DCM.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthetic Route Comparison Workflow

The following diagram illustrates the decision-making process for selecting a synthetic route for this compound based on key experimental considerations.

Synthetic_Route_Comparison Workflow for Selecting a Synthetic Route to this compound Start Start: Synthesize this compound Cost_Reagents Are cost and reagent availability the primary concern? Start->Cost_Reagents Acid_Sensitive Is the substrate sensitive to strong acids and high temperatures? Cost_Reagents->Acid_Sensitive No Fischer Fischer-Speier Esterification Cost_Reagents->Fischer Yes Hazardous_Reagents Is the use of hazardous reagents (e.g., SOCl2) a major concern? Acid_Sensitive->Hazardous_Reagents No Steglich Steglich Esterification Acid_Sensitive->Steglich Yes Hazardous_Reagents->Fischer Yes Acyl_Chloride Via Acyl Chloride Hazardous_Reagents->Acyl_Chloride No

Caption: Decision workflow for selecting a synthetic route.

This guide provides a foundational comparison of key synthetic routes to this compound. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources. For large-scale synthesis where cost is a major factor, the Fischer-Speier esterification remains a highly attractive option. For smaller-scale syntheses or with sensitive substrates, the milder conditions of the Steglich esterification or the high efficiency of the acyl chloride route may be more suitable.

References

Purity Validation of Synthesized Ethyl 3-methoxybenzoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of synthesized Ethyl 3-methoxybenzoate. Supporting experimental protocols and data are presented to offer a thorough evaluation of each method's capabilities.

This compound is commonly synthesized via Fischer esterification of 3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. Potential impurities in the final product can include unreacted starting materials, byproducts, and degradation products. Accurate and precise analytical methods are therefore essential to quantify the purity of the synthesized ester and to identify and quantify any impurities.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a widely adopted method for purity analysis, other techniques such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) offer alternative or complementary information. The choice of analytical technique depends on various factors including the physicochemical properties of the analyte and impurities, the required sensitivity and selectivity, and the analytical throughput needed.[1][2]

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)qNMR (Quantitative Nuclear Magnetic Resonance)MS (Mass Spectrometry)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Quantitation based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[4][5]Identification and quantification based on the mass-to-charge ratio of ionized molecules and their fragments.[6][7]
Applicability Broadly applicable to non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.[3]Applicable to any soluble compound with NMR-active nuclei, providing structural and quantitative information.[8]Can be coupled with separation techniques (LC-MS, GC-MS) for highly sensitive and specific analysis of a wide range of compounds.[7]
Selectivity High selectivity achievable through optimization of stationary phase, mobile phase, and detector.Very high separation efficiency, especially with capillary columns.Excellent for structural elucidation and distinguishing between isomers.High to very high, especially with high-resolution mass analyzers.[6]
Sensitivity Good to excellent, depending on the detector (e.g., UV, MS).Excellent, particularly with detectors like Flame Ionization Detector (FID).Generally lower sensitivity compared to chromatographic methods.[9]Excellent sensitivity, capable of detecting trace-level impurities.[6]
Quantitative Analysis Well-established for accurate and precise quantification using external or internal standards.Highly quantitative, especially with an FID detector.A primary analytical method for absolute purity determination without the need for a specific reference standard for each impurity.[10]Highly quantitative, especially when using an isotope-labeled internal standard.
Sample Preparation Relatively simple, typically involving dissolution in a suitable solvent and filtration.May require derivatization for non-volatile compounds to increase their volatility.[3]Simple dissolution in a deuterated solvent with an internal standard.Sample preparation depends on the ionization technique and the preceding separation method.
Throughput Moderate to high, with typical run times of 5-30 minutes.Generally faster for simple mixtures compared to HPLC.Can be rapid for simple mixtures.High throughput is possible, especially with modern instrumentation.[6]
Cost Moderate instrument and operational costs.[11]Lower instrument and operational costs compared to HPLC-MS.High initial instrument cost, but lower cost per sample for routine analysis.[12]High instrument cost, especially for high-resolution systems.
Experimental Protocol: HPLC Purity Validation of this compound

This section details a hypothetical, yet representative, HPLC method for the purity determination of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard

    • Synthesized this compound sample

    • Potential impurity standards (3-methoxybenzoic acid, ethanol - for peak identification confirmation if necessary)

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Impurity Identification: If available, prepare individual solutions of potential impurities (e.g., 3-methoxybenzoic acid) to determine their retention times for peak identification.

4. Data Analysis The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Hypothetical Quantitative Data

The following table summarizes the hypothetical results from the HPLC analysis of a synthesized batch of this compound.

Peak No.Retention Time (min)AnalytePeak AreaArea %
13.53-Methoxybenzoic Acid (Impurity)15,0000.5
210.2This compound2,970,00099.0
312.8Unknown Impurity15,0000.5
Total 3,000,000 100.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity validation of a synthesized compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Drug Development and Quality Control Process

This diagram outlines the logical relationship between synthesis, purification, analysis, and formulation in the drug development pipeline, highlighting the critical role of purity validation.

Drug_Development synthesis Chemical Synthesis purification Purification synthesis->purification purity_validation Purity Validation (e.g., HPLC) purification->purity_validation structural_elucidation Structural Elucidation (e.g., NMR, MS) purification->structural_elucidation formulation Formulation Development purity_validation->formulation structural_elucidation->formulation clinical_trials Clinical Trials formulation->clinical_trials

Caption: Role of Purity Validation in Drug Development.

References

A Comparative Guide to the Biological Activity of Methoxybenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various methoxybenzoate esters, a class of compounds widely used as preservatives in cosmetics, pharmaceuticals, and food products. This document synthesizes experimental data on their antimicrobial, cytotoxic, and endocrine-disrupting properties, offering a valuable resource for researchers and professionals in drug development and related fields.

Comparative Biological Activity Data

The biological effects of methoxybenzoate esters are significantly influenced by their chemical structure, particularly the nature of the alkyl ester group and the position of the methoxy group on the benzene ring. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their activities.

Antimicrobial Activity

The antimicrobial efficacy of methoxybenzoate esters, particularly the p-hydroxybenzoic acid esters known as parabens, is well-documented. Their primary mechanism of action involves the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis. A general trend of increasing antimicrobial activity with longer alkyl chain length is observed.

Table 1: Minimum Inhibitory Concentrations (MIC) of Methoxybenzoate Esters Against Various Microorganisms

EsterStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Yeast)Aspergillus niger (Mold)
Methyl p-hydroxybenzoate 1000 - 8000 µg/mL500 - 4000 µg/mL500 - 2000 µg/mL500 - 1000 µg/mL
Ethyl p-hydroxybenzoate 500 - 4000 µg/mL1000 - 2000 µg/mL250 - 1000 µg/mL250 - 500 µg/mL
Propyl p-hydroxybenzoate 125 - 1000 µg/mL250 - 1000 µg/mL125 - 500 µg/mL125 - 250 µg/mL
Butyl p-hydroxybenzoate 63 - 500 µg/mL125 - 500 µg/mL63 - 250 µg/mL63 - 125 µg/mL
Benzyl p-hydroxybenzoate ----
m-hexyloxy derivative 98 µg/mL12 µg/mL>100 µg/mL-
Estrogenic Activity

Certain methoxybenzoate esters, particularly parabens, are known to possess weak estrogenic activity by binding to estrogen receptors (ERα and ERβ). This endocrine-disrupting potential is a subject of ongoing research. The estrogenic activity also tends to increase with the length and branching of the alkyl chain.

Table 2: Comparative Estrogenic Activity of Methoxybenzoate Esters

EsterAssay TypeOrganism/Cell LineRelative Potency (E2=1)PC₅₀ / EC₅₀ (µM)
Methyl p-hydroxybenzoate Yeast Two-HybridSaccharomyces cerevisiae~1 x 10⁻⁵>100
Ethyl p-hydroxybenzoate Yeast Two-HybridSaccharomyces cerevisiae~4 x 10⁻⁵7.57
Propyl p-hydroxybenzoate Yeast Two-HybridSaccharomyces cerevisiae~1 x 10⁻⁴1.18
Isopropyl p-hydroxybenzoate STTAhERα-1.58
Butyl p-hydroxybenzoate Yeast Two-HybridSaccharomyces cerevisiae~4 x 10⁻⁴0.302
Isobutyl p-hydroxybenzoate Yeast Two-HybridSaccharomyces cerevisiae~6 x 10⁻⁴0.180
Benzyl p-hydroxybenzoate Yeast Two-HybridSaccharomyces cerevisiae~2.5 x 10⁻³0.796

Note: PC₅₀/EC₅₀ values represent the concentration required to elicit 50% of the maximal response. STTA (Stably Transfected Transcriptional Activation) assay. Data is compiled from multiple sources and should be interpreted with consideration of the different assay systems.

Cytotoxic Activity

The cytotoxic effects of methoxybenzoate esters have been evaluated in various cell lines. Similar to other biological activities, cytotoxicity generally increases with the lipophilicity conferred by a longer alkyl chain.

Table 3: Comparative Cytotoxicity (IC₅₀) of Methoxybenzoate Esters on Cancer Cell Lines

EsterCell LineIncubation TimeIC₅₀ (µM)
Methyl p-hydroxybenzoate MCF-724h~1500
Ethyl p-hydroxybenzoate Neuro-2a24h698
Propyl p-hydroxybenzoate MCF-724h~500
Butyl p-hydroxybenzoate MCF-724h~200
Benzyl p-hydroxybenzoate MCF-724h~150
Methyl 2-hydroxy-3-methoxybenzoate ---

Note: IC₅₀ is the concentration of a substance that inhibits a biological process or response by 50%. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. Methyl-paraben has been shown to be far less toxic than butyl and benzyl-paraben.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (methoxybenzoate esters)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension equivalent to a 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of each ester in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (methoxybenzoate esters)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxybenzoate esters and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Visualization of Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

Estrogen_Signaling_Pathway Estrogen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds to ER ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (on DNA) ER_dimer->ERE Binds to ERE Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Cellular Proliferation, Differentiation, etc. Gene_Transcription->Biological_Response Leads to

Caption: Estrogen Receptor Signaling Pathway.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add methoxybenzoate esters Incubation1->Compound_Addition Incubation2 4. Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Formazan_Formation Viable cells convert MTT to formazan Incubation3->Formazan_Formation Solubilization 7. Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

SAR_Methoxybenzoate_Esters Structure-Activity Relationship of Methoxybenzoate Esters cluster_structure Structural Features cluster_activity Biological Activity Alkyl_Chain Alkyl Ester Chain Antimicrobial Antimicrobial Alkyl_Chain->Antimicrobial Longer chain = Higher activity Estrogenic Estrogenic Alkyl_Chain->Estrogenic Longer/branched chain = Higher activity Cytotoxicity Cytotoxicity Alkyl_Chain->Cytotoxicity Longer chain = Higher activity Methoxy_Position Methoxy Group Position Methoxy_Position->Antimicrobial meta > ortho Methoxy_Position->Estrogenic para-substitution common in active compounds Methoxy_Position->Cytotoxicity Positional effects require more comparative data

Caption: Structure-Activity Relationship.

References

A Comparative Guide to Ethyl 3-Methoxybenzoate and Methyl 3-Methoxybenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar reagents can significantly impact reaction outcomes, scalability, and overall efficiency. This guide provides a detailed comparison of ethyl 3-methoxybenzoate and mthis compound, two common intermediates, offering insights into their synthesis, properties, and potential applications.

Introduction to Ethyl and Mthis compound

This compound and mthis compound are aromatic esters derived from 3-methoxybenzoic acid. Their core structure, featuring a methoxy group at the meta position of a benzene ring attached to an ester, makes them valuable precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The primary difference lies in the alcohol portion of the ester—ethanol for the ethyl ester and methanol for the methyl ester. This seemingly minor variation can influence their physical properties, reactivity, and suitability for specific synthetic pathways.

Physicochemical Properties: A Tabular Comparison

A clear understanding of the physical and chemical properties of these esters is fundamental for their effective use in the laboratory. The following table summarizes key quantitative data for both compounds.

PropertyThis compoundMthis compound
CAS Number 10259-22-0[1]5368-81-0
Molecular Formula C₁₀H₁₂O₃[1]C₉H₁₀O₃
Molecular Weight 180.20 g/mol [1]166.17 g/mol
Boiling Point 251 °C248 °C
Density 1.099 g/cm³[1]1.146 g/mL at 25 °C
Refractive Index 1.5151.527

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the identification and characterization of synthesized compounds. Below is a comparison of the key nuclear magnetic resonance (NMR) data for this compound and mthis compound.

Spectroscopic Data This compoundMthis compound
¹H NMR (CDCl₃, δ ppm) ~7.64 (d), ~7.56 (s), ~7.33 (t), ~7.09 (m), ~4.34 (q), ~3.84 (s), ~1.38 (t)~7.62 (d), ~7.55 (s), ~7.32 (t), ~7.08 (m), ~3.89 (s), ~3.82 (s)[2]
¹³C NMR (CDCl₃, δ ppm) 166.29, 163.11, 131.42, 122.77, 113.41, 60.55, 55.30, 14.30[3]Data available, specific shifts vary slightly by source but are comparable to the ethyl ester's aromatic and methoxy signals, with the key difference being the methyl ester carbon signal.

Synthesis via Fischer Esterification: A Comparative Overview

The most common method for preparing both ethyl and mthis compound is the Fischer esterification of 3-methoxybenzoic acid with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst, typically sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, and the water produced is removed.

Experimental Data on Synthesis
EsterReactantsCatalystReported Yield
This compound3-methoxybenzoic acid, EthanolCopper(I) iodide74%[3]
Methyl Benzoate (related compound)Benzoic acid, MethanolSulfuric Acid~69%

It is important to note that reaction conditions such as temperature, reaction time, and catalyst can significantly influence the yield.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of ethyl and mthis compound via Fischer esterification, based on standard laboratory procedures.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxybenzoic acid and an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by vacuum distillation.

Synthesis of Mthis compound

The protocol is analogous to the synthesis of the ethyl ester, with the substitution of methanol for ethanol.

  • Reaction Setup: Combine 3-methoxybenzoic acid and an excess of methanol in a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the mixture and pour it into a separatory funnel with cold water. Extract with an appropriate organic solvent.

  • Purification: Wash the organic extracts with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Final Purification: Purify the resulting mthis compound by vacuum distillation.

Comparative Analysis and Selection Criteria

The choice between ethyl and mthis compound in a synthetic route depends on several factors:

  • Reactivity: In reactions such as hydrolysis, methyl esters are generally more stable than their ethyl counterparts. One study found that methyl benzoate has a higher metabolic stability in rat plasma compared to ethyl benzoate[4]. This can be an important consideration in drug development where metabolic stability is a key parameter.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. In reactions where the ester is a substrate, the smaller methyl group may lead to faster reaction rates due to reduced steric hindrance at the reaction center.

  • Physical Properties: The slight differences in boiling points may be leveraged for purification purposes. The choice of ester might also be influenced by the desired solubility characteristics of the intermediate or final product.

  • Safety and Environmental Considerations: Methanol is more toxic than ethanol. For large-scale synthesis, the use of ethanol might be preferred from a safety and handling perspective.

  • Cost and Availability: Both methanol and ethanol are readily available and relatively inexpensive commodity chemicals, so the cost difference is often negligible on a laboratory scale but may become a factor in industrial production.

Visualizing the Synthetic Pathway and Decision-Making

To aid in understanding the synthesis and selection process, the following diagrams are provided.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Reflux Reflux 3-Methoxybenzoic_Acid->Reflux Alcohol Methanol or Ethanol Alcohol->Reflux Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reflux Ester Methyl or Ethyl 3-Methoxybenzoate Reflux->Ester Water Water Reflux->Water

Caption: Generalized workflow for the Fischer esterification of 3-methoxybenzoic acid.

Ester_Selection Start Start: Need for a 3-Methoxybenzoyl Moiety Metabolic_Stability Is high metabolic stability of the ester crucial? Start->Metabolic_Stability Steric_Hindrance Is the ester a substrate in a sterically sensitive reaction? Metabolic_Stability->Steric_Hindrance No Select_Methyl Choose Methyl 3-Methoxybenzoate Metabolic_Stability->Select_Methyl Yes Large_Scale Is this for large-scale synthesis? Steric_Hindrance->Large_Scale No Steric_Hindrance->Select_Methyl Yes Large_Scale->Select_Methyl No Select_Ethyl Choose Ethyl 3-Methoxybenzoate Large_Scale->Select_Ethyl Yes

Caption: Decision flowchart for selecting between methyl and this compound.

Conclusion

Both this compound and mthis compound are effective intermediates in organic synthesis. The choice between them is nuanced and should be guided by the specific requirements of the synthetic route. For applications demanding higher metabolic stability or involving sterically sensitive transformations, mthis compound may be the preferred choice. Conversely, for large-scale industrial applications where safety and handling are primary concerns, this compound presents a more favorable profile. By carefully considering the experimental data and practical factors outlined in this guide, researchers can make an informed decision to optimize their synthetic strategies.

References

A Comparative Guide to Experimental and NIST Library Spectra of Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. Mass spectrometry is a cornerstone technique for this purpose, and the National Institute of Standards and Technology (NIST) provides a comprehensive spectral library that serves as a critical reference. This guide offers a detailed comparison between the NIST library electron ionization (EI) mass spectrum of Ethyl 3-methoxybenzoate and a representative experimental spectrum, supported by a standard experimental protocol.

Data Presentation: Spectral Comparison

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for this compound from both the NIST library and a typical experimental result obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/zNIST Library Relative Intensity (%)Experimental Relative Intensity (%)Putative Fragment Assignment
18045-55~50[M]+ (Molecular Ion)
15115-25~20[M-C2H5]+
135100100[M-OC2H5]+ (Base Peak)
10730-40~35[M-OC2H5-CO]+
7720-30~25[C6H5]+

Note: The experimental data presented is a representative spectrum compiled based on typical fragmentation patterns of benzoate esters and available NIST data for this compound.[1] Individual experimental results may vary based on instrumentation and operating conditions.

Key Spectral Features and Fragmentation

The mass spectrum of this compound is characterized by several key fragments. The molecular ion [M]+ is observed at m/z 180, confirming the molecular weight of the compound.[1] The base peak, the most intense signal in the spectrum, is consistently observed at m/z 135. This prominent fragment results from the loss of an ethoxy radical (•OC2H5) from the molecular ion, a common fragmentation pathway for ethyl esters of aromatic acids. This process forms a stable methoxybenzoyl cation.

Further fragmentation of the m/z 135 ion through the loss of carbon monoxide (CO) results in the ion at m/z 107. The presence of a significant peak at m/z 77 corresponds to the phenyl cation, indicating the cleavage of the methoxy and ester groups from the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Mode: 20:1 split ratio

  • GC Column:

    • Type: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-400

    • Solvent Delay: 3 minutes

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Compare the acquired experimental spectrum with the NIST library spectrum for this compound to confirm its identity.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in spectral comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis stock_solution Prepare 1 mg/mL Stock Solution dilution Dilute to 10 µg/mL stock_solution->dilution vial Transfer to Autosampler Vial dilution->vial injection Inject 1 µL into GC vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection tic Generate Total Ion Chromatogram detection->tic mass_spectrum Extract Mass Spectrum tic->mass_spectrum library_comparison Compare with NIST Library mass_spectrum->library_comparison identification Confirm Compound Identity library_comparison->identification

Caption: Experimental workflow for GC-MS analysis of this compound.

spectral_comparison cluster_data_sources Data Sources cluster_comparison Comparison Points cluster_outcome Outcome nist_db NIST Library Spectrum molecular_ion Molecular Ion (m/z 180) nist_db->molecular_ion base_peak Base Peak (m/z 135) nist_db->base_peak fragment_ions Key Fragment Ions (m/z 151, 107, 77) nist_db->fragment_ions relative_intensities Relative Intensities nist_db->relative_intensities experimental_data Experimental Spectrum experimental_data->molecular_ion experimental_data->base_peak experimental_data->fragment_ions experimental_data->relative_intensities confirmation Structural Confirmation molecular_ion->confirmation base_peak->confirmation fragment_ions->confirmation relative_intensities->confirmation

Caption: Logical relationship for spectral comparison and compound confirmation.

References

A Comparative Guide to the Efficacy of Ethyl 3-methoxybenzoate and 3-methoxybenzoic Acid as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical synthesis, the choice of starting material is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of two closely related precursors: ethyl 3-methoxybenzoate and 3-methoxybenzoic acid. By examining their reactivity in a common synthetic transformation—the formation of 3-methoxybenzohydrazide, a valuable intermediate for various bioactive molecules—we aim to provide researchers with the data necessary to make informed decisions for their synthetic strategies.

At a Glance: Key Performance Indicators

The following table summarizes the quantitative data for the synthesis of 3-methoxybenzohydrazide starting from either this compound or 3-methoxybenzoic acid. The data for 3-methoxybenzoic acid assumes a two-step process involving an initial esterification to the corresponding methyl ester, followed by hydrazinolysis.

ParameterThis compound3-methoxybenzoic Acid
Reaction Pathway Direct hydrazinolysisTwo steps: Esterification followed by hydrazinolysis
Overall Yield 85%~83% (calculated)
Number of Steps 12
Reaction Time Not explicitly stated, but typically involves reflux.Esterification: 2 hours; Hydrazinolysis: Not specified.
Reagents Hydrazine hydrate1. Thionyl chloride, Methanol; 2. Hydrazine hydrate
Byproducts Ethanol1. SO2, HCl; 2. Water

Note: The yield for the 3-methoxybenzoic acid pathway is an estimated overall yield, calculated from a representative esterification yield of a similar substrate (98%) and the subsequent hydrazinolysis yield (85%).

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established literature procedures and offer a clear path for reproducing the synthesis of 3-methoxybenzohydrazide from both precursors.

Protocol 1: Synthesis of 3-methoxybenzohydrazide from this compound

This procedure outlines the direct, one-step conversion of the ester to the hydrazide.

Materials:

  • Mthis compound (or this compound)

  • Hydrazine hydrate

  • Methanol (if starting from the methyl ester)

Procedure:

  • In a round-bottom flask, dissolve mthis compound in methanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture. The reaction time should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization to yield 3-methoxybenzohydrazide. A reported yield for this reaction starting from the methyl ester is 85%[1].

Protocol 2: Synthesis of 3-methoxybenzohydrazide from 3-methoxybenzoic Acid

This is a two-step process involving the initial conversion of the carboxylic acid to its corresponding ester, followed by reaction with hydrazine.

Step 2a: Esterification of 3-methoxybenzoic Acid

This step converts the carboxylic acid to its methyl ester, a more reactive substrate for hydrazinolysis. The following is a general procedure based on the esterification of a similar compound, 3-methoxy-4-hydroxybenzoic acid, which achieved a 98% yield[2].

Materials:

  • 3-methoxybenzoic acid

  • Methanol

  • Thionyl chloride

Procedure:

  • Dissolve 3-methoxybenzoic acid in methanol at room temperature.

  • Slowly add thionyl chloride dropwise to the solution.

  • Stir the mixture at room temperature for approximately 2 hours.

  • Monitor the reaction for completion using TLC.

  • Once complete, concentrate the solvent in vacuo.

  • The resulting oil can be dissolved in ice-water, and the pH adjusted to 7-8 with a saturated aqueous sodium bicarbonate solution to precipitate the ester.

  • The solid ester is then collected by filtration and dried.

Step 2b: Hydrazinolysis of the Intermediate Ester

The mthis compound obtained from Step 2a is then converted to 3-methoxybenzohydrazide using the same procedure as outlined in Protocol 1 .

Reaction Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the synthetic routes from both precursors to the target molecule, 3-methoxybenzohydrazide.

G cluster_0 Pathway 1: From this compound cluster_1 Pathway 2: From 3-methoxybenzoic Acid A This compound B 3-methoxybenzohydrazide A->B Hydrazine hydrate (1 step, 85% yield) C 3-methoxybenzoic Acid D Mthis compound C->D SOCl2, MeOH (Step 1, ~98% yield) E 3-methoxybenzohydrazide D->E Hydrazine hydrate (Step 2, 85% yield)

Caption: Comparative synthetic pathways to 3-methoxybenzohydrazide.

Discussion and Conclusion

The data and experimental protocols presented in this guide offer a clear comparison of the efficacy of this compound and 3-methoxybenzoic acid as precursors for the synthesis of 3-methoxybenzohydrazide.

This compound offers a more direct and efficient route. The one-step hydrazinolysis proceeds with a high yield of 85%, minimizing reaction time, solvent usage, and the number of purification steps[1]. This makes it an attractive option for researchers prioritizing process simplicity and atom economy. Esters are generally stable and can be tailored for specific applications, offering versatility in synthesis[3].

3-methoxybenzoic acid , on the other hand, requires a two-step conversion to the target hydrazide. While the initial esterification step can be high-yielding (approximately 98% based on a similar substrate), it introduces an additional reaction and purification cycle[2]. The overall yield is comparable to the direct ester route, but the process is more labor-intensive. Carboxylic acids are versatile intermediates in chemical synthesis and can be converted to a variety of derivatives[4]. However, for the specific synthesis of a hydrazide, direct conversion is not as straightforward as from an ester.

Recommendation:

For the synthesis of 3-methoxybenzohydrazide, This compound is the more efficacious precursor . Its use allows for a more streamlined, one-step process with a high yield, reducing both time and resources. While 3-methoxybenzoic acid is a viable starting material, the necessity of an additional esterification step makes it a less efficient choice for this particular transformation. Researchers and drug development professionals should consider the trade-offs between precursor cost, reaction efficiency, and process complexity when selecting their starting material. For syntheses where the hydrazide functional group is the desired endpoint, beginning with the corresponding ester is demonstrably advantageous.

References

Benchmarking the Performance of Methoxybenzoate Derivatives in Cellular and Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various methoxybenzoate derivatives in a range of biological assays. Due to the limited availability of directly comparable data for a wide array of Ethyl 3-methoxybenzoate derivatives, this document broadens its scope to include other relevant methoxybenzoate compounds to offer a valuable performance benchmark. The information herein is intended to aid researchers in evaluating the potential of these compounds in drug discovery and development.

Data Presentation

The following tables summarize the available quantitative data for different methoxybenzoate derivatives across antimicrobial, anticancer, and enzyme inhibition assays.

Table 1: Antimicrobial Activity of Benzoate Derivatives

CompoundAssay TypeOrganism(s)MIC (µg/mL)Reference
Ethyl 3,5-dimethoxy-2-propionylbenzoateBroth microdilutionStaphylococcus aureus (MRSA)7.8[1]
Ethyl 3,5-dimethoxy-2-propionylbenzoateBroth microdilutionVibrio vulnificus15.6[1]
Ethyl 3,4-dihydroxybenzoateBroth microdilutionEscherichia coli (Kam3-AcrB)500[2]

Table 2: Anticancer Activity of Methoxybenzoate and Related Derivatives

CompoundCell Line(s)Assay TypeIC₅₀ (µM)Reference
4-substituted methoxybenzoyl-aryl-thiazole (SMART compound 8f)Various cancer cell linesNot specified0.021 - 0.071[3]
3-Methoxy CarbazoleMCF-7 (Breast cancer)MTT Assay~40 (at 48h)[4]

Table 3: Enzyme Inhibition Activity of Methoxybenzoate Derivatives

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)Reference
Ethyl 3,4,5-trimethoxybenzoateMushroom TyrosinaseSpectrophotometric>100[5]
Methyl 3,4,5-trimethoxycinnamateMushroom TyrosinaseSpectrophotometric~50[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a logarithmic phase in an appropriate broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition Assay (Tyrosinase Inhibition)

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is involved in melanin synthesis.

  • Reaction Mixture Preparation: A reaction mixture containing a buffer (e.g., phosphate buffer), the tyrosinase enzyme, and the test compound at various concentrations is prepared in a 96-well plate.

  • Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., L-DOPA).

  • Kinetic Measurement: The formation of the product (dopachrome) is monitored over time by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.

  • IC₅₀ Calculation: The rate of the reaction is calculated for each inhibitor concentration, and the IC₅₀ value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of the discussed compounds.

G cluster_workflow Tubulin Polymerization Inhibition Assay Workflow prep Prepare Tubulin and Test Compounds mix Mix Tubulin with Test Compound or Control prep->mix incubate Incubate at 37°C to Initiate Polymerization mix->incubate measure Measure Absorbance/Fluorescence over Time incubate->measure analyze Analyze Data to Determine IC50 measure->analyze

Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival)

Caption: Overview of the canonical NF-κB signaling pathway, crucial in inflammation and cell survival.

References

A Comparative Guide to the Quantitative Analysis of Ethyl 3-methoxybenzoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl 3-methoxybenzoate in complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

The choice between HPLC and GC for the quantitative analysis of this compound depends on several factors, including the complexity of the sample matrix, required sensitivity, and available instrumentation. Both techniques offer high precision and accuracy when properly validated.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of a wide range of organic molecules, including esters like this compound. It is particularly advantageous for less volatile or thermally sensitive compounds.

Gas Chromatography (GC) is a powerful method for the separation and quantification of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and a wide linear range for esters.

The following tables summarize the key performance parameters for hypothetical, yet representative, HPLC and GC methods for the quantification of this compound, based on published data for similar aromatic esters.

Table 1: HPLC Method Performance

ParameterPerformance
Linearity (R²)> 0.999
Accuracy (% Recovery)98.8% - 101.1%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.09 µg/mL

Table 2: GC-FID Method Performance

ParameterPerformance
Linearity (R²)≥ 0.995
Accuracy (% Recovery)98.59% - 99.8%[1]
Precision (RSD%)< 1.0%
Limit of Detection (LOD)0.07 µg/mL
Limit of Quantification (LOQ)0.21 µg/mL

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

  • This compound reference standard

  • Reaction mixture sample

Methodology:

  • Mobile Phase Preparation: Prepare and degas the mobile phases before use.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to prepare a stock solution.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

    • Dilute the reaction mixture with a suitable solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm[2]

    • Injection Volume: 10 µL[2]

    • Gradient Elution:

      • 0-10 min: 30-80% Acetonitrile[2]

      • 10-12 min: Hold at 80% Acetonitrile[2]

      • 12-15 min: Return to 30% Acetonitrile and re-equilibrate[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol outlines a GC-FID method for the quantitative analysis of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)[2]

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[2]

Reagents:

  • Carrier Gas: High-purity helium or hydrogen[2]

  • This compound reference standard

  • Reaction mixture sample

  • Internal Standard (e.g., n-dodecane)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a volatile solvent (e.g., ethyl acetate) containing a known concentration of the internal standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the reaction mixture with the solvent containing the internal standard and filter if necessary.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C[2]

    • Detector Temperature: 280°C[2]

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

    • Injection: 1 µL in split mode (e.g., 50:1 split ratio)[2]

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Calculate the concentration of this compound in the sample based on its peak area ratio to the internal standard and the calibration curve.

Visualizations

To further clarify the experimental process and decision-making, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject into GC or HPLC Standard_Prep->Injection Sample_Prep Prepare Reaction Mixture Sample Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Analyte Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Method_Selection_Decision_Tree start Start: Need to quantify This compound volatile Is the sample matrix volatile and thermally stable? start->volatile gc_method Use GC-FID volatile->gc_method Yes complex_matrix Is the sample matrix complex or non-volatile? volatile->complex_matrix No high_sensitivity Is high sensitivity (sub-µg/mL) required? high_sensitivity->gc_method Consider GC for better sensitivity hplc_method Use HPLC-UV high_sensitivity->hplc_method Yes complex_matrix->high_sensitivity No complex_matrix->hplc_method Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Methoxybenzoate Isomers: Unraveling the Influence of Structure on Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physical properties of ortho-, meta-, and para-methoxybenzoate isomers. By examining their melting points, boiling points, and water solubilities in conjunction with their molecular structures, we aim to provide a clear correlation between isomeric form and physical behavior. This information is crucial for professionals in drug development and chemical research, where such properties can significantly impact formulation, bioavailability, and reaction kinetics.

Comparative Analysis of Physical Properties

The position of the methoxy group on the benzene ring of methyl methoxybenzoate significantly influences its physical properties. The following table summarizes the key quantitative data for the ortho-, meta-, and para-isomers.

IsomerStructureMelting Point (°C)Boiling Point (°C)Water Solubility
Methyl 2-methoxybenzoate (ortho) 48 - 49[1]254 - 255[1]Very slightly soluble/Insoluble[1]
Methyl 3-methoxybenzoate (meta) Liquid at room temperature[2]248[2][3]1501 mg/L at 25°C[3]
Methyl 4-methoxybenzoate (para) 48 - 51244 - 245[1]0.643 mg/mL (643 mg/L) at 20°C

Correlation Between Structure and Physical Properties

The observed differences in the physical properties of the methoxybenzoate isomers can be directly attributed to their distinct molecular structures. The positioning of the methoxy and methyl ester groups affects intermolecular forces, crystal lattice packing, and polarity.

G Correlation of Methoxybenzoate Isomer Structure with Physical Properties cluster_isomers Isomeric Structures cluster_properties Physical Properties ortho Ortho-isomer (Methyl 2-methoxybenzoate) mp Melting Point ortho:f0->mp Higher due to potential intramolecular H-bonding and efficient packing bp Boiling Point ortho:f0->bp Highest due to steric hindrance affecting intermolecular forces sol Water Solubility ortho:f0->sol Lowest due to intramolecular H-bonding masking polar groups meta Meta-isomer (Mthis compound) meta:f0->mp Lowest (Liquid at RT) due to inefficient packing meta:f0->bp Intermediate meta:f0->sol Highest due to exposed polar groups and less efficient packing para Para-isomer (Methyl 4-methoxybenzoate) para:f0->mp Highest due to high symmetry and efficient crystal packing para:f0->bp Lowest due to less steric hindrance than ortho para:f0->sol Low due to efficient packing and symmetry

Structure-Property Relationships

Experimental Protocols

The following are detailed methodologies for the determination of the physical properties cited in this guide.

Melting Point Determination

The melting point of the solid isomers (ortho and para) is determined using the capillary tube method with a calibrated melting point apparatus.

Procedure:

  • A small, dry sample of the isomer is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination

The boiling point of the isomers is determined using a micro-boiling point or distillation method.

Procedure (Micro-boiling Point):

  • A small volume (a few milliliters) of the liquid isomer is placed in a fusion tube.

  • A sealed capillary tube is inverted and placed inside the fusion tube.

  • The fusion tube is heated in a suitable apparatus (e.g., an aluminum block or Thiele tube).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Water Solubility Determination

The aqueous solubility of the isomers can be determined by the shake-flask method followed by a suitable analytical technique.

Procedure:

  • An excess amount of the methoxybenzoate isomer is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved isomer in the clear filtrate is determined using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The solubility is then calculated and expressed in units of mg/L or g/100mL.

References

Comparative study of catalysts for the synthesis of aromatic esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aromatic esters is a cornerstone of organic chemistry, with applications ranging from the production of fragrances and flavorings to the creation of vital pharmaceutical intermediates and materials. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of this transformation. This guide provides an objective comparison of common catalytic systems for aromatic ester synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for aromatic ester synthesis hinges on a trade-off between reaction efficiency, cost, and environmental considerations. The following table summarizes the performance of representative homogeneous, heterogeneous, and biocatalytic systems.

Catalyst SystemCatalyst ExampleTypical Reaction ConditionsYield (%)Catalyst Loading (mol%)ReusabilityKey AdvantagesKey Disadvantages
Homogeneous Sulfuric Acid (H₂SO₄)Refluxing alcohol, 65-140°C, 1-8 hours[1][2][3]75-95[2][3]1-3[1]NoHigh efficiency, low costCorrosive, difficult to separate, generates acidic waste[4][5]
Boron Trifluoride (BF₃)Reflux, 1 hour[2]High (qualitative)[2]Stoichiometric to catalyticNoEffective for certain substratesMoisture sensitive, toxic
Zirconocene Triflate65°C, 18-24 hours[6]~10[6]2[6]PossibleMild conditionsLow yield in unoptimized systems, expensive
Heterogeneous Zr/Ti Solid AcidMethanol reflux[5]Up to 84[5]Not specifiedYes[5]Recyclable, reduced waste[5]Can be less active than homogeneous counterparts
Expandable Graphite85°C (microwave), 1.5 hours[7]~80[7]8 wt%[7]Yes (up to 3 cycles)[7]Fast reaction with microwave, reusableCatalyst deactivation after several cycles[7]
Modified ClayReflux[8]>99.5 (conversion)[8]Not specifiedYesHigh conversion, avoids neutralization waste[8]Catalyst preparation required
Biocatalytic Immobilized Lipase B from Candida antarctica (Novozym 435)30-50°C, solvent-free, vacuum[9][10]Up to 99[9][10]Varies (U/mL)[10]YesMild conditions, high selectivity, "green" process[11][12]Slower reaction times, enzyme cost and stability

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

Homogeneous Catalysis: Synthesis of Methyl Benzoate using Sulfuric Acid

This protocol is a classic example of Fischer esterification.[3][13]

Materials:

  • Benzoic acid (8.00 g, 0.0656 mol)

  • Methanol (25 mL, 0.617 mol)

  • Concentrated sulfuric acid (3.0 mL)

  • Diethyl ether or Dichloromethane

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Combine benzoic acid and methanol in a 100 mL round-bottomed flask.

  • Carefully add concentrated sulfuric acid to the stirred mixture.

  • Add boiling chips and equip the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux for 30-60 minutes.[3]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing 75 mL of water.

  • Rinse the reaction flask with 35-40 mL of ether or dichloromethane and add it to the separatory funnel.

  • Shake the funnel, venting frequently, and separate the aqueous layer.

  • Wash the organic layer with 15-25 mL of water.

  • Carefully wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently to release CO₂ pressure.[3]

  • Wash the organic layer with 15-20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Decant or filter the solution and remove the solvent using a rotary evaporator.

  • The crude methyl benzoate can be purified by distillation.

Heterogeneous Catalysis: Synthesis of Ethyl Benzoate using Expandable Graphite

This protocol utilizes microwave heating to accelerate the reaction.[7]

Materials:

  • Benzoic acid

  • Ethanol

  • Expandable graphite (pre-treated with sulfuric acid)

  • Cyclohexane (as a water-entraining agent)

Optimized Conditions: [7]

  • Molar ratio of benzoic acid to ethanol: 1.0:5.0

  • Catalyst loading: 8% by weight of the total mass of benzoic acid and ethanol

  • Cyclohexane volume: 15 mL

  • Microwave power: 135 W

  • Reaction temperature: 85°C

  • Reaction time: 1.5 hours

Procedure:

  • Combine benzoic acid, ethanol, expandable graphite, and cyclohexane in a microwave-safe reaction vessel equipped with a stirrer.

  • Place the vessel in a microwave reactor.

  • Heat the mixture to 85°C under a microwave power of 135 W for 1.5 hours.

  • After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • The product, ethyl benzoate, can be isolated from the liquid phase after removal of excess ethanol and cyclohexane, likely through distillation.

Biocatalysis: Synthesis of Aromatic Esters using Immobilized Lipase

This protocol highlights a green chemistry approach to ester synthesis.[9][10]

Materials:

  • Aromatic carboxylic acid (e.g., vanillic acid)

  • An alcohol or vinyl ester (e.g., arbutin or an alcohol to be acylated)

  • Immobilized lipase (e.g., Novozym 435)

  • Co-solvent system (if necessary)

General Procedure:

  • Combine the carboxylic acid, alcohol/vinyl ester, and immobilized lipase in a reaction vessel. The reaction can often be run solvent-free.[9]

  • Conduct the reaction at a controlled temperature (e.g., 50°C).[10]

  • Apply a vacuum to remove the water or alcohol byproduct, which drives the reaction equilibrium towards the product.[9]

  • The reaction progress can be monitored by techniques like HPLC.

  • After the reaction, the immobilized enzyme can be easily recovered by filtration for reuse.

  • The product can be purified from the remaining reactants.

Visualizing the Processes

Diagrams illustrating the experimental workflows and catalytic cycles provide a clearer understanding of the relationships between the steps and components of each method.

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Benzoic Acid and Methanol catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux quench Quench with Water reflux->quench extract Extract with Ether quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Neutralize with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate distill Distill Product evaporate->distill product product distill->product Pure Methyl Benzoate

Caption: Workflow for homogeneous synthesis of methyl benzoate via Fischer esterification.

Catalytic Cycle for Heterogeneous Solid Acid Catalysis

Heterogeneous_Catalysis_Cycle cluster_cycle Catalytic Cycle on Solid Acid Surface catalyst Solid Acid Catalyst (e.g., Zr-OH) step1 Protonation of Carboxylic Acid catalyst->step1 RCOOH step2 Nucleophilic Attack by Alcohol step1->step2 R'OH step3 Water Elimination step2->step3 step4 Ester Desorption & Catalyst Regeneration step3->step4 H₂O step4->catalyst RCOOR'

Caption: Generalized catalytic cycle for esterification on a solid acid surface.

Simplified Biocatalytic Workflow with Enzyme Recycling

Biocatalysis_Workflow start Combine Substrates (Acid + Alcohol) + Immobilized Lipase reaction Incubate under Optimal Conditions (Temp, Vacuum) start->reaction filtration Filter Reaction Mixture reaction->filtration product_stream Product Stream (Ester + Unreacted Substrates) filtration->product_stream enzyme_recycle Recovered Immobilized Lipase filtration->enzyme_recycle purification Purify Aromatic Ester product_stream->purification enzyme_recycle->start Recycle

Caption: Workflow for biocatalytic ester synthesis demonstrating enzyme reusability.

References

A Comprehensive Guide to Verifying the Identity of Ethyl 3-methoxybenzoate Using Certificate of Analysis Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a systematic approach to verifying the identity of Ethyl 3-methoxybenzoate by comparing data from a Certificate of Analysis (COA) with established experimental techniques.

Understanding the Certificate of Analysis (COA)

A Certificate of Analysis is a document that confirms a product meets its predetermined specifications. For this compound, a typical COA would include parameters such as identity, purity, and physical properties. While a specific, complete COA was not available, the following table summarizes the expected specifications based on data from various chemical suppliers and databases.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecification
Chemical Name This compound
Synonyms Ethyl m-anisate, Benzoic acid, 3-methoxy-, ethyl ester
CAS Number 10259-22-0
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2][4]
Appearance Colorless oil or solid
Purity (by GC) ≥98%
Identity by ¹H NMR Conforms to structure
Identity by IR Conforms to structure
Mass (by MS) Conforms to molecular weight

Analytical Techniques for Identity Verification

The primary methods for confirming the structure and identity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Table 2: Comparison of Expected and Reported ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.63m1HAromatic CH
~7.55m1HAromatic CH
~7.32t1HAromatic CH
~7.09m1HAromatic CH
4.38q2H-OCH₂CH₃
3.85s3H-OCH₃
1.39t3H-OCH₂CH₃

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

Table 3: Comparison of Expected and Reported ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
166.4C=O (Ester)
159.6Aromatic C-O
131.8Aromatic C
129.4Aromatic CH
122.1Aromatic CH
119.3Aromatic CH
114.2Aromatic CH
61.1-OCH₂CH₃
55.3-OCH₃
14.3-OCH₂CH₃

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should show characteristic absorption bands for the ester and ether functional groups, as well as the aromatic ring.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed on the ATR crystal of the spectrometer.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ester, ether)

Mass spectrometry provides information about the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 180.[5]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Table 5: Expected Mass Spectrometry Data for this compound

Ionm/z
[M]⁺180
[M-C₂H₅O]⁺135
[M-COOC₂H₅]⁺107

Workflow for Identity Verification

The following diagram illustrates the logical workflow for verifying the identity of a sample of this compound using the data from a COA and confirmatory analytical tests.

Verification_Workflow cluster_COA Certificate of Analysis Review cluster_Experimental Experimental Verification cluster_Comparison Data Comparison and Conclusion COA_Data Review COA Specifications: - Molecular Formula: C10H12O3 - Molecular Weight: 180.20 - Purity (GC) - Identity (NMR, IR) NMR_Test ¹H and ¹³C NMR Spectroscopy COA_Data->NMR_Test Initiate Tests IR_Test IR Spectroscopy COA_Data->IR_Test Initiate Tests MS_Test Mass Spectrometry COA_Data->MS_Test Initiate Tests Compare_NMR Compare Experimental NMR with Expected Spectra NMR_Test->Compare_NMR Compare_IR Compare Experimental IR with Expected Functional Groups IR_Test->Compare_IR Compare_MS Compare Experimental MS with Expected Molecular Weight MS_Test->Compare_MS Conclusion Identity Verified / Fails Verification Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for verifying the identity of this compound.

Comparison with Alternatives

When verifying the identity of this compound, it is crucial to distinguish it from its isomers, such as Ethyl 2-methoxybenzoate and Ethyl 4-methoxybenzoate. The primary distinguishing features will be in the aromatic region of the ¹H and ¹³C NMR spectra due to the different substitution patterns on the benzene ring.

Table 6: ¹H NMR Comparison of Ethyl Methoxybenzoate Isomers

IsomerAromatic Proton Chemical Shifts (δ, ppm)
Ethyl 2-methoxybenzoateDistinct signals for four unique aromatic protons.
This compound Complex multiplet pattern for four unique aromatic protons.
Ethyl 4-methoxybenzoateTwo doublets due to the symmetry of the para-substituted ring.[6]

By carefully comparing the experimental data with the expected values and considering potential isomeric impurities, researchers can confidently verify the identity and purity of their this compound sample, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Guide to the Cytotoxicity of Ethyl 3-methoxybenzoate and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of simple benzoate esters, offering insights into the structure-activity relationships that govern their effects on human cell lines. While direct comparative data for Ethyl 3-methoxybenzoate is limited in the available scientific literature, this document summarizes existing experimental data for its core benzoate structure and close analogues. This information can serve as a foundational resource for researchers investigating the therapeutic potential and toxicological profiles of this class of compounds.

Cytotoxicity Data Summary

A study by Bunch et al. provides a direct comparison of the cytotoxicity of methyl benzoate, ethyl benzoate, and vinyl benzoate across three distinct human cell lines: HEK293 (kidney), CACO2 (colon), and SH-SY5Y (neuronal). The 50% lethal concentration (LC50), a measure of the concentration of a substance required to kill half of a cell population, was determined for each compound. The results indicate that cytotoxicity varies with the nature of the ester group, with vinyl benzoate being the most potent, followed by ethyl benzoate, and then methyl benzoate showing the least toxicity.[1]

CompoundCell LineLC50 (% v/v)LC50 (mM)
Methyl Benzoate HEK2930.1813.2
CACO20.2820.6
SH-SY5Y0.1511.0
Ethyl Benzoate HEK2930.1046.9
SH-SY5Y0.117.3
Vinyl Benzoate HEK2930.085.4
SH-SY5Y0.096.1

Data sourced from Bunch et al. (2020).[1]

Discussion on Structure-Activity Relationship

The available data on methyl, ethyl, and vinyl benzoate suggests that the cytotoxicity of these simple esters increases with the introduction of a vinyl group and is greater for the ethyl ester compared to the methyl ester.[1]

The influence of a methoxy substituent on the benzene ring, as in this compound, is not quantitatively defined in the reviewed literature. However, based on general principles of structure-activity relationships, the position and electronic nature of such a substituent can significantly modulate a compound's biological activity. The methoxy group can affect properties such as lipophilicity, electronic distribution, and metabolic stability, all of which can influence cytotoxicity. Further experimental studies are required to elucidate the precise impact of the methoxy group's position (ortho, meta, or para) and the nature of the alkyl ester on the overall cytotoxicity of this class of compounds.

While the precise mechanism of cytotoxicity for these simple benzoates is not fully elucidated, some studies on more complex benzoate derivatives suggest an induction of apoptosis.[2] This programmed cell death can be triggered through various signaling cascades, often involving mitochondria.[2]

Experimental Protocols

The cytotoxicity data presented above was obtained using the Water-Soluble Tetrazolium salt-1 (WST-1) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][3][4][5][6][7]

WST-1 Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Human cell lines (HEK293, CACO2, or SH-SY5Y) are seeded in a 96-well plate at a density of approximately 4 x 10^4 cells per well.[7]

  • The cells are cultured in the appropriate medium and incubated for 24 hours to allow for attachment and growth.[3][7]

2. Compound Treatment:

  • The test compounds (e.g., methyl benzoate, ethyl benzoate) are dissolved in a suitable solvent (e.g., acetone).[1][7]

  • The compound solutions are then added to the cell culture media at various concentrations.[1][7]

  • The treated cells are incubated for a further 48 hours.[1]

3. WST-1 Reagent Addition:

  • After the incubation period, 10 µL of the WST-1 reagent is added to each well.[3][5][6]

  • The plate is then incubated for an additional 0.5 to 4 hours.[5][6] During this time, metabolically active cells will convert the WST-1 tetrazolium salt into a colored formazan product.

4. Absorbance Measurement:

  • The plate is shaken for 1 minute to ensure a homogenous distribution of the formazan product.[3][6]

  • The absorbance of each well is measured using a microplate reader at a wavelength between 420 and 480 nm. A reference wavelength of over 600 nm is also used.[3][6]

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

  • The LC50 value is then determined from the dose-response curve.

Visualizations

The following diagram illustrates the general workflow for assessing the cytotoxicity of the benzoate compounds.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay WST-1 Assay cluster_analysis Data Analysis cell_culture Culture Human Cell Lines (HEK293, CACO2, SH-SY5Y) seed_plate Seed Cells into 96-Well Plates cell_culture->seed_plate treat_cells Add Compounds to Cells at Various Concentrations prepare_compounds Prepare Stock Solutions of Benzoate Analogues prepare_compounds->treat_cells incubate_48h Incubate for 48 Hours treat_cells->incubate_48h add_wst1 Add WST-1 Reagent to Each Well incubate_assay Incubate for 0.5-4 Hours add_wst1->incubate_assay measure_abs Measure Absorbance (420-480 nm) incubate_assay->measure_abs calc_viability Calculate Cell Viability (%) determine_lc50 Determine LC50 Values calc_viability->determine_lc50

References

Analysis of Ethyl 3-methoxybenzoate Kovats retention index data

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Kovats Retention Index Data for Ethyl 3-methoxybenzoate

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. The Kovats retention index (RI) is a crucial parameter in gas chromatography (GC) that aids in the identification of volatile and semi-volatile compounds. This guide provides a detailed analysis and comparison of the available Kovats RI data for this compound on various stationary phases, alongside data for structurally related compounds to offer a broader context for its chromatographic behavior.

Data Summary

The Kovats retention index of a compound is dependent on the stationary phase of the gas chromatography column and the temperature program used. A comparison of the RI of this compound on different column types reveals the impact of stationary phase polarity on its elution characteristics.

CompoundKovats Retention IndexStationary PhasePolarityReference
This compound 1730 HP-Ultra-2Non-PolarKing, M.-F. et al., 1993[1]
This compound 1424 VF-5MSSemi-PolarTodua, N.G., 2011 (NIST)[2][3]
Ethyl 4-hydroxy-3-methoxybenzoate2665DB-WaxPolarCullere, L. et al., 2004[4]
Ethyl 4-hydroxy-3-methoxybenzoate2676DB-WaxPolarAznar, M. et al., 2001[4]
Mthis compound1331, 1316, 1325Standard Non-PolarNon-PolarNIST
Mthis compound1352, 1358.9, 1330.5Semi-Standard Non-PolarSemi-PolarNIST
Ethyl 3-methylbenzoate1246HP-Ultra-1Non-PolarOkumura, T., 1991
3-Methoxybenzoic acid1413SE-30Non-PolarPeng, C.T. et al., 1988[5]

Experimental Protocols

Detailed experimental conditions are crucial for the reproduction and comparison of retention index data. Below are the available methodologies for the cited data.

1. Analysis of this compound on HP-Ultra-2

  • Reference: King, M.-F., Hamilton, B.L., Matthews, M.A., Rule, D.C., and Field, R.A. (1993). Isolation and identification of volatiles and condensable material in raw beef with supercritical carbon dioxide extraction. Journal of Agricultural and Food Chemistry, 41(11), 1974–1981.[1]

  • Kovats Retention Index: 1730

  • Column: HP-Ultra-2 (cross-linked 5% PhMe-silicone)

  • Detailed Experimental Conditions: The specific temperature program, carrier gas, and flow rate were not available in the reviewed literature.

2. Analysis of this compound on VF-5MS

  • Reference: Todua, N.G. (2011). Retention Data. NIST Mass Spectrometry Data Center.[2][3]

  • Kovats Retention Index: 1424

  • Column: VF-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Temperature Program: 60°C to 270°C. Further details on the temperature ramp were not specified.

3. Analysis of Ethyl 4-hydroxy-3-methoxybenzoate on DB-Wax

  • Reference: Cullere, L., Escudero, A., Cacho, J., and Ferreira, V. (2004). Gas chromatography-olfactometry and chemical quantitative study of the aroma of six premium quality Spanish aged red wines. Journal of Agricultural and Food Chemistry, 52(6), 1653–1660.[4]

  • Kovats Retention Index: 2665

  • Column: DB-Wax (60 m x 0.32 mm, 0.5 µm film thickness)

  • Carrier Gas: Helium

  • Temperature Program: 40°C (5 min hold), ramped to 200°C at 3°C/min, then to 240°C at 5°C/min (20 min hold).

  • Reference: Aznar, M., Lopez, R., Cacho, J., and Ferreira, V. (2001). Identification and quantification of impact odorants of aged red wines from Rioja. GC-olfactometry, quantitative GC-MS, and odor evaluation of HPLC fractions. Journal of Agricultural and Food Chemistry, 49(6), 2924–2929.[4]

  • Kovats Retention Index: 2676

  • Column: DB-Wax (60 m x 0.32 mm, 0.5 µm film thickness)

  • Carrier Gas: Helium

  • Temperature Program: 40°C (5 min hold), ramped to 200°C at 3°C/min, then to 240°C at 5°C/min (20 min hold).

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for determining the Kovats retention index of a compound.

Kovats_Index_Workflow cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing Analyte Analyte GC_Run Perform GC Run Analyte->GC_Run nAlkanes nAlkanes nAlkanes->GC_Run Get_RT Obtain Retention Times (RT) GC_Run->Get_RT Calc_RI Calculate Kovats RI Get_RT->Calc_RI Final_RI Reported RI Calc_RI->Final_RI Kovats Retention Index

Caption: Workflow for Kovats Retention Index Determination.

Comparison and Analysis

The Kovats retention index for this compound is significantly influenced by the polarity of the stationary phase. On a non-polar HP-Ultra-2 column, the RI is 1730, while on a semi-polar VF-5MS column, it is 1424.[1][2][3] This decrease in retention index with a slight increase in phase polarity is expected for a compound with a moderately polar methoxy group and an ester functional group.

For a more comprehensive comparison, data from a polar stationary phase would be ideal. While no direct data for this compound on a polar column such as DB-Wax was found, the data for the structurally similar ethyl 4-hydroxy-3-methoxybenzoate (ethyl vanillate) is highly informative. This compound has a significantly higher retention index of around 2670 on a DB-Wax column.[4] The presence of the hydroxyl group in ethyl vanillate greatly increases its polarity, leading to strong interactions with the polar polyethylene glycol-based stationary phase of the DB-Wax column, and thus a much longer retention time and higher RI.

Comparing this compound to its corresponding methyl ester, mthis compound, we observe a lower retention index for the methyl ester on non-polar columns (around 1320-1330). This is consistent with the general rule that for a homologous series of esters, the retention index increases with an increase in the carbon number of the alkyl chain.

The positional isomer, ethyl 3-methylbenzoate, with a non-polar methyl group instead of the polar methoxy group, exhibits a lower retention index of 1246 on a non-polar HP-Ultra-1 column. This highlights the contribution of the methoxy group to the overall polarity and retention of this compound.

Finally, the corresponding carboxylic acid, 3-methoxybenzoic acid, has a retention index of 1413 on a non-polar SE-30 column.[5] The high polarity of the carboxylic acid group would typically lead to a much higher retention index. However, issues such as peak tailing and potential adsorption on the column can affect the accuracy of the RI for highly polar acidic compounds, which might explain this seemingly lower-than-expected value on a non-polar phase.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Ethyl 3-methoxybenzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ethyl 3-methoxybenzoate, ensuring its proper disposal is a critical final step in the experimental workflow, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this chemical, adhering to general laboratory safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Laboratory personnel should not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Treat all this compound waste, including empty containers with residue, as hazardous chemical waste.[2]

    • Segregate waste containing this compound from other waste streams to avoid potentially reactive mixtures.[3] It is crucial to keep organic solvents separate from inorganic waste, and chlorinated solvents from non-chlorinated ones.[3]

  • Container Management :

    • Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with this compound; plastic is often preferred for chemical waste.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present in the waste mixture.

    • Keep the waste container securely closed when not in use to prevent the release of vapors.[4][5]

  • Accumulation and Storage :

    • Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[5]

    • Ensure secondary containment, such as a spill tray, is in place to manage any potential leaks.[3]

    • Do not overfill waste containers.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][5]

    • Follow all institutional and regulatory procedures for waste manifest and transportation.[6]

In the event of a spill, immediately evacuate the area and, if safe to do so, contain the spill using absorbent materials. All materials used for spill cleanup should also be treated as hazardous waste and disposed of accordingly.[2]

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited in publicly available resources, general hazardous waste regulations provide context. The following table summarizes key regulatory frameworks.

Data PointDescriptionRegulatory FrameworkSource
Waste Management Governs the identification, classification, generation, management, and disposal of hazardous waste.Resource Conservation and Recovery Act (RCRA)[7][8]
Regulations Specific standards for hazardous waste are detailed in these federal regulations.Title 40 CFR Parts 260-273[7]
State Authorization Many states are authorized by the EPA to implement their own hazardous waste programs, which must be at least as stringent as federal regulations.State Environmental Protection Agencies[6][8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal A This compound Waste Generated B Is the waste contaminated with other chemicals? A->B C Characterize waste mixture B->C Yes D Select compatible, labeled hazardous waste container B->D No C->D E Place in designated Satellite Accumulation Area with secondary containment D->E F Contact Environmental Health & Safety (EHS) or licensed disposal company E->F G Follow institutional procedures for waste pickup F->G H Waste transported for incineration or other approved disposal method G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Ethyl 3-methoxybenzoate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research. The toxicological properties of this chemical have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is the first line of defense when handling this compound. The following table summarizes the recommended PPE and essential engineering controls.

Protection Type Specific Recommendations Rationale & Best Practices
Eye Protection Chemical safety goggles or a face shield.[1][2]To prevent contact with eyes, which can cause irritation. Standard safety glasses may not provide adequate protection from splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[1][2][3]To prevent skin contact. It is advised to wear two pairs of nitrile gloves.[3] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contamination.[4]
Skin and Body Protection A fully buttoned lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[2] Closed-toe shoes are required.[2]To protect against accidental splashes and contact. Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially in cases of insufficient ventilation.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]To prevent inhalation of vapors, which may cause respiratory irritation.[4]
Engineering Controls All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] A mechanical exhaust system is required.[1] Safety showers and eyewash stations must be readily accessible.[1][2]To minimize the concentration of vapors in the breathing zone and to provide immediate decontamination in case of an emergency.

Safe Handling and Storage Protocols

Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2]

  • Avoid Inhalation and Ingestion: Do not breathe vapors and never pipette by mouth.[2]

  • General Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.

  • Labeling: Ensure all containers are clearly and accurately labeled.

Storage:

  • Container: Store in a tightly sealed, properly labeled container in an upright position to prevent leakage.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat, and sources of ignition.[2][5]

  • Incompatibilities: Store separately from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]

Emergency Procedures and Disposal Plan

Spill Response:

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb with an inert material like vermiculite or sand.

  • Collection: Place the absorbed material into a sealed, suitable container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Consult a physician.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[1]

Disposal:

  • Waste Chemical: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] All waste disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4]

  • Contaminated Packaging: Dispose of as unused product.[4]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Waste Management & Disposal A Review SDS and SOPs B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B Proceed if functional C Don Appropriate PPE B->C Proceed if available D Work within a Fume Hood C->D Begin work E Handle with Care to Avoid Spills D->E F Keep Containers Closed When Not in Use E->F J Collect Waste in a Labeled, Sealed Container E->J In case of spill or waste generation G Store in a Tightly Sealed Container F->G After use L Decontaminate Glassware and Work Area F->L End of experiment H Store in a Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatibles H->I K Dispose of Waste via Licensed Service J->K K->L

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.